1,3,4-Oxadiazol-2-amine
Description
Properties
IUPAC Name |
1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3O/c3-2-5-4-1-6-2/h1H,(H2,3,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKZPKINPXTSNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70286394 | |
| Record name | 1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70286394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3775-60-8 | |
| Record name | 3775-60-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45356 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70286394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4-oxadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of Novel 1,3,4-Oxadiazole-2-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole nucleus is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides an in-depth overview of the synthesis and characterization of novel 1,3,4-oxadiazole-2-amine derivatives, offering detailed experimental protocols and data presentation to aid researchers in the development of new therapeutic agents.
Core Synthesis Strategies
The synthesis of 1,3,4-oxadiazole-2-amines typically involves the cyclization of a suitable precursor. One of the most common and effective methods is the oxidative cyclization of acylthiosemicarbazides.[3][4] Alternative approaches include the reaction of carboxylic acid derivatives with thiosemicarbazide in the presence of a dehydrating agent.[5][6]
General Synthetic Workflow
The synthesis of 1,3,4-oxadiazole-2-amine derivatives generally follows a multi-step process, beginning with the formation of a key intermediate, which is then cyclized to form the oxadiazole ring. Further modifications can be made to the amine group to generate a library of diverse compounds.
Experimental Protocols
This section details the methodologies for key experiments in the synthesis and derivatization of 1,3,4-oxadiazole-2-amines.
Protocol 1: Synthesis of 5-Substituted-1,3,4-oxadiazole-2-amines via Oxidative Cyclization of Acylthiosemicarbazides
This protocol is adapted from methodologies involving the use of iodine as an oxidizing agent.[3][4]
Materials:
-
Substituted carboxylic acid
-
Thionyl chloride
-
Hydrazine hydrate
-
Potassium thiocyanate
-
Hydrochloric acid
-
Iodine
-
Potassium iodide
-
Ethanol
-
Sodium hydroxide
Procedure:
-
Synthesis of Acid Hydrazide: Reflux a mixture of the substituted carboxylic acid and an excess of thionyl chloride for 2-3 hours. Remove the excess thionyl chloride by distillation. To the resulting acid chloride, slowly add a solution of hydrazine hydrate in ethanol at 0-5°C. Stir the mixture for 1 hour and then reflux for 3 hours. Cool the reaction mixture and filter the solid product.
-
Synthesis of Acylthiosemicarbazide: Reflux a mixture of the acid hydrazide, potassium thiocyanate, and hydrochloric acid in ethanol for 4-5 hours. Pour the reaction mixture into cold water, and filter the precipitated acylthiosemicarbazide.
-
Cyclization to 1,3,4-Oxadiazole-2-amine: To a solution of the acylthiosemicarbazide in ethanol, add a solution of iodine in potassium iodide. Add a solution of sodium hydroxide and heat the mixture until the color of the iodine disappears. Pour the reaction mixture into crushed ice. Filter the solid product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of 5-Aryl-2-amino-1,3,4-oxadiazoles using Phosphorus Oxychloride
This method involves the reaction of an aryl carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[5][6]
Materials:
-
Aryl carboxylic acid (e.g., 4-Bromophenylacetic acid)
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Potassium hydroxide
-
Methanol
Procedure:
-
A mixture of the aryl carboxylic acid and thiosemicarbazide is carefully heated with phosphorus oxychloride.
-
The reaction mixture is then cooled and slowly poured into ice-cold water.
-
The resulting solution is basified with a potassium hydroxide solution to precipitate the product.
-
The crude product is filtered, washed with water, and recrystallized from methanol to afford the pure 5-aryl-2-amino-1,3,4-oxadiazole.[6]
Protocol 3: N-Acylation of 5-Substituted-1,3,4-oxadiazole-2-amines
This protocol describes the derivatization of the 2-amino group.[5][6]
Materials:
-
5-Substituted-1,3,4-oxadiazole-2-amine
-
Acid chloride (e.g., 3-nitrobenzoyl chloride)
-
Triethylamine
-
Methylene chloride
-
Ethanol
Procedure:
-
To a solution of the 5-substituted-1,3,4-oxadiazole-2-amine in methylene chloride, add triethylamine.
-
Slowly add the desired acid chloride to the mixture at room temperature.
-
Stir the reaction mixture overnight.
-
Evaporate the solvent under reduced pressure.
-
Extract the residue with ethyl acetate and wash with dilute ammonium chloride and brine.
-
Evaporate the organic layer and recrystallize the solid product from ethanol.[5][6]
Characterization Data
The synthesized compounds are typically characterized by various spectroscopic techniques to confirm their structure and purity.
Table 1: Spectroscopic Data for a Representative 1,3,4-Oxadiazole-2-amine Derivative
| Compound | Yield (%) | M.p. (°C) | IR (KBr, cm⁻¹) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | Mass (m/z) | Ref. |
| 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine | 65 | 200-202 | 3310-3400 (NH₂), 1610 (C=N) | 4.10 (s, 2H, CH₂), 7.01 (s, 2H, NH₂), 7.22 (d, 2H), 7.50 (d, 2H) | 35.2, 120.5, 131.4, 132.0, 137.9, 157.3, 169.0 | 252 (M⁺), 254 (M⁺+2) | [6] |
Table 2: Spectroscopic Data for an N-Acylated Derivative
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | IR (KBr, cm⁻¹) | Ref. |
| N-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide | ~12.00 (s, 1H, NH) | - | [6] |
Biological Activity Screening
The newly synthesized 1,3,4-oxadiazole-2-amine derivatives are often screened for a variety of biological activities. The general workflow for this process is outlined below.
The diverse biological activities reported for 1,3,4-oxadiazole derivatives underscore their potential in drug discovery.[7][8][9] For instance, certain derivatives have shown significant antibacterial activity against strains like Salmonella typhi.[6][10] The modular nature of their synthesis allows for the generation of large libraries of compounds, which can be screened for various therapeutic applications. Further investigation into the mechanism of action and structure-activity relationships of promising candidates is crucial for the development of new and effective drugs.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]
Spectroscopic Analysis of 2-Amino-1,3,4-Oxadiazole Compounds: A Technical Guide
Introduction
The 1,3,4-oxadiazole ring is a crucial five-membered heterocycle that serves as a versatile scaffold in medicinal chemistry and materials science.[1][2] Specifically, derivatives bearing a 2-amino substituent exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4] The precise structural characterization of these compounds is paramount for understanding their structure-activity relationships and ensuring their purity and identity. Spectroscopic analysis is the cornerstone of this characterization process. This technical guide provides an in-depth overview of the core spectroscopic techniques used to analyze 2-amino-1,3,4-oxadiazole compounds, intended for researchers, scientists, and professionals in drug development.
General Workflow for Spectroscopic Analysis
The structural elucidation of a newly synthesized 2-amino-1,3,4-oxadiazole derivative is a multi-faceted process. It begins with the purified compound, which is then subjected to a battery of spectroscopic tests. Each technique provides a unique piece of the structural puzzle. The data from Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy are integrated to confirm the presence of key functional groups, map the carbon-hydrogen framework, determine the molecular weight, and understand the electronic properties of the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It relies on the principle that molecular bonds vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their respective frequencies, and the resulting spectrum reveals these absorptions.
Experimental Protocol
-
Sample Preparation: A small amount of the solid 2-amino-1,3,4-oxadiazole sample (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr, ~200 mg).[5]
-
Pellet Formation: The mixture is compressed under high pressure using a hydraulic press to form a thin, transparent pellet.[5]
-
Spectrum Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
-
Analysis: The spectrum is recorded, typically in the range of 4000–400 cm⁻¹.[6] The resulting plot of transmittance versus wavenumber is analyzed to identify characteristic absorption bands.
Data Interpretation and Presentation
For 2-amino-1,3,4-oxadiazole derivatives, the FT-IR spectrum provides clear evidence for the key structural motifs. The C=N stretching of the oxadiazole ring, the N-H stretching of the amino group, and the C-O-C ether linkage within the ring are particularly diagnostic.
| Functional Group | Bond Type | Characteristic Absorption Range (cm⁻¹) | Reference |
| Amino Group | N-H Stretch | 3300 - 3410 | [3] |
| Oxadiazole Ring | C=N Stretch | 1610 - 1640 | [3][7] |
| Oxadiazole Ring | C-O-C Stretch | 1020 - 1030 | [7] |
Table 1: Key FT-IR absorption frequencies for 2-amino-1,3,4-oxadiazole compounds.
For instance, the spectrum for 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine showed characteristic bands for the amino group (νNH₂) at 3310–3400 cm⁻¹ and the imine bond (νC=N) at 1610 cm⁻¹.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the complete structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
Experimental Protocol
-
Sample Preparation: Approximately 5-10 mg of the 2-amino-1,3,4-oxadiazole derivative is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[1][8]
-
Instrument Setup: The NMR tube is placed in the spectrometer (e.g., 400 or 500 MHz).[1][8]
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. Additional experiments like DEPT, COSY, and HSQC can be run for more complex structures.
-
Analysis: The resulting spectra are analyzed for chemical shifts (δ), integration (for ¹H), and coupling patterns to assemble the molecular structure.
Data Interpretation and Presentation
¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-amino-1,3,4-oxadiazoles, the singlet corresponding to the -NH₂ protons is a key feature, though its chemical shift can be variable and it may be broadened.
¹³C NMR: The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shifts of the two carbons within the oxadiazole ring (C2 and C5) are highly diagnostic and confirm the presence of the heterocyclic core.
| Nucleus | Structural Position | Typical Chemical Shift (δ) Range (ppm) | Solvent | Reference |
| ¹H | Amino (-NH₂) | 7.0 - 7.7 (singlet) | DMSO-d₆ | [2][3] |
| ¹H | Aromatic Substituent (Ar-H) | 7.2 - 8.5 (multiplets) | DMSO-d₆ | [2][3] |
| ¹³C | Oxadiazole C2 (-C-NH₂) | 164 - 169 | DMSO-d₆ | [2][3] |
| ¹³C | Oxadiazole C5 (-C-R) | 157 - 158 | DMSO-d₆ | [2][3] |
Table 2: Representative NMR chemical shifts for the 2-amino-1,3,4-oxadiazole core.
For example, in 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine, the two oxadiazole ring carbons were observed at 169.0 and 157.3 ppm.[3][9] The amino protons appeared as a singlet at 7.006 ppm.[3][9]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns.
Experimental Protocol
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent like methanol or acetonitrile.
-
Injection: The solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common "soft" ionization technique that keeps the molecule intact.[3]
-
Analysis: The instrument separates ions based on their m/z ratio. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass data, allowing for the determination of the molecular formula.[1][2]
-
Data Interpretation: The peak with the highest m/z value typically corresponds to the molecular ion (M⁺) or a protonated/sodiated adduct ([M+H]⁺, [M+Na]⁺), confirming the molecular weight. Fragmentation patterns can also be analyzed to support the proposed structure.
Data Interpretation and Presentation
The primary data from MS is the molecular weight. For 2-amino-1,3,4-oxadiazole compounds, the molecular ion peak is often the most intense peak (the base peak).[7] A characteristic fragmentation pathway involves the loss of isocyanic acid (HNCO).[7]
| Compound Example | Technique | Calculated Mass / m/z | Found Mass / m/z | Reference |
| 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine | ESI-MS | 252.99 | 252, 254 (Br isotopes) | [3] |
| 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine | ESI-MS | 206.04 | 206 | [3] |
| 5-(p-tolyl)-1,3,4-oxadiazol-2-amine | HRMS ([M+Na]⁺) | 198.0638 | 198.0633 | [2] |
Table 3: Mass spectrometry data for selected 2-amino-1,3,4-oxadiazole derivatives.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. It is used to study electronic transitions, primarily the π → π* and n → π* transitions, providing information about the extent of conjugation within the molecule.[6]
Experimental Protocol
-
Sample Preparation: A very dilute solution (typically in the micromolar range) of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, chloroform).
-
Cell Preparation: The solution is transferred to a quartz cuvette.[6]
-
Spectrum Acquisition: The absorbance is measured over a range of wavelengths, typically from 200 to 800 nm, using a double-beam UV-Vis spectrophotometer.[6][8]
-
Analysis: The wavelength of maximum absorbance (λ_max) is identified from the spectrum.
Data Interpretation
The λ_max values and the intensity of the absorption bands give insight into the electronic structure of the 2-amino-1,3,4-oxadiazole derivatives. The presence of aromatic substituents and the conjugation with the oxadiazole ring will influence the position of the λ_max. While specific λ_max values are highly dependent on the substituents, this technique is valuable for confirming the presence of conjugated systems and for quantitative analysis using the Beer-Lambert law.
Structural Confirmation: A Synergistic Approach
No single spectroscopic technique can unambiguously determine a structure. The power of spectroscopic analysis lies in the logical integration of data from all methods. FT-IR confirms the presence of the required functional groups, MS provides the molecular formula, and detailed NMR analysis pieces together the exact connectivity of the atoms.
References
- 1. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datapdf.com [datapdf.com]
- 3. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. updatepublishing.com [updatepublishing.com]
- 6. journalspub.com [journalspub.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
Physicochemical Properties of Substituted 1,3,4-Oxadiazol-2-amines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The physicochemical properties of these molecules, particularly substituted 1,3,4-oxadiazol-2-amines, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth overview of the core physicochemical properties of this important class of compounds, including their synthesis, characterization, and the experimental protocols for determining key parameters such as lipophilicity (logP), acidity (pKa), and solubility.
Core Physicochemical Properties
The physicochemical properties of substituted 1,3,4-oxadiazol-2-amines are significantly influenced by the nature and position of the substituents on the aryl and amino groups. These properties govern the absorption, distribution, metabolism, and excretion (ADME) of the compounds, and are therefore crucial for drug design and development.
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically octan-1-ol) and a polar solvent (water). It is a key factor in determining a drug's ability to cross biological membranes. For ionizable compounds like 1,3,4-oxadiazol-2-amines, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.
Acidity Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a compound at a given pH. The amino group at the 2-position of the 1,3,4-oxadiazole ring is basic, and its pKa will influence the compound's solubility, receptor binding, and pharmacokinetic properties.
Solubility
Aqueous solubility is a critical physicochemical property for drug candidates, as it affects their absorption and bioavailability. The solubility of substituted 1,3,4-oxadiazol-2-amines is influenced by factors such as the nature of the substituents, crystal lattice energy, and the compound's ability to form hydrogen bonds with water.
Quantitative Physicochemical Data
Table 1: Experimentally Determined Aqueous Solubility of Selected 5-Aryl-1,3,4-oxadiazol-2-amines
| Compound | Substituent (R) | Aqueous Solubility (µg/mL) at pH 7.4 |
| 1 | 4-chlorophenyl | 14.3[1] |
| 2 | 3-nitrophenyl | 23.8[2] |
Data sourced from the Burnham Center for Chemical Genomics via PubChem.
Table 2: Physicochemical Properties of Selected Substituted 1,3,4-Oxadiazol-2-amines (Predicted and Experimental)
| Compound | R1 | R2 | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 5-phenyl-1,3,4-oxadiazol-2-amine | phenyl | H | C₈H₇N₃O | 161.16 | 237-242[3] |
| 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine | 2-chlorophenyl | H | C₈H₆ClN₃O | 195.60 | 165-166[4] |
| 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine | 3-chlorophenyl | H | C₈H₆ClN₃O | 195.60 | - |
| 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | 4-chlorophenyl | H | C₈H₆ClN₃O | 195.60 | - |
| 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine | 3-nitrophenyl | H | C₈H₆N₄O₃ | 206.16 | - |
| N-(4-nitrophenyl)-5-phenyl-1,3,4-oxadiazol-2-amine | phenyl | 4-nitrophenyl | C₁₄H₁₀N₄O₃ | 282.25 | - |
Experimental Protocols
Detailed and validated experimental procedures are essential for the accurate determination of physicochemical properties. The following sections provide methodologies for the synthesis, characterization, and measurement of key physicochemical parameters of substituted 1,3,4-oxadiazol-2-amines.
General Synthesis of 5-Aryl-1,3,4-oxadiazol-2-amines
A common and effective method for the synthesis of 5-aryl-1,3,4-oxadiazol-2-amines involves the oxidative cyclization of semicarbazones.
Materials:
-
Substituted aromatic aldehyde
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Bromine
-
Glacial acetic acid
Procedure:
-
Semicarbazone Formation: A mixture of a substituted aromatic aldehyde (1 equivalent), semicarbazide hydrochloride (1.1 equivalents), and sodium acetate (1.5 equivalents) in aqueous ethanol is refluxed for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated semicarbazone is filtered, washed with water, and dried.
-
Oxidative Cyclization: The synthesized semicarbazone (1 equivalent) is dissolved in glacial acetic acid. A solution of bromine (1.1 equivalents) in glacial acetic acid is added dropwise with stirring at room temperature. After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours. The mixture is then poured into ice-cold water, and the precipitated product is filtered, washed with a dilute sodium thiosulfate solution to remove excess bromine, and then with water. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
Characterization of Substituted 1,3,4-Oxadiazol-2-amines
The synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques.
-
Melting Point (m.p.): Determined using a capillary melting point apparatus.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups. Key absorptions include N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and C-O-C stretching of the oxadiazole ring (around 1020-1070 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure. The chemical shifts of the aromatic protons and the amino protons are characteristic.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the compound.
Determination of Lipophilicity (logP/logD) by the Shake-Flask Method
The shake-flask method is the gold standard for the experimental determination of the partition coefficient.
Materials:
-
n-Octanol (pre-saturated with buffer)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline pH 7.4, pre-saturated with n-octanol)
-
The test compound
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Phase Saturation: Shake equal volumes of n-octanol and the aqueous buffer in a separatory funnel for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and buffer in a centrifuge tube. The final concentration of the compound should be within the linear range of the analytical method.
-
Equilibration: Shake the tube vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]aqueous). The logP (or logD at a specific pH) is the logarithm of this ratio: logP = log ( [Compound]octanol / [Compound]aqueous )
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of ionizable compounds.
Materials:
-
Calibrated pH meter with a suitable electrode
-
Automated titrator or a burette
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
-
The test compound
-
Deionized water (degassed)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the test compound in a known volume of deionized water to prepare a solution of a specific concentration (e.g., 1 mM). If the compound has low aqueous solubility, a co-solvent such as methanol or DMSO can be used, and the pKa in the mixed solvent system can be determined and extrapolated to the aqueous pKa.
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Bubble an inert gas through the solution to remove dissolved carbon dioxide.
-
Titration: Titrate the solution with the standardized acid or base. For a basic compound like 1,3,4-oxadiazol-2-amine, you would titrate with a standardized acid (e.g., HCl). Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the titration curve. It is the pH at which half of the compound is in its ionized form. This corresponds to the midpoint of the buffer region of the titration curve. Alternatively, the first derivative of the titration curve (ΔpH/ΔV vs. V) can be plotted, and the equivalence point is the peak of this curve. The pKa is the pH at half the equivalence volume.
Visualizing Workflows and Relationships
Graphical representations of experimental workflows and logical relationships can aid in understanding the processes involved in the study of substituted 1,3,4-oxadiazol-2-amines.
Caption: Workflow for Synthesis and Physicochemical Profiling.
References
- 1. 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine | C8H6ClN3O | CID 356899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine | C8H6N4O3 | CID 676499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-phenyl-1,3,4-oxadiazole 97 1612-76-6 [sigmaaldrich.com]
- 4. asianpubs.org [asianpubs.org]
The 1,3,4-Oxadiazole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole ring, a five-membered heterocyclic motif, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique structural and electronic properties contribute to its ability to interact with a wide array of biological targets, making it a privileged scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological potential, and mechanisms of action of 1,3,4-oxadiazole-containing compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.
A Versatile Synthetic Landscape
The synthesis of the 1,3,4-oxadiazole core is well-established, with several efficient methods available to medicinal chemists. The most common and versatile approach involves the cyclodehydration of 1,2-diacylhydrazines. This can be achieved using a variety of dehydrating agents, such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid.
Another widely employed method is the oxidative cyclization of acylhydrazones, which can be prepared by the condensation of an aldehyde with a hydrazide. This transformation is often mediated by reagents like iodine or N-bromosuccinimide. These synthetic strategies offer a high degree of flexibility, allowing for the introduction of diverse substituents at the 2- and 5-positions of the oxadiazole ring, which is crucial for modulating the biological activity of the resulting compounds.
Anticancer Potential: Targeting Key Signaling Pathways
The 1,3,4-oxadiazole scaffold is a prominent feature in a multitude of potent anticancer agents. These compounds exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes and growth factor receptors involved in cancer cell proliferation and survival.
A significant number of 1,3,4-oxadiazole derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers. By blocking the ATP-binding site of the EGFR kinase domain, these compounds can inhibit downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell growth and survival.
Table 1: Anticancer Activity of Representative 1,3,4-Oxadiazole Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2-(4-((5-((S)-1-(2-methoxynaphthalen-6-yl)ethyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)phenol | HepG2 | 0.41 (EGFR kinase) | [1] |
| 1b | 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole | MCF-7 | 1.18 | [2] |
| 1c | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide | A549 | <0.14 | [3] |
| 1d | 2-(3,4,5-trimethoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole | A549 | 0.34 | [4] |
Broad-Spectrum Antimicrobial Activity
The emergence of multidrug-resistant pathogens poses a significant threat to global health. The 1,3,4-oxadiazole nucleus has been extensively explored as a source of novel antimicrobial agents with activity against a wide range of bacteria and fungi. These compounds often act by inhibiting essential microbial enzymes or disrupting cell wall synthesis.
Table 2: Antimicrobial Activity of Representative 1,3,4-Oxadiazole Derivatives
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| 2a | 5-(3,5-dinitrophenyl)-1,3,4-oxadiazole-2-thiol derivative | M. tuberculosis My 331/88 | 0.03 | [5] |
| 2b | Fluoroquinolone-1,3,4-oxadiazole hybrid | MRSA | 0.25 | [5] |
| 2c | N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide | S. aureus | 4-16 | [6] |
| 2d | 1,3,4-oxadiazole-thiadiazole derivative with a nitro substituent | Candida strains | 0.78-3.12 | [5] |
Modulating the Inflammatory Response
Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and cancer. Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used to treat inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. However, their long-term use is associated with gastrointestinal side effects. The 1,3,4-oxadiazole scaffold has been successfully employed to design novel anti-inflammatory agents with improved safety profiles. Many of these compounds exhibit selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.
Table 3: Anti-inflammatory Activity of Representative 1,3,4-Oxadiazole Derivatives
| Compound ID | Structure | Assay | IC50 (µM) | Reference |
| 3a | 2-(4-methoxyphenyl)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole | COX-2 Inhibition | 0.04 | [2][7] |
| 3b | 1,3,4-Oxadiazole/oxime hybrid | COX-1 Inhibition | 1.10 | [8] |
| 3c | 1,3,4-Oxadiazole/oxime hybrid | COX-2 Inhibition | 0.94 | [8] |
| 3d | 2,5-diaryl-1,3,4-oxadiazole | COX-2 Inhibition | 0.48-0.89 | [9] |
Combating Tuberculosis
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB highlights the urgent need for new antitubercular drugs with novel mechanisms of action. The 1,3,4-oxadiazole core has proven to be a valuable scaffold in the development of potent antitubercular agents.
Table 4: Antitubercular Activity of Representative 1,3,4-Oxadiazole Derivatives
| Compound ID | Structure | Strain | MIC (µg/mL) | Reference |
| 4a | 5-substituted 2-mercapto-1,3,4-oxadiazole | M. tuberculosis H37Rv | 0.6 | [10] |
| 4b | Hydrazide derivative containing 1,3,4-oxadiazole | M. tuberculosis H37Ra | 8 | [11] |
| 4c | N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | M. tuberculosis | 4-8 (µM) | [5] |
| 4d | Pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio-ethylidene-hydrazinecarbothioamide | Mycobacterium strains | 3.90 | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives.
General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
A common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the reaction of a carboxylic acid with an acid hydrazide in the presence of a dehydrating agent like phosphorus oxychloride.
-
Step 1: Preparation of Acid Hydrazide: An ester of a carboxylic acid is refluxed with hydrazine hydrate in a suitable solvent such as ethanol to yield the corresponding acid hydrazide.
-
Step 2: Cyclization: The acid hydrazide is then reacted with a different carboxylic acid in the presence of a dehydrating agent (e.g., POCl₃). The reaction mixture is typically heated under reflux for several hours.
-
Step 3: Work-up and Purification: After completion of the reaction, the mixture is cooled and poured into ice-cold water. The precipitated solid is filtered, washed with water, and then purified by recrystallization from an appropriate solvent to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (1,3,4-oxadiazole derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of a compound.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.
-
Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.
-
Compound Addition: A defined volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. The size of the zone of inhibition is proportional to the antimicrobial activity of the compound. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This is a widely used animal model to evaluate the anti-inflammatory activity of new compounds.
-
Animal Grouping and Acclimatization: Rats are divided into groups (control, standard drug, and test compound groups) and allowed to acclimatize.
-
Compound Administration: The test compounds and a standard anti-inflammatory drug (e.g., indomethacin) are administered to the respective groups, usually orally or intraperitoneally.
-
Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema in the drug-treated groups is calculated by comparing the increase in paw volume with the control group.
Antitubercular Activity (Microplate Alamar Blue Assay - MABA)
The MABA is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[12][13][14]
-
Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared and its turbidity is adjusted to a McFarland standard.
-
Drug Dilution in Microplate: The test compounds are serially diluted in a 96-well microplate containing Middlebrook 7H9 broth.
-
Inoculation: The prepared bacterial suspension is added to each well.
-
Incubation: The microplate is sealed and incubated at 37°C for several days.
-
Addition of Alamar Blue: After the incubation period, Alamar Blue solution is added to each well, and the plate is re-incubated.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
Conclusion
The 1,3,4-oxadiazole core represents a highly versatile and privileged scaffold in the field of drug discovery. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for the development of novel therapeutic agents. The continued exploration of the chemical space around the 1,3,4-oxadiazole nucleus, coupled with a deeper understanding of its interactions with biological targets, holds immense promise for the future of medicine. This technical guide serves as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.
References
- 1. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel 1,3,4-oxadiazoles as antitubercular agents with limited activity against drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents [mdpi.com]
- 12. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. thepharmajournal.com [thepharmajournal.com]
The Discovery of Novel Bioactive 1,3,4-Oxadiazole-2-amine Analogs: A Technical Guide
The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 2-amino-1,3,4-oxadiazoles have garnered significant attention due to their therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of novel bioactive 1,3,4-oxadiazole-2-amine analogs, tailored for researchers, scientists, and drug development professionals.
Synthetic Strategies and Methodologies
The synthesis of 2-amino-1,3,4-oxadiazole derivatives typically involves the cyclization of precursor molecules. A common and effective method is the oxidative cyclization of N-acylthiosemicarbazides. This approach offers a straightforward route to the desired 2-amino-1,3,4-oxadiazole core.
General Experimental Protocol for Oxidative Cyclization
A widely employed method for the synthesis of 5-aryl-2-amino-1,3,4-oxadiazoles involves the oxidative cyclization of acylthiosemicarbazides. The following protocol is a generalized procedure based on established methodologies.
Step 1: Synthesis of Acylthiosemicarbazides
To a solution of an appropriate aroylhydrazide (1 mmol) in a suitable solvent such as ethanol, an equimolar amount of an isothiocyanate (1 mmol) is added. The reaction mixture is then refluxed for a period of 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried to yield the corresponding N-acylthiosemicarbazide.
Step 2: Oxidative Cyclization to 2-Amino-1,3,4-oxadiazoles
The synthesized N-acylthiosemicarbazide (1 mmol) is dissolved in ethanol. To this solution, an oxidizing agent such as iodine (I₂) in the presence of a base like sodium hydroxide (NaOH) and potassium iodide (KI) is added.[1] The reaction mixture is then heated under reflux for 6-8 hours. After completion of the reaction, as indicated by TLC, the mixture is cooled and poured into ice-cold water. The precipitate formed is filtered, washed with a dilute sodium thiosulfate solution to remove excess iodine, and then with water. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the pure 5-aryl-2-amino-1,3,4-oxadiazole derivative.[1]
Caption: General synthetic scheme for 5-aryl-2-amino-1,3,4-oxadiazoles.
Biological Activities and Structure-Activity Relationship
1,3,4-Oxadiazole-2-amine analogs have demonstrated a remarkable range of biological activities. The following sections summarize their potential as antimicrobial, anticancer, and anti-inflammatory agents, supported by quantitative data and structure-activity relationship (SAR) insights.
Antimicrobial Activity
Several studies have highlighted the potent antimicrobial effects of 2-amino-1,3,4-oxadiazole derivatives against a variety of bacterial and fungal strains. The antimicrobial efficacy is often influenced by the nature and position of substituents on the aryl ring attached to the oxadiazole core.
One study reported a series of 2-amino-1,3,4-oxadiazole derivatives containing a quinoline ring, with the most potent derivative showing strong to moderate effects against Clostridium tetani, Bacillus subtilis, Salmonella typhi, and Escherichia coli when compared to ampicillin.[2] Another series of N-alkyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines demonstrated significant antimycobacterial activity, with the most active compounds having 10 to 12 carbon atoms in the alkyl chain.[2] For instance, N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine showed MICs of 4–8 µM against susceptible and drug-resistant M. tuberculosis strains.[2]
Table 1: Antimicrobial Activity of Selected 1,3,4-Oxadiazole-2-amine Analogs
| Compound | R Group | Test Organism | MIC (µg/mL) | Reference |
| 1 | 4-Nitrophenyl | S. aureus | 8 | [3] |
| 1 | 4-Nitrophenyl | E. coli | 8 | [3] |
| 2 | 4-Chlorophenyl | S. aureus | >100 | [3] |
| 3 | N-dodecyl | M. tuberculosis | 4-8 µM | [2] |
| 4 | N-decyl | M. kansasii | 8-16 µM | [2] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the synthesized compounds is typically determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial strains are grown on nutrient agar plates overnight at 37°C. A few colonies are then transferred to sterile saline, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration. Serial two-fold dilutions are then prepared in Mueller-Hinton Broth (MHB) in 96-well microtiter plates.
-
Incubation: The prepared bacterial inoculum is added to each well containing the diluted compounds. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. The results are determined visually or by measuring the absorbance at 600 nm using a microplate reader. A standard antibiotic (e.g., ciprofloxacin) is used as a positive control.
Anticancer Activity
The anticancer potential of 1,3,4-oxadiazole-2-amine derivatives has been extensively investigated against various cancer cell lines. The cytotoxic activity is highly dependent on the substitution pattern on the aromatic rings.
For example, a series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues were screened for their anticancer activity against a panel of cancer cell lines.[4] N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine demonstrated significant activity, particularly against melanoma (MDA-MB-435), leukemia (K-562), breast cancer (T-47D), and colon cancer (HCT-15) cell lines with growth percentages of 15.43, 18.22, 34.27, and 39.77, respectively.[4] In another study, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol showed notable anticancer activity against SNB-19, NCI-H460, and SNB-75 cell lines at a concentration of 10 µM.[3]
Table 2: Anticancer Activity of Selected 1,3,4-Oxadiazole-2-amine Analogs
| Compound | R1 Group | R2 Group | Cancer Cell Line | IC50 (µM) | Reference |
| 5 | 4-Bromophenyl | 3,4-Dimethoxyphenyl | MOLT-4 (Leukemia) | >10 | [4] |
| 6 | 2,4-Dimethylphenyl | 4-Methoxyphenyl | MDA-MB-435 (Melanoma) | Not Reported (GP=15.43) | [4] |
| 7 | 4-Chlorophenyl | 4-Bromophenyl | NUGC (Gastric) | >10 | [5] |
| 8 | 4-Chloro-2-aminophenol | 3,4,5-Trimethoxyphenyl | SNB-19 (CNS) | Not Reported (PGI=65.12) | [3] |
GP = Growth Percent; PGI = Percent Growth Inhibition
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the synthesized compounds against cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period, usually 48 or 72 hours.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Caption: Proposed mechanism of anticancer activity via tubulin inhibition.
Anti-inflammatory Activity
Certain 1,3,4-oxadiazole derivatives have also been reported to possess significant anti-inflammatory properties. Their mechanism of action is often associated with the inhibition of pro-inflammatory mediators.
In one study, novel 2,5-disubstituted-1,3,4-oxadiazoles were evaluated for their anti-inflammatory activity. One of the compounds, at a dose of 100 mg/kg, reduced carrageenan-induced paw edema by 60%.[6] This compound also decreased leukocyte influx and myeloperoxidase activity in a rat air pouch model.[6] In lipopolysaccharide (LPS)-stimulated RAW264.7 cells, these derivatives inhibited the production of nitric oxide and reactive oxygen species, suggesting a potential mechanism targeting the LPS-TLR4-NF-κB signaling pathway.[6]
Table 3: Anti-inflammatory Activity of Selected 1,3,4-Oxadiazole Analogs
| Compound | Model | Dose | % Inhibition of Paw Edema | Reference |
| OSD | Carrageenan-induced rat paw edema | 100 mg/kg | 60% | [6] |
| OPD | Carrageenan-induced rat paw edema | 100 mg/kg | 32.5% | [6] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 100 mg/kg) one hour before the induction of inflammation. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: A 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Caption: Inhibition of the LPS-TLR4-NF-κB signaling pathway.
Conclusion
The 1,3,4-oxadiazole-2-amine scaffold continues to be a fertile ground for the discovery of new bioactive compounds. The synthetic accessibility and the possibility of diverse substitutions make it an attractive template for the development of novel therapeutic agents. The data presented in this guide underscore the significant potential of these analogs as antimicrobial, anticancer, and anti-inflammatory agents. Future research should focus on optimizing the lead compounds through detailed structure-activity relationship studies and elucidating their precise mechanisms of action to pave the way for their clinical development.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Evaluation of 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, 1,2,4-Triazoles and Mannich Bases [jstage.jst.go.jp]
- 6. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomerism in 5-Substituted-1,3,4-Oxadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the tautomeric phenomena observed in 5-substituted-1,3,4-oxadiazol-2-amine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Understanding the predominant tautomeric forms is crucial for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This document covers the structural aspects, experimental evidence, and computational studies related to the amino-imino tautomeric equilibrium in this class of heterocyclic compounds.
Introduction
The 1,3,4-oxadiazole moiety is a privileged scaffold in drug discovery, exhibiting a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. When substituted with an amino group at the 2-position, these compounds can exist in two primary tautomeric forms: the amino form and the imino form. The position of this equilibrium can be influenced by various factors such as the nature of the substituent at the 5-position, the solvent, temperature, and pH. A thorough understanding of these factors is essential for predicting the behavior of these molecules in biological systems.
The Amino-Imino Tautomeric Equilibrium
The core of the tautomerism in 5-substituted-1,3,4-oxadiazol-2-amine lies in the proton transfer between the exocyclic nitrogen atom and the endocyclic nitrogen atom at either the 3- or 4-position. This results in the potential existence of three tautomeric forms: the canonical amino form (A), and two imino forms (B and C).
Caption: Tautomeric equilibrium in 5-substituted-1,3,4-oxadiazol-2-amine.
Structural Elucidation in the Solid State
X-ray crystallography is a powerful technique for the unambiguous determination of molecular structures in the solid state.
Case Study: 5-Phenyl-1,3,4-oxadiazol-2-amine
The crystal structure of 5-phenyl-1,3,4-oxadiazol-2-amine has been determined, providing definitive evidence for the predominance of the amino tautomer in the solid state.[1]
Table 1: Key Crystallographic Data for 5-Phenyl-1,3,4-oxadiazol-2-amine [1]
| Parameter | Value |
| Chemical Formula | C₈H₇N₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.194(3) |
| b (Å) | 5.8990(5) |
| c (Å) | 15.034(5) |
| β (°) | 130.193(18) |
| V (ų) | 758.3(3) |
| Z | 4 |
Table 2: Selected Bond Lengths for 5-Phenyl-1,3,4-oxadiazol-2-amine [1]
| Bond | Length (Å) | Interpretation |
| C(2)-N(amine) | 1.328(3) | Consistent with a C-N single bond with some double bond character due to resonance. |
| C(2)=N(3) | 1.289(3) | Typical C=N double bond length. |
| C(5)=N(4) | 1.285(3) | Typical C=N double bond length. |
| C(2)-O(1) | 1.364(3) | C-O single bond within the oxadiazole ring. |
| C(5)-O(1) | 1.369(2) | C-O single bond within the oxadiazole ring. |
The observed bond lengths, particularly the C(2)-N(amine) bond, are characteristic of an amino group attached to the heterocyclic ring, rather than an imino functionality.
Spectroscopic Analysis in Solution
In solution, the tautomeric equilibrium can be shifted compared to the solid state. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are invaluable for studying these equilibria.
NMR Spectroscopy
Proton and carbon NMR spectroscopy can provide insights into the time-averaged structure of the molecule in solution. The chemical shifts of the protons and carbons in the vicinity of the tautomerization sites are particularly sensitive to the position of the equilibrium. For instance, the chemical shift of the amino protons and the carbon atom C(2) would be expected to differ significantly between the amino and imino forms.
UV-Vis Spectroscopy
The electronic transitions, and thus the UV-Vis absorption spectra, of the amino and imino tautomers are expected to be different due to the differences in their chromophoric systems. By analyzing the absorption spectra in various solvents and at different temperatures, it is possible to deduce the relative populations of the tautomers.
Computational Studies
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of tautomers and the factors that influence the equilibrium.
Influence of Substituents
The electronic nature of the substituent at the 5-position (R group) can significantly impact the relative stability of the amino and imino tautomers. Electron-donating groups (EDGs) are expected to stabilize the amino form through resonance, while electron-withdrawing groups (EWGs) may favor the imino form by stabilizing the negative charge that can develop on the ring nitrogen atoms.
Solvent Effects
The polarity of the solvent can play a crucial role in determining the predominant tautomer. Polar solvents are more likely to stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of the solvent on the tautomeric equilibrium. Generally, an increase in solvent polarity is expected to favor the tautomer with the larger dipole moment.
Table 3: Hypothetical Relative Energies of Tautomers in Different Environments (Illustrative)
| Tautomer | Gas Phase (ΔE, kcal/mol) | Non-polar Solvent (ΔE, kcal/mol) | Polar Solvent (ΔE, kcal/mol) |
| Amino (A) | 0.00 | 0.00 | 0.00 |
| Imino (B) | +2.5 | +1.8 | -0.5 |
| Imino (C) | +5.1 | +4.2 | +2.8 |
Note: This table is for illustrative purposes to show potential trends and is not based on specific experimental data for this compound class.
Experimental Protocols
Synthesis of 5-Substituted-1,3,4-oxadiazol-2-amines
A common synthetic route involves the cyclization of semicarbazones derived from the corresponding aldehydes.
Caption: General synthetic workflow for 5-substituted-1,3,4-oxadiazol-2-amines.
Protocol:
-
An appropriate aldehyde is reacted with semicarbazide hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent (e.g., ethanol).
-
The resulting semicarbazone is isolated and purified.
-
The semicarbazone is then subjected to oxidative cyclization using an oxidizing agent such as iodine or bromine in a suitable solvent to yield the final 5-substituted-1,3,4-oxadiazol-2-amine.
NMR Spectroscopic Analysis
Protocol:
-
Prepare solutions of the compound (5-10 mg) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).
-
Acquire ¹H and ¹³C NMR spectra for each solution at a constant temperature (e.g., 298 K).
-
Analyze the chemical shifts of key signals (e.g., NH₂, ring protons, C2, C5) to identify any solvent-dependent changes that may indicate a shift in the tautomeric equilibrium.
-
Variable temperature NMR studies can also be performed to investigate the thermodynamics of the equilibrium.
Computational Methodology
Protocol:
-
The geometries of all possible tautomers are optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).
-
Vibrational frequency calculations are performed to confirm that the optimized structures correspond to local minima on the potential energy surface.
-
The relative energies of the tautomers are calculated in the gas phase.
-
Solvent effects are incorporated using a continuum solvation model (e.g., PCM) for a range of solvents to predict the tautomeric preference in different environments.
Conclusion
The tautomerism of 5-substituted-1,3,4-oxadiazol-2-amines is a critical aspect of their chemical behavior. While the amino form is confirmed to be the stable tautomer in the solid state for at least one derivative, the equilibrium in solution is more dynamic and susceptible to the influence of substituents and the solvent environment. A combined approach of X-ray crystallography, NMR and UV-Vis spectroscopy, and computational modeling is essential for a comprehensive understanding of this tautomeric system. This knowledge is paramount for the design and development of new 1,3,4-oxadiazole-based drugs with optimized pharmacological profiles.
References
Quantum Chemical Calculations for 1,3,4-Oxadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 1,3,4-Oxadiazol-2-amine. This class of heterocyclic compounds is of significant interest in medicinal chemistry and materials science, and computational methods offer a powerful tool for understanding their behavior at the molecular level.
Introduction to 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms.[1][2][3] This moiety is a key pharmacophore in a wide range of biologically active compounds, exhibiting properties such as antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[2][4] The 2-amino substitution on the 1,3,4-oxadiazole ring is a common structural motif in many medicinally relevant molecules. Quantum chemical calculations provide a theoretical framework to investigate the molecular properties that underpin the biological activity and reactivity of these compounds.
Theoretical and Computational Methodology
Density Functional Theory (DFT) is a widely employed computational method for studying 1,3,4-oxadiazole derivatives due to its favorable balance of accuracy and computational cost.[5] A common approach involves geometry optimization followed by the calculation of various molecular properties.
Geometry Optimization
The initial step in computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A popular and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a suitable basis set, such as 6-311++G(d,p). This level of theory has been shown to provide reliable geometric parameters for organic molecules.
Electronic Properties
Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and electronic transitions. Key properties include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic behavior of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack.
-
Mulliken Atomic Charges: These calculations partition the total electron density among the atoms in a molecule, providing insight into the local electronic environment.
Spectroscopic Properties
Quantum chemical calculations can predict various spectroscopic features, which can be compared with experimental data for validation.
-
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.[6]
-
Infrared (IR) and Raman Spectroscopy: The vibrational frequencies and intensities can be calculated to predict the IR and Raman spectra. These theoretical spectra can aid in the assignment of experimental vibrational bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.
Experimental Protocols
The synthesis of this compound derivatives typically involves the cyclization of a suitable precursor. A common synthetic route starts from an acid hydrazide, which can be cyclized using various reagents. For instance, 5-aryl-2-amino-1,3,4-oxadiazoles can be synthesized by treating an arylamine with a carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride or thionyl chloride.[3]
The synthesized compounds are then characterized using a variety of spectroscopic techniques to confirm their structure:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively.[1][7]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[1][7]
-
UV-Visible Spectroscopy: To study the electronic transitions within the molecule.
Data Presentation
The following tables summarize representative quantitative data obtained from quantum chemical calculations for a generic this compound derivative, calculated at the B3LYP/6-311++G(d,p) level of theory.
Table 1: Calculated Geometric Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| O1-C2 | 1.375 | C2-O1-C5 | 103.5 |
| C2-N3 | 1.312 | O1-C2-N3 | 115.2 |
| N3-N4 | 1.390 | C2-N3-N4 | 107.8 |
| N4-C5 | 1.310 | N3-N4-C5 | 105.7 |
| C5-O1 | 1.378 | N4-C5-O1 | 107.8 |
| C2-N(amine) | 1.365 | O1-C2-N(amine) | 122.4 |
Table 2: Calculated Electronic and Spectroscopic Properties
| Property | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Energy Gap | 5.6 eV |
| Dipole Moment | 3.5 Debye |
| λmax (TD-DFT) | 280 nm |
Visualization of Computational Workflow
The following diagram illustrates the typical workflow for the quantum chemical analysis of this compound.
Caption: A flowchart illustrating the key steps in the quantum chemical calculation of this compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the calculated molecular properties and the potential applications of this compound derivatives in drug design.
Caption: Logical flow from calculated properties to potential biological activity in drug design.
Conclusion
Quantum chemical calculations, particularly those based on Density Functional Theory, are indispensable tools for the in-depth study of this compound and its derivatives. These computational methods provide detailed insights into the geometric, electronic, and spectroscopic properties of these molecules, which are fundamental to understanding their reactivity and potential as therapeutic agents. The synergy between theoretical calculations and experimental work is crucial for the rational design of new and more effective 1,3,4-oxadiazole-based drugs and materials.
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies | MDPI [mdpi.com]
- 6. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 7. 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of Synthetic Methodologies for 1,3,4-Oxadiazoles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its metabolic stability and ability to act as a bioisostere for ester and amide groups have made it a privileged scaffold in drug design. This technical guide provides a comprehensive overview of the principal synthetic routes to 1,3,4-oxadiazoles, presenting quantitative data in structured tables, detailing experimental protocols for key reactions, and illustrating reaction workflows and mechanisms through diagrams.
Core Synthetic Strategies
The synthesis of the 1,3,4-oxadiazole ring is primarily achieved through several key cyclization strategies. These methods can be broadly categorized into classical dehydration and oxidation reactions, as well as modern, energy-efficient approaches.
Cyclodehydration of 1,2-Diacylhydrazines
One of the most established and widely employed methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines.[1][2][3] This reaction involves the removal of a water molecule from the diacylhydrazine precursor, typically facilitated by a strong dehydrating agent. A variety of reagents can be used, each with its own advantages and limitations regarding reaction conditions and substrate tolerance.
Commonly used dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), sulfuric acid (H₂SO₄), thionyl chloride (SOCl₂), and the Burgess reagent.[4] The choice of reagent can influence the reaction yield and purity of the final product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of 1,3,4-Oxadiazole Scaffolds: A Technical Guide
The 1,3,4-oxadiazole core, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a versatile building block in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the chemical space of 1,3,4-oxadiazole scaffolds, intended for researchers, scientists, and drug development professionals. We will delve into synthetic methodologies, quantitative biological data, and the signaling pathways through which these compounds exert their effects.
Chemical Synthesis of 1,3,4-Oxadiazole Scaffolds
The synthesis of the 1,3,4-oxadiazole ring can be achieved through several reliable methods. The most common approaches involve the cyclization of intermediates such as diacylhydrazines or acylhydrazones. These methods offer flexibility in introducing a wide variety of substituents at the 2- and 5-positions of the oxadiazole ring, allowing for extensive exploration of the chemical space.
Experimental Protocols
Below are detailed methodologies for key synthetic transformations.
Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Cyclodehydration of 1,2-Diacylhydrazines
This method is one of the most traditional and widely used for preparing symmetrically and asymmetrically 2,5-disubstituted 1,3,4-oxadiazoles. The reaction involves the dehydration of a 1,2-diacylhydrazine intermediate, often facilitated by a strong dehydrating agent such as phosphorus oxychloride (POCl₃).
-
Step 1: Synthesis of 1,2-Diacylhydrazine Intermediate. To a solution of an acid hydrazide (1 mmol) in a suitable solvent such as pyridine or dichloromethane, add an equimolar amount of an acid chloride (1 mmol) dropwise at 0 °C. Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice-cold water to precipitate the 1,2-diacylhydrazine. Filter the solid, wash with cold water, and dry under vacuum.
-
Step 2: Cyclodehydration. Take the dried 1,2-diacylhydrazine (1 mmol) and add phosphorus oxychloride (POCl₃, 5-10 mL) as both the reagent and solvent. Reflux the mixture for 4-8 hours. After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it slowly onto crushed ice with constant stirring. Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates. Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or acetone) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.
Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Oxidative Cyclization of N-Acylhydrazones
This method provides an alternative route to 2,5-disubstituted 1,3,4-oxadiazoles and is particularly useful for generating diversity. The key step is the oxidative cyclization of an N-acylhydrazone, which can be formed in situ.
-
Step 1: Formation of N-Acylhydrazone. In a round-bottom flask, dissolve an acid hydrazide (1 mmol) and an aldehyde (1 mmol) in a suitable solvent like ethanol or acetic acid. Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid). Reflux the mixture for 2-6 hours. The formation of the N-acylhydrazone can be monitored by TLC.
-
Step 2: Oxidative Cyclization. To the reaction mixture containing the N-acylhydrazone, add an oxidizing agent. A common and effective system is the use of iodine (I₂) in the presence of a base such as potassium carbonate (K₂CO₃). Add I₂ (1.2 mmol) and K₂CO₃ (2 mmol) to the mixture and continue refluxing for another 4-12 hours. After the reaction is complete, cool the mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine. The product will precipitate out. Filter the solid, wash with water, and purify by recrystallization or column chromatography.
Protocol 3: Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles
The 2-amino-1,3,4-oxadiazole moiety is a key pharmacophore in many biologically active molecules. A common synthetic route starts from semicarbazide.
-
Step 1: Formation of Semicarbazone. To a solution of an appropriate aldehyde or ketone (1 mmol) in ethanol, add a solution of semicarbazide hydrochloride (1.1 mmol) and sodium acetate (1.5 mmol) in water. Stir the mixture at room temperature for 1-3 hours. The resulting semicarbazone usually precipitates out of the solution. Filter the solid, wash with cold water, and dry.
-
Step 2: Oxidative Cyclization to 2-Amino-1,3,4-oxadiazole. The semicarbazone (1 mmol) is then subjected to oxidative cyclization. A variety of oxidizing agents can be used. For instance, a mixture of iodine (1.2 mmol) and potassium carbonate (2 mmol) in a solvent like dimethylformamide (DMF) can be heated at 80-100 °C for 2-4 hours. After completion, the reaction mixture is cooled and poured into ice water. The precipitated product is filtered, washed with water, and recrystallized to yield the pure 2-amino-5-substituted-1,3,4-oxadiazole.
Biological Activities and Quantitative Data
1,3,4-oxadiazole derivatives exhibit a remarkable range of biological activities, making them attractive candidates for drug discovery programs. The following tables summarize some of the reported quantitative data for their anticancer and antimicrobial activities.
Anticancer Activity
The antiproliferative properties of 1,3,4-oxadiazoles have been extensively studied against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and proliferation.
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 2-(4-chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole | MCF-7 (Breast) | 2.5 ± 0.35 | [1] |
| 2 | 2-(2,4-dichlorophenyl)-5-phenyl-1,3,4-oxadiazole | MDA-MB-231 (Breast) | 2.27 ± 0.73 | [1] |
| 3 | 2-(Thiophen-2-yl)-5-(p-tolyl)-1,3,4-oxadiazole | HepG2 (Liver) | 1.4 | [1] |
| 4 | 2-(Naphthalen-2-yl)-5-(phenyl)-1,3,4-oxadiazole | HCT-116 (Colon) | 2.6 | [1] |
| 5 | 2-((5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide | A549 (Lung) | <0.14 | [2] |
| 6 | 2-((5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide | A549 (Lung) | 1.59 | [2] |
| 7 | 2-((5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide | C6 (Glioblastoma) | 8.16 | [2] |
| 8 | AMK OX-9 | A549 (Lung) | 20.73 | [3] |
| 9 | AMK OX-10 | HeLa (Cervical) | 5.34 | [3] |
| 10 | AMK OX-12 | HeLa (Cervical) | 32.91 | [3] |
Antimicrobial Activity
The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. 1,3,4-oxadiazoles have shown promising activity against a variety of bacterial and fungal pathogens.
| Compound ID | Structure | Bacterial Strain | MIC (µg/mL) | Reference |
| 11 | 2-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,3,4-oxadiazole | Staphylococcus aureus | 3.9 | [1] |
| 12 | 2-(4-nitrophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole | Escherichia coli | 7.8 | [1] |
| 13 | 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol | Candida albicans | 200 | [1] |
| 14 | A series of 1,3,4-oxadiazole-piperazine conjugates | Mycobacterium tuberculosis | 0.48 | [4] |
| 15 | OZE-I | S. aureus MW2 (MRSA) | 16 | [5] |
| 16 | OZE-II | S. aureus USA300 (MRSA) | 8 | [5] |
| 17 | OZE-III | S. aureus MW2 (MRSA) | 64 | [5] |
| 18 | Compound 13 (a 1771 derivative) | S. aureus (MIC₉₀) | 0.5 | [6] |
| 19 | 1,3,4-oxadiazole derivative | Acinetobacter baumannii | 7.81-31.25 | [7] |
| 20 | 5-(pyridin-4-yl)-N-dodecyl-1,3,4-oxadiazol-2-amine | M. tuberculosis | 4-8 µM | [8] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of 1,3,4-oxadiazole derivatives stem from their ability to interact with and modulate various cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation, immunity, cell proliferation, and survival. Its aberrant activation is implicated in various diseases, including cancer and inflammatory disorders. Several 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of this pathway.[9] They can interfere with the pathway at different points, such as by preventing the phosphorylation and subsequent degradation of the inhibitory IκB proteins, thereby keeping NF-κB sequestered in the cytoplasm.[9] Some derivatives may also directly interact with the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcriptional activity.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of 1,3,4-oxadiazoles on expression of biofilm-associated bap gene in clinical isolates of multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates due to its favorable metabolic stability and ability to participate in hydrogen bonding. One-pot synthesis methodologies for 2,5-disubstituted 1,3,4-oxadiazoles offer significant advantages over traditional multi-step approaches by reducing reaction time, minimizing waste, and simplifying purification processes. This document provides detailed application notes and experimental protocols for several efficient one-pot synthetic strategies.
Application Notes
A variety of one-pot methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles have been developed, each with its own set of advantages depending on the available starting materials and desired substitution patterns. Key approaches include:
-
From Carboxylic Acids and Hydrazides: This is a common and versatile route. The reaction can be promoted by coupling agents followed by dehydrating agents, or through oxidative cyclization.
-
From Aldehydes and Hydrazides: This method involves the in situ formation of an acylhydrazone intermediate, which then undergoes oxidative cyclization to the desired oxadiazole. A range of oxidizing agents and catalysts can be employed.
-
From Carboxylic Acids and N-isocyaniminotriphenylphosphorane (NIITP): This strategy allows for the initial formation of a monosubstituted oxadiazole, which can then be functionalized in the same pot via a copper-catalyzed C-H arylation.[1][2]
-
Copper-Catalyzed Dual Oxidation: A notable method involves the reaction of arylacetic acids and hydrazides under an oxygen atmosphere, catalyzed by copper.[3][4] This approach proceeds via oxidative decarboxylation followed by oxidative functionalization of the imine C-H bond.[3][4]
The choice of method will depend on factors such as substrate scope, functional group tolerance, and desired reaction conditions (e.g., temperature, use of metal catalysts).
Experimental Protocols
Protocol 1: Copper-Catalyzed One-Pot Synthesis from Arylacetic Acids and Hydrazides
This protocol details a simple and efficient method for the synthesis of symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles via a copper-catalyzed dual oxidation.[3][4]
Reaction Scheme:
Caption: General reaction scheme for the copper-catalyzed synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Materials:
-
Arylacetic acid (1.0 equiv)
-
Hydrazide (1.2 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
Dimethylformamide (DMF)
-
Oxygen balloon
Procedure:
-
To a reaction vessel, add the arylacetic acid, hydrazide, and copper(I) iodide.
-
Add dimethylformamide (DMF) as the solvent.
-
Fit the vessel with an oxygen balloon.
-
Heat the reaction mixture to 120 °C and stir for 4 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Entry | Arylacetic Acid (R1) | Hydrazide (R2) | Yield (%) |
| 1 | Phenylacetic acid | Benzhydrazide | 85 |
| 2 | 4-Methoxyphenylacetic acid | Benzhydrazide | 82 |
| 3 | Phenylacetic acid | 4-Chlorobenzhydrazide | 80 |
Note: Yields are indicative and may vary based on specific substrates and reaction scale.
Protocol 2: One-Pot Synthesis-Functionalization from Carboxylic Acids and NIITP
This two-stage, one-pot protocol enables the synthesis of diverse 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides.[1][2]
Experimental Workflow:
Caption: Workflow for the one-pot synthesis-arylation of 1,3,4-oxadiazoles.
Materials:
-
Carboxylic acid (0.20 mmol, 1.0 equiv)
-
N-isocyaniminotriphenylphosphorane (NIITP) (66.5 mg, 0.22 mmol, 1.1 equiv)
-
Anhydrous 1,4-dioxane
-
Aryl iodide (0.50 mmol, 2.5 equiv)
-
1,10-phenanthroline (14.4 mg, 0.08 mmol, 40 mol %)
-
Cesium carbonate (97.7 mg, 0.30 mmol, 1.5 equiv)
-
Copper(I) iodide (7.6 mg, 0.04 mmol, 20 mol %)
Procedure:
-
To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid and NIITP.[1]
-
Evacuate and backfill the tube with nitrogen (repeat four times).
-
Add anhydrous 1,4-dioxane (0.50 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C for 3 hours.[1][2]
-
After 3 hours, cool the reaction to room temperature.
-
Sequentially add the aryl iodide, 1,10-phenanthroline, cesium carbonate, copper(I) iodide, and additional anhydrous 1,4-dioxane (0.50 mL).[1]
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C for 18 hours.[1]
-
After cooling, perform a standard aqueous work-up and purify the product by flash column chromatography.
Quantitative Data:
| Entry | Carboxylic Acid | Aryl Iodide | Yield (%) |
| 1 | 4-Fluorobenzoic acid | Iodobenzene | 78[2] |
| 2 | 4-Methylbenzoic acid | Iodobenzene | 87[2] |
| 3 | 3-Methylbenzoic acid | Iodobenzene | 69[2] |
| 4 | Probenecid | Iodobenzene | 44[2] |
Note: Yields are for isolated products as reported in the literature.[2]
Protocol 3: Iodine-Mediated Oxidative Cyclization of Aldehydes and Hydrazides
This protocol describes a transition-metal-free synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from aldehydes and hydrazides using molecular iodine as the oxidant.[5]
Reaction Mechanism Overview:
Caption: Simplified mechanism of iodine-mediated oxadiazole synthesis.
Materials:
-
Aldehyde (1.0 equiv)
-
Hydrazide (1.0 equiv)
-
Molecular iodine (I₂) (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Solvent (e.g., DMSO)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde and hydrazide in the chosen solvent.
-
Stir the mixture at room temperature for a short period to allow for the formation of the acylhydrazone intermediate (this can be monitored by TLC).
-
Add potassium carbonate and molecular iodine to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 80-100 °C) and stir until the reaction is complete.
-
Cool the reaction mixture and quench with an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Quantitative Data:
| Entry | Aldehyde | Hydrazide | Yield (%) |
| 1 | Benzaldehyde | Benzhydrazide | High |
| 2 | 4-Chlorobenzaldehyde | Benzhydrazide | High |
| 3 | Benzaldehyde | 4-Nitrobenzhydrazide | High |
Note: "High" yields are generally reported for this method, but specific percentages will vary with substrates.
These protocols provide a starting point for the one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. Optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields. Researchers should always consult the primary literature for more detailed information and safety precautions.
References
- 1. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Microwave-Assisted Synthesis of 1,3,4-Oxadiazol-2-amine Derivatives
Introduction
1,3,4-oxadiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and drug development. These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1][2][3][4] The incorporation of the 1,3,4-oxadiazole scaffold is a key feature in several clinically used drugs.[2] Traditional methods for the synthesis of these compounds often involve long reaction times, harsh conditions, and the use of hazardous reagents. Microwave-assisted organic synthesis has emerged as a powerful and eco-friendly alternative, offering significant advantages such as dramatically reduced reaction times, increased product yields, and enhanced purity.[1][2][3] This green chemistry approach aligns with the principles of sustainable chemical development.[3]
This document provides detailed protocols for the microwave-assisted synthesis of 2-amino-1,3,4-oxadiazole derivatives, targeting researchers, scientists, and professionals in the field of drug development.
General Principles of Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes microwave radiation to heat a reaction mixture. Unlike conventional heating methods that rely on conduction and convection, microwave energy directly interacts with polar molecules in the mixture, leading to rapid and uniform heating. This efficient energy transfer can significantly accelerate reaction rates and often leads to different product distributions compared to conventional methods. Key parameters to control in microwave synthesis are temperature, pressure, reaction time, and microwave power.
Experimental Protocols
Several synthetic strategies have been developed for the microwave-assisted synthesis of 1,3,4-oxadiazole derivatives. Below are detailed protocols for common approaches.
Protocol 1: Synthesis of 5-Aryl-2-amino-1,3,4-oxadiazoles via Cyclization of Acylthiosemicarbazides
This protocol describes the synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles starting from acylthiosemicarbazides, which can be prepared from the corresponding acyl hydrazides.
Step 1: Synthesis of Acylthiosemicarbazide Intermediate
-
To a solution of the desired aromatic acid hydrazide (10 mmol) in a suitable solvent such as ethanol, add an equimolar amount of an appropriate isothiocyanate.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry to obtain the acylthiosemicarbazide.
Step 2: Microwave-Assisted Oxidative Cyclization
-
In a microwave-safe reaction vessel, place the synthesized acylthiosemicarbazide (1 mmol).
-
Add a suitable oxidizing agent. A common system involves using iodine (I₂) in the presence of a base like sodium hydroxide (NaOH) or an alternative such as 1,3-dibromo-5,5-dimethylhydantoin.[5]
-
Add a suitable solvent, such as ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified power and temperature for a short duration (typically 2-10 minutes).
-
After irradiation, cool the vessel to room temperature.
-
Pour the reaction mixture into crushed ice water.
-
Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 5-aryl-2-amino-1,3,4-oxadiazole.
Protocol 2: One-Pot Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles from Aldehydes and Acyl Hydrazines
This protocol outlines a one-pot synthesis of 2,5-disubstituted-1,3,4-oxadiazoles using an aldehyde and an acyl hydrazine as starting materials.[5][6]
-
In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol) and the acyl hydrazine (1 mmol).
-
Add a catalytic amount of an oxidizing agent such as sodium bisulfite in an ethanol:water (1:2) solution.[5][6]
-
Seal the vessel and subject it to microwave irradiation at a specified power for 3-5 minutes.
-
After completion of the reaction, cool the vessel.
-
Add cold water to the reaction mixture to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent.
Data Presentation
The following table summarizes quantitative data from various microwave-assisted syntheses of 1,3,4-oxadiazole derivatives, showcasing the efficiency of this method.
| Starting Materials | Reagents/Catalyst | Solvent | Microwave Power (W) | Time (min) | Yield (%) | Reference |
| Isoniazid, Aromatic aldehyde | DMF (catalytic) | None | 300 | 3 | 70-90 | [1] |
| Acyl hydrazones | Chloramine-T | Ethanol | 300 | 4 | 72-85 | [1] |
| Monoaryl hydrazides, Acid chlorides | None | HMPA | - | - | Good | [7] |
| 1,2-Diacylhydrazines | Burgess reagent | - | - | - | - | [7] |
| Hydrazide, Aromatic aldehyde | Sodium bisulfite | Ethanol:Water | - | - | 70-90 | [5] |
| Aromatic acid, Hydrazine hydrochloride, Orthophosphoric acid | Phosphorus pentoxide | None | - | - | - | [2] |
Mandatory Visualization
Experimental Workflow for Microwave-Assisted Synthesis of 1,3,4-Oxadiazol-2-amine Derivatives
Caption: General workflow for the synthesis of 5-Aryl-2-amino-1,3,4-oxadiazoles.
Signaling Pathway (Illustrative Example of Biological Importance)
While the synthesis itself does not involve a signaling pathway, the resulting 1,3,4-oxadiazole derivatives are often designed to target specific biological pathways. For instance, some derivatives act as anticancer agents by inhibiting signaling pathways involved in cell proliferation, such as the EGFR pathway.
Caption: Inhibition of the EGFR signaling pathway by a 1,3,4-oxadiazole derivative.
References
- 1. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. scilit.com [scilit.com]
- 5. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 7. jchemrev.com [jchemrev.com]
Application of 1,3,4-Oxadiazol-2-amines in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole nucleus, particularly its 2-amino substituted derivatives, represents a versatile and privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. These compounds have been shown to exhibit potent cytotoxic effects against a wide array of human cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of crucial enzymes and the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. This document provides an overview of their application, quantitative activity data, and detailed protocols for their evaluation in a cancer research setting.
Quantitative Data Presentation
The anticancer activity of various 1,3,4-oxadiazol-2-amine derivatives is frequently quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative compounds against several human cancer cell lines, showcasing their potential as cytotoxic agents.
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4h (2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide) | A549 (Lung Carcinoma) | <0.14 | [1] |
| C6 (Rat Glioma) | 13.04 | [1] | |
| Compound 4i | A549 (Lung Carcinoma) | 1.59 | [1] |
| Compound 4l | A549 (Lung Carcinoma) | 1.80 | [1] |
| Compound 4g | C6 (Rat Glioma) | 8.16 | [1] |
| CMO (2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole) | HCCLM3 (Hepatocellular Carcinoma) | 27.5 | [2] |
| Compound 99 (1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3-fluorophenyl)urea) | PC-3 (Prostate Cancer) | 0.67 | [3] |
| HCT-116 (Colon Cancer) | 0.80 | [3] | |
| ACHN (Renal Cancer) | 0.87 | [3] | |
| Compound 73 ((E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide) | HEPG2, MCF7, SW1116, BGC823 | 1.18 ± 0.14 | [3] |
| Compound 65 (2-(2,3-Dihydrobenzo[b][4][5]dioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole) | (Telomerase Inhibition) | 1.27 ± 0.05 | [6] |
| Compound 27 (2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio) N-(4-oxo-2-propylquinazolin)-3-(4H) acatamide) | HeLa (Cervical Cancer) | 7.52 | [5] |
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways like NF-κB.
NF-κB Inhibition and Apoptosis Induction Pathway
A significant mechanism of action for some 1,3,4-oxadiazole derivatives is the inhibition of the NF-κB signaling pathway, which is aberrantly activated in many cancers and promotes cell survival.[2][4] Inhibition of this pathway can lead to the induction of apoptosis.
Caption: NF-κB inhibition and apoptosis induction by this compound derivatives.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer properties of this compound derivatives.
General Experimental Workflow
The evaluation of a novel this compound derivative typically follows a hierarchical workflow, starting from broad cytotoxicity screening to more detailed mechanistic studies.
Caption: General workflow for evaluating the anticancer activity of 1,3,4-oxadiazol-2-amines.
Cytotoxicity Screening (MTT Assay)
This protocol is for determining the in vitro cytotoxicity of this compound derivatives against a panel of cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete growth medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound derivatives using flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the this compound derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound derivatives on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivative
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the compound at desired concentrations for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Centrifuge and resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer, collecting data from at least 10,000 events.
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Antimicrobial Activity Screening of 1,3,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the screening of 1,3,4-oxadiazole derivatives for their antimicrobial activity. The 1,3,4-oxadiazole nucleus is a prominent heterocyclic scaffold known for a wide range of pharmacological activities, including potent antimicrobial effects against various pathogenic bacteria and fungi.[1][2][3] This document outlines the synthesis, characterization, and subsequent evaluation of these compounds, offering a procedural guide for researchers in the field of antimicrobial drug discovery.
Introduction
The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents.[1] 1,3,4-oxadiazole derivatives have garnered considerable attention due to their diverse biological activities, which include antibacterial, antifungal, antiviral, and antitubercular properties.[1][2][4] These compounds often exhibit enhanced efficacy due to their favorable pharmacokinetic properties and their ability to act as bioisosteres of amides and esters, facilitating interactions with biological targets.[2][5] This document provides standardized protocols for assessing the antimicrobial potential of newly synthesized 1,3,4-oxadiazole derivatives.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of 1,3,4-oxadiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the Zone of Inhibition. Below are representative tables summarizing the antimicrobial activity of various 1,3,4-oxadiazole derivatives against a panel of pathogenic microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of 1,3,4-Oxadiazole Derivatives against Bacterial Strains
| Compound/Derivative | S. aureus (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | B. subtilis (μg/mL) | Reference Drug (MIC μg/mL) |
| Series A: Phenyl-substituted | |||||
| Compound 4a | 1-2 | - | - | - | Norfloxacin (1-2) |
| Compound 4b | 1-2 | - | - | - | Norfloxacin (1-2) |
| Compound 4c | 1-2 | - | - | - | Norfloxacin (1-2) |
| Compound 6d | 6.25 | - | - | - | - |
| Compound 8d | - | 12.5 | - | 25 | - |
| Series B: Naphthofuran-substituted | |||||
| Compound 14a | - | 0.4 | 0.2 | 0.2 | Ciprofloxacin (0.2) |
| Compound 14b | - | 0.4 | 0.2 | 0.2 | Ciprofloxacin (0.2) |
| Series C: Thiazole-substituted | |||||
| Compound 5a | Good Activity | Good Activity | Good Activity | Good Activity | - |
| Compound 5e | Good Activity | Good Activity | Good Activity | Good Activity | - |
| Series D: Chalcone-bearing | |||||
| Compound 5a-n | Active | Active | Active | Active | - |
| Series E: OZE Derivatives | |||||
| OZE-I | 4-16 | - | - | - | - |
| OZE-II | 4-16 | - | - | - | - |
| OZE-III | 8-32 | - | - | - | - |
Data compiled from multiple sources.[1][4][5][6]
Table 2: Zone of Inhibition of 1,3,4-Oxadiazole Derivatives against Bacterial Strains
| Compound/Derivative | S. aureus (mm) | E. coli (mm) | P. aeruginosa (mm) | Concentration (µg/mL) | Reference Drug (Zone of Inhibition mm) |
| Series F: Diamino-substituted | |||||
| Compound 23 | Good to Excellent | Good to Excellent | Good to Excellent | 15 | Ampicillin |
| Series G: Pyrazine-containing | |||||
| Compound 13a | Moderate to Excellent | Moderate to Excellent | Moderate to Excellent | - | Amoxicillin |
| Compound 13b | Moderate to Excellent | Moderate to Excellent | Moderate to Excellent | - | Amoxicillin |
| Series H: MRSA Active | |||||
| Compound 4a | 16-25 | - | - | - | Ciprofloxacin |
| Compound 4b | 16-25 | - | - | - | Ciprofloxacin |
| Compound 4c | 16-25 | - | - | - | Ciprofloxacin |
Data compiled from multiple sources.[1][7]
Table 3: Minimum Inhibitory Concentration (MIC) of 1,3,4-Oxadiazole Derivatives against Fungal Strains
| Compound/Derivative | C. albicans (μg/mL) | C. krusei (μg/mL) | C. parapsilosis (μg/mL) | A. niger (μg/mL) | Reference Drug (MIC μg/mL) |
| Series I: Nitro-substituted | |||||
| Compound 50a-c | 0.78-3.12 | - | - | - | Ketoconazole (0.78-1.56) |
| Series J: Naphthyloxymethyl-substituted | |||||
| Compound A | 64-256 | 32 | 64-256 | - | - |
| Compound B | 64-256 | 64 | 64-256 | - | - |
| Series K: Thiazole-substituted | |||||
| Compound 5a | Good Activity | - | - | Good Activity | Griseofulvin |
| Compound 5e | Good Activity | - | - | Good Activity | Griseofulvin |
Data compiled from multiple sources.[1][3][8]
Experimental Protocols
Detailed methodologies for the synthesis and antimicrobial screening of 1,3,4-oxadiazole derivatives are provided below.
Protocol 1: General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
This protocol describes a common three-step synthesis for 2,5-disubstituted 1,3,4-oxadiazoles.[9][10]
Step 1: Synthesis of Acid Hydrazide
-
Dissolve the starting ester (e.g., a substituted benzoate) in a suitable solvent such as ethanol.
-
Add hydrazine hydrate to the solution, typically in a slight molar excess.
-
Reflux the reaction mixture for a specified time (e.g., 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid acid hydrazide is then purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of Diacylhydrazide Intermediate
-
Suspend the synthesized acid hydrazide in an appropriate solvent (e.g., dichloromethane).
-
Add a substituted benzoyl chloride dropwise to the suspension at 0°C.
-
Allow the reaction mixture to stir at room temperature until the reaction is complete as monitored by TLC.
-
Filter the resulting precipitate, wash with a suitable solvent, and dry to obtain the diacylhydrazide intermediate.
Step 3: Cyclization to form 1,3,4-Oxadiazole
-
Treat the diacylhydrazide intermediate with a dehydrating agent such as phosphorus oxychloride (POCl₃).[10]
-
Heat the reaction mixture under reflux for a designated period (e.g., 2-6 hours).
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid is filtered, washed with water until neutral, and then dried.
-
Purify the crude 1,3,4-oxadiazole derivative by recrystallization from an appropriate solvent.
Protocol 2: Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[5]
-
Preparation of Stock Solutions: Prepare a stock solution of each 1,3,4-oxadiazole derivative in a suitable solvent like Dimethyl Sulfoxide (DMSO) at a concentration of 1 mg/mL.[7]
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to each well.
-
Serial Dilutions: Add 50 µL of the compound stock solution to the first well of a row and perform twofold serial dilutions across the plate.
-
Inoculum Preparation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the diluted microbial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A reference antibiotic (e.g., ciprofloxacin for bacteria, ketoconazole for fungi) should also be tested under the same conditions.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]
Protocol 3: Agar Well Diffusion Method for Zone of Inhibition
This method is used for preliminary screening of antimicrobial activity.[7][11]
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculum Preparation and Seeding: Prepare a microbial inoculum adjusted to a 0.5 McFarland standard. Uniformly spread the inoculum over the surface of the MHA plates using a sterile cotton swab.
-
Well Preparation: Create wells of a specific diameter (e.g., 6-10 mm) in the agar using a sterile borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a specific concentration, e.g., 1 mg/mL in DMSO) into each well.
-
Controls: Use a well with the solvent (DMSO) as a negative control and a well with a standard antibiotic as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for antimicrobial screening and a potential mechanism of action for 1,3,4-oxadiazole derivatives.
Caption: General workflow for the synthesis and antimicrobial screening of 1,3,4-oxadiazole derivatives.
Caption: Potential mechanisms of antimicrobial action for 1,3,4-oxadiazole derivatives.[1]
Caption: Logical relationship in a Structure-Activity Relationship (SAR) study of 1,3,4-oxadiazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmspr.in [ijmspr.in]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 8. Synthesis and antimicrobial activity of some 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nanobioletters.com [nanobioletters.com]
Synthesis of 5-Substituted-N-Aryl-1,3,4-Oxadiazol-2-Amine: A Detailed Protocol for Researchers
Application Note: The synthesis of 5-substituted-N-aryl-1,3,4-oxadiazol-2-amines is a significant area of interest for researchers, scientists, and drug development professionals due to the diverse biological activities exhibited by this class of compounds. These activities include anticancer, antimicrobial, and anti-inflammatory properties. This document provides a detailed protocol for the synthesis of these compounds, presents key quantitative data for a selection of analogues, and illustrates the experimental workflow.
I. General Synthetic Protocol
A common and effective method for the synthesis of 5-substituted-N-aryl-1,3,4-oxadiazol-2-amines involves the reaction of a substituted phenyl semicarbazide with an appropriate aromatic aldehyde. The following protocol is a generalized procedure based on established methodologies.[1]
Materials:
-
Substituted phenyl semicarbazide (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Sodium bisulfite (NaHSO₃) (20 mol%)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Crushed ice
-
Absolute ethanol for recrystallization
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and filter flask
-
Beakers
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the substituted phenyl semicarbazide (1.0 eq) and the aromatic aldehyde (1.0 eq).
-
Solvent and Catalyst Addition: Add a 1:2 (v/v) mixture of ethanol and water as the solvent system, followed by the addition of sodium bisulfite (20 mol%) as a catalyst.
-
Reflux: Heat the reaction mixture to reflux with constant stirring for a period of 10-12 hours.
-
Work-up: Upon completion of the reaction, remove the excess solvent under reduced pressure. Pour the concentrated reaction mixture into a beaker containing crushed ice.
-
Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then dried. The crude product is purified by recrystallization from absolute ethanol to yield the final 5-substituted-N-aryl-1,3,4-oxadiazol-2-amine.
II. Quantitative Data Summary
The following table summarizes the yield and melting point for a selection of synthesized 5-substituted-N-aryl-1,3,4-oxadiazol-2-amine analogues.
| Compound ID | N-Aryl Substituent | 5-Substituent | Yield (%) | Melting Point (°C) |
| 4c | 4-Methylphenyl | 4-Hydroxyphenyl | 74 | 182–185 |
| 4e | 4-Methylphenyl | 2-Furyl | 66 | 182–184 |
| 4q | 4-Chlorophenyl | 3,4-Dimethoxyphenyl | 76 | 170–172 |
| 4t | 2,4-Dimethylphenyl | 4-Fluorophenyl | 68 | 190–192 |
| 4x | 2,4-Dimethylphenyl | 2-Furyl | 66 | 190–192 |
Data sourced from Ahsan, M. J., et al. (2014).[1]
III. Experimental Workflow and Signaling Pathways
The synthesis of 5-substituted-N-aryl-1,3,4-oxadiazol-2-amines can be visualized as a streamlined workflow. The following diagrams illustrate the general synthetic pathway and a logical relationship of the key steps.
Caption: General workflow for the synthesis of 5-substituted-N-aryl-1,3,4-oxadiazol-2-amine.
Caption: Logical steps in the synthesis protocol.
References
Application Notes and Protocols for Utilizing 1,3,4-Oxadiazol-2-amine as a Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazol-2-amine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and versatile biological activities.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[2][3] This document provides detailed application notes and experimental protocols to facilitate the use of this scaffold in drug discovery and development.
Therapeutic Applications
The 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups, which can contribute to improved pharmacological activity by participating in hydrogen bonding interactions with biological targets.[4] The versatility of the 2-amino-1,3,4-oxadiazole scaffold allows for substitutions at the C5 position and the 2-amino group, enabling the fine-tuning of physicochemical properties and biological activity.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against a variety of cancer cell lines.[5] Their mechanisms of action are often multifactorial and can include the inhibition of crucial enzymes and signaling pathways involved in cancer cell proliferation and survival.[3] Key molecular targets include histone deacetylases (HDACs), topoisomerases, and various kinases.[3][6]
Antimicrobial Activity
Derivatives of this compound have shown significant activity against a range of bacterial and fungal pathogens.[7][8] The scaffold's ability to be functionalized allows for the development of agents that can overcome antimicrobial resistance.
Enzyme Inhibition
The 1,3,4-oxadiazole nucleus is a key feature in many enzyme inhibitors. For instance, derivatives have been developed as potent inhibitors of monoamine oxidase B (MAO-B), suggesting potential applications in neurodegenerative diseases.[9] Others have shown inhibitory activity against acetylcholinesterase (AChE), relevant for the treatment of Alzheimer's disease.[4]
Quantitative Data Summary
The following tables summarize the biological activities of selected this compound derivatives from various studies.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID/Description | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Melanoma (MDA-MB-435) | Growth Percent (GP) | 15.43 | [1] |
| 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)indoline-2,3-dione | Colon (HT-29) | IC50 | 0.78 | |
| 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)indoline-2,3-dione | Liver (HepG2) | IC50 | 0.26 | |
| 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole derivative | Colon (HT29) | IC50 | 1.3 - 2.0 | [5] |
| 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazole | Breast (MCF-7) | IC50 | 0.34 - 2.45 |
Table 2: Enzyme Inhibition by this compound Derivatives
| Compound ID/Description | Enzyme Target | Activity Metric | Value (µM) | Reference |
| 5-Aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamide derivative | Monoamine Oxidase B (MAO-B) | IC50 | 0.0027 | [9] |
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (Thiadiazole isostere) | Acetylcholinesterase (AChE) | IC50 | 12.8 - 99.2 | [4] |
| 5-Aryl-N-(4-pyridyl)-1,3,4-oxadiazol-2-amines | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | IC50 | Moderate dual inhibition | [4] |
Experimental Protocols
Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles
A common and efficient method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles involves the oxidative cyclization of aldehyde semicarbazones.
Protocol: Iodine-Mediated Oxidative Cyclization of Semicarbazones [10][11]
-
Formation of Semicarbazone: a. Dissolve semicarbazide hydrochloride (1 equivalent) and sodium acetate (1 equivalent) in water. b. To this solution, add a solution of the desired substituted aldehyde (1 equivalent) in methanol. A white precipitate of the semicarbazone usually forms. c. Stir the mixture for 20-30 minutes at room temperature. d. Filter the precipitate, wash with water, and dry.
-
Oxidative Cyclization: a. Suspend the dried semicarbazone (1 equivalent) in a suitable solvent such as 1,4-dioxane. b. Add potassium carbonate (3 equivalents) and molecular iodine (1.2 equivalents) to the suspension. c. Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitor by TLC). d. Cool the reaction mixture to room temperature and pour it into a cold solution of sodium thiosulfate to quench the excess iodine. e. Extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography or recrystallization.
Biological Evaluation Protocols
Protocol: MTT Assay for Cytotoxicity [7][12]
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: a. Culture cancer cells in appropriate media and conditions. b. Trypsinize the cells and perform a cell count. c. Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: a. Prepare stock solutions of the test compounds in DMSO. b. Make serial dilutions of the compounds in the culture medium to achieve the desired final concentrations. c. After 24 hours of cell seeding, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). d. Incubate the plates for another 24-72 hours.
-
MTT Addition and Formazan Solubilization: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. b. Add 10-20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. c. Carefully remove the medium containing MTT. d. Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: a. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. b. Measure the absorbance at 570 nm using a microplate reader. c. Calculate the percentage of cell viability and determine the IC50 value for each compound.
Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme. The specific substrates and detection methods will vary depending on the enzyme.
-
Reagent Preparation: a. Prepare a buffer solution appropriate for the target enzyme's activity. b. Prepare a stock solution of the enzyme. c. Prepare a stock solution of the substrate. d. Prepare stock solutions of the test compounds in DMSO and make serial dilutions.
-
Assay Procedure: a. In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. b. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle). c. Pre-incubate the plate for a specific time (e.g., 15 minutes) at the optimal temperature for the enzyme. d. Initiate the enzymatic reaction by adding the substrate solution to all wells. e. Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: a. Calculate the initial reaction rates for each concentration of the inhibitor. b. Determine the percentage of inhibition relative to the control. c. Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value.
Potential Signaling Pathway in Cancer
Derivatives of this compound have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of kinases involved in cell survival pathways. One such pathway is the PI3K/Akt signaling pathway, which is often hyperactivated in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]
- 11. datapdf.com [datapdf.com]
- 12. bds.berkeley.edu [bds.berkeley.edu]
Application Notes and Protocols: Development of 1,3,4-Oxadiazole-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of 1,3,4-oxadiazole derivatives as potent enzyme inhibitors. This document includes a summary of their inhibitory activities against various key enzyme targets, detailed experimental protocols for assessing their efficacy, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to 1,3,4-Oxadiazoles as Enzyme Inhibitors
The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties.[1][2][3] Its unique structural features and ability to participate in various intermolecular interactions make it a privileged scaffold for the design of enzyme inhibitors.[4] Derivatives of 1,3,4-oxadiazole have been shown to inhibit a wide array of enzymes implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.[5][6][7][8][9]
Key Enzyme Targets and Inhibitory Activity
1,3,4-Oxadiazole-based compounds have demonstrated potent inhibitory activity against several classes of enzymes. The following tables summarize the quantitative data for some of the most significant targets.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.[10][11]
| Compound | Target Isoform | IC50/Ki | Reference |
| Benzene-sulfonamide linked 1,3,4-oxadiazole hybrid (6e) | hCA I | 75.8 nM (Ki) | [12] |
| Benzene-sulfonamide linked 1,3,4-oxadiazole hybrid (6e) | hCA XIII | 15.4 nM (Ki) | [12] |
| 3-phenyl-β-alanine 1,3,4-oxadiazole hybrid (4a) | CA-II | 12.1 µM (IC50) | [13] |
| N-acylbenzenesulfonamide dihydro-1,3,4-oxadiazole hybrid | hCA XII | Selective Inhibition | [11] |
| Coumarin-oxadiazole hybrid (32b) | hCA IX & hCA XII | Selective Inhibition | [14] |
Urease Inhibitors
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its inhibition is a key strategy for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori.[15][16][17][18]
| Compound | Target Urease | IC50 | Reference |
| 2,5-disubstituted-1,3,4-oxadiazole (4d) | Jack bean urease | 16.1 ± 0.12 µM | [15] |
| 1,3,4-oxadiazole derivative (4j) | Jack bean urease | 1.15 ± 0.2 µM | [16] |
| Flurbiprofen clubbed oxadiazole derivative (20) | Urease | 12 ± 0.9 µM | [19] |
| Indazole-based 1,3,4-oxadiazole-benzenesulfonothioate hybrid (4) | Urease | 17.88 ± 0.36 µM | [18] |
Kinase Inhibitors
Kinases are a large family of enzymes that play a central role in cell signaling and are major targets in oncology. 1,3,4-oxadiazole derivatives have been developed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).[7][20][21]
| Compound | Target Kinase | IC50 | Reference |
| 1,3,4-oxadiazole-based EGFR inhibitor (4b) | EGFR L858R/T790M | 17.18 nM | [21] |
| Phenylpiperazine derivative of 1,3,4-oxadiazole (13) | FAK | Potent Inhibition | [7] |
| 1,3,4-oxadiazole derivative | GSK-3β | - | [8] |
Other Enzyme Inhibitors
1,3,4-oxadiazole derivatives have also shown inhibitory activity against a range of other enzymes.
| Compound | Target Enzyme | IC50 | Reference |
| 1,3,4-oxadiazole derivative (16) | Acetylcholinesterase (AChE) | 41.87 ± 0.67 µM | [22] |
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole (76) | Thymidylate Synthase | Potent Inhibition | [5] |
| 2,5-di(pyridin-3-yl)-1,3,4-oxadiazole (77) | Thymidine Phosphorylase | Potent Inhibition | [5] |
| 2-(2,3-Dihydrobenzo[b][5][12]dioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole (65) | Telomerase | 1.27 ± 0.05 µM | [5] |
| N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl) benzamide | HDAC | Potent Inhibition | [5] |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivative (4h) | MMP-9 | 1.65 µM | [4] |
Experimental Protocols
Detailed methodologies for key enzyme inhibition assays are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol describes a colorimetric in vitro assay to determine the inhibitory activity of compounds against carbonic anhydrase based on its esterase activity.
Materials and Reagents:
-
Human or bovine erythrocyte Carbonic Anhydrase (CA)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control
-
Tris-HCl buffer (50 mM, pH 7.4)
-
DMSO or acetonitrile for dissolving substrate and test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CA enzyme in cold Tris-HCl buffer.
-
Prepare a working solution of CA by diluting the stock solution to the desired concentration.
-
Prepare a stock solution of p-NPA in acetonitrile or DMSO.
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Assay Buffer + Substrate Solution (No Enzyme).
-
Maximum Activity (Vehicle Control): Assay Buffer + DMSO + CA Working Solution + Substrate Solution.
-
Test Compound: Assay Buffer + Test Compound Dilution + CA Working Solution + Substrate Solution.
-
Positive Control: Assay Buffer + Positive Control Dilution + CA Working Solution + Substrate Solution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the assay buffer, DMSO/test compound/positive control, and CA working solution to the respective wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition using the formula: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100
-
Urease Inhibition Assay (Colorimetric)
This protocol is based on the Berthelot method, which measures the ammonia produced from the hydrolysis of urea.
Materials and Reagents:
-
Jack bean Urease
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Phenol-nitroprusside solution (Reagent A)
-
Alkaline hypochlorite solution (Reagent B)
-
Test compounds and a known urease inhibitor (e.g., Thiourea) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of urease, urea, and test compounds in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add buffer, urease enzyme solution, and test compound/positive control/vehicle to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Add the urea solution to all wells to start the reaction.
-
Incubate at 37°C for 30 minutes.
-
-
Color Development and Measurement:
-
Add Reagent A and then Reagent B to each well to stop the reaction and initiate color development.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 670 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition based on the absorbance values compared to the control.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This widely used colorimetric assay measures the activity of AChE.[10][23]
Materials and Reagents:
-
Recombinant human AChE
-
Acetylthiocholine (ATC) iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds and a reference inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of AChE, DTNB, and test compounds in the phosphate buffer.
-
-
Compound Plating:
-
Add serial dilutions of the test compounds to the microplate wells. Include positive (DMSO vehicle) and negative (no enzyme) controls.
-
-
Pre-incubation:
-
Add the AChE enzyme solution to all wells (except negative controls) and pre-incubate with the inhibitors for 15 minutes at room temperature.
-
-
Reaction Initiation:
-
Add a solution containing both DTNB and the substrate (ATC) to all wells to start the reaction.
-
-
Kinetic Measurement:
-
Immediately begin measuring the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes) using a microplate reader in kinetic mode.[24]
-
-
Data Analysis:
-
Determine the reaction rates and calculate the percent inhibition for each inhibitor concentration.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the development of 1,3,4-oxadiazole-based enzyme inhibitors.
Caption: EGFR Signaling Pathway Inhibition.
Caption: Urease Inhibition Assay Workflow.
Caption: AChE Inhibition Assay Workflow.
Conclusion
The 1,3,4-oxadiazole scaffold is a versatile and valuable starting point for the design of novel enzyme inhibitors. The information and protocols provided in these application notes offer a solid foundation for researchers engaged in the discovery and development of 1,3,4-oxadiazole-based therapeutic agents. By employing systematic screening workflows and robust, well-defined assay protocols, researchers can effectively identify and characterize potent lead compounds for a variety of diseases.
References
- 1. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. telomer.com.tr [telomer.com.tr]
- 6. Assessment of thymidine phosphorylase function: measurement of plasma thymidine (and deoxyuridine) and thymidine phosphorylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. MMP9 Inhibitor Screening Assay Kit (Colorimetric) (ab139448) | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Assessment of Thymidine Phosphorylase Function: Measurement of Plasma Thymidine (and Deoxyuridine) and Thymidine Phosphorylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 15. Non-Radioactive Assay Methods for the Assessment of Telomerase Activity and Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. assaygenie.com [assaygenie.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. researchgate.net [researchgate.net]
- 20. quickzyme.com [quickzyme.com]
- 21. 2.2. Carbonic anhydrase inhibition [bio-protocol.org]
- 22. labcorp.com [labcorp.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. sciencellonline.com [sciencellonline.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 1,3,4-Oxadiazole-2-amine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,3,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer effects.[1][2] The evaluation of the cytotoxic potential of novel 1,3,4-oxadiazole-2-amine compounds is a critical step in the drug discovery process. This document provides detailed application notes and standardized protocols for commonly employed in vitro cytotoxicity assays to assess the efficacy of these compounds against cancer cell lines.
The assays described herein—MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH)—offer robust and reliable methods to determine cell viability and proliferation, providing essential data for structure-activity relationship (SAR) studies and lead compound selection.
Data Presentation: Cytotoxicity of 1,3,4-Oxadiazole-2-amine Derivatives
The following table summarizes representative cytotoxic activity (IC₅₀ values) of selected 1,3,4-oxadiazole derivatives against various cancer cell lines, as determined by the MTT assay. Lower IC₅₀ values indicate higher cytotoxic potency.
| Compound ID | Cancer Cell Line | Incubation Time (h) | IC₅₀ (µM) | Reference |
| AMK OX-8 | A549 (Lung) | 48 | 25.04 | [3] |
| AMK OX-9 | A549 (Lung) | 48 | 20.73 | [3] |
| AMK OX-11 | A549 (Lung) | 48 | 45.11 | [3] |
| AMK OX-12 | A549 (Lung) | 48 | 41.92 | [3] |
| AMK OX-8 | HeLa (Cervical) | 48 | 35.29 | [3] |
| AMK OX-10 | HeLa (Cervical) | 48 | 5.34 | [3] |
| AMK OX-12 | HeLa (Cervical) | 48 | 32.91 | [3] |
| AL41 | A549 (Lung) | Not Specified | 0.032 | [4] |
| AL45 | A549 (Lung) | Not Specified | 0.024 | [4] |
| AL49 | A549 (Lung) | Not Specified | 0.037 | [4] |
| AL41 | MCF-7 (Breast) | Not Specified | 0.029 | [4] |
| AL45 | MCF-7 (Breast) | Not Specified | 0.027 | [4] |
| AL49 | MCF-7 (Breast) | Not Specified | 0.033 | [4] |
| 4h | A549 (Lung) | Not Specified | <0.14 | [5] |
| 4i | A549 (Lung) | Not Specified | 1.59 | [5] |
| 4l | A549 (Lung) | Not Specified | 1.80 | [5] |
Experimental Workflow for Cytotoxicity Assessment
The general workflow for evaluating the in vitro cytotoxicity of 1,3,4-oxadiazole-2-amine compounds is a multi-step process that begins with cell culture and culminates in data analysis to determine key parameters like IC₅₀.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells.[6] The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[7]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
1,3,4-Oxadiazole-2-amine test compounds dissolved in DMSO
-
96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[7]
-
Incubate the plate overnight in a humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1,3,4-oxadiazole-2-amine compounds in the complete culture medium. The final DMSO concentration should not exceed 0.5%.[7]
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[7]
-
Incubate for the desired period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]
-
Sulforhodamine B (SRB) Assay
Principle: The SRB assay is a cell density determination method based on the measurement of cellular protein content.[8] The bright pink aminoxanthene dye, SRB, binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[8] The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.[8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
1,3,4-Oxadiazole-2-amine test compounds
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Acetic acid (1% v/v)
-
Tris base solution (10 mM, pH 10.5)
-
96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with the test compounds.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well (to a final concentration of 5% TCA) and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
-
SRB Staining:
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[8]
-
-
Washing:
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye.[8]
-
Allow the plates to air dry completely.
-
-
Dye Solubilization:
-
Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Shake the plate on an orbital shaker for 5 minutes.
-
-
Absorbance Measurement:
-
Measure the optical density (OD) at 510 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: The LDH assay is a method for quantifying cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture supernatant. LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[9][10] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[9] The amount of formazan is proportional to the amount of LDH released, indicating the level of cytotoxicity.[9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
1,3,4-Oxadiazole-2-amine test compounds
-
LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells.
-
Include controls for spontaneous LDH release (cells in medium only) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.
-
-
Stopping the Reaction:
-
Add the stop solution provided in the kit to each well.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract the background.[9]
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Signaling Pathway: Apoptosis Induction
Many cytotoxic compounds, including derivatives of 1,3,4-oxadiazole, exert their anticancer effects by inducing apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway is a common mechanism.
Caption: Intrinsic pathway of apoptosis induced by a cytotoxic compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
Synthetic Protocols for Functionalization of the 1,3,4-Oxadiazole Ring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents due to its favorable pharmacokinetic properties and diverse biological activities.[1][2] This five-membered heterocycle is found in drugs such as the antiretroviral raltegravir and the anticancer agent zibotentan.[3][4] The functionalization of the 1,3,4-oxadiazole core is crucial for the development of new chemical entities with enhanced potency and selectivity.[5] This document provides detailed application notes and protocols for the synthesis and functionalization of the 1,3,4-oxadiazole ring, with a focus on methods that are broadly applicable in a research and drug development setting.
I. Synthesis of the 1,3,4-Oxadiazole Ring
The construction of the 1,3,4-oxadiazole ring is typically achieved through the cyclization of various precursors. Common methods involve the dehydration of 1,2-diacylhydrazines or the oxidative cyclization of N-acylhydrazones.[3]
A. Oxidative Cyclization of N-Acylhydrazones
A versatile method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the oxidative cyclization of N-acylhydrazones. This can be achieved using various oxidizing agents. A notable metal-free approach utilizes Dess-Martin periodinane (DMP) for an efficient intramolecular cyclodehydration, providing high yields under mild conditions.[5]
Table 1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Oxidative Cyclization of N-Acylhydrazones with DMP [5]
| Entry | Starting N-Acylhydrazone | Product | Yield (%) |
| 1 | R = C₆H₅, R' = C₆H₅ | 2,5-Diphenyl-1,3,4-oxadiazole | 92 |
| 2 | R = 4-MeC₆H₄, R' = C₆H₅ | 2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole | 88 |
| 3 | R = 4-ClC₆H₄, R' = C₆H₅ | 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole | 90 |
| 4 | R = C₆H₅, R' = 4-NO₂C₆H₄ | 2-Phenyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | 85 |
| 5 | R = Cyclohexyl, R' = C₆H₅ | 2-Cyclohexyl-5-phenyl-1,3,4-oxadiazole | 76 |
Experimental Protocol: General Procedure for the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles using DMP [5]
-
To a solution of the N-acylhydrazone (1.0 mmol) in dichloromethane (10 mL), add Dess-Martin periodinane (1.2 mmol) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2,5-disubstituted 1,3,4-oxadiazole.
Caption: Workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
II. C-H Functionalization of the 1,3,4-Oxadiazole Ring
Direct C-H functionalization of the pre-formed 1,3,4-oxadiazole ring is a powerful and atom-economical strategy to introduce molecular diversity.[1] This approach avoids the need for pre-functionalized starting materials.
A. Copper-Catalyzed C-H Arylation
A practical method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves a copper-catalyzed C-H functionalization of N-arylidenearoylhydrazides.[6][7] This reaction proceeds in open air, making it highly amenable for synthetic applications.[6]
Table 2: Copper-Catalyzed C-H Arylation of N-Arylidenearoylhydrazides [6]
| Entry | N-Arylidenearoylhydrazide | Catalyst | Product | Yield (%) |
| 1 | R = C₆H₅, Ar = C₆H₅ | Cu(OTf)₂ | 2,5-Diphenyl-1,3,4-oxadiazole | 90 |
| 2 | R = 4-MeC₆H₄, Ar = C₆H₅ | Cu(OTf)₂ | 2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole | 85 |
| 3 | R = 4-ClC₆H₄, Ar = C₆H₅ | Cu(OTf)₂ | 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole | 88 |
| 4 | R = C₆H₅, Ar = 4-MeOC₆H₄ | Cu(OTf)₂ | 2-Phenyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole | 82 |
| 5 | R = Thiophen-2-yl, Ar = C₆H₅ | Cu(OTf)₂ | 2-(Thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole | 78 |
Experimental Protocol: General Procedure for Copper-Catalyzed C-H Arylation [6]
-
In a round-bottom flask, combine the N-arylidenearoylhydrazide (1.0 mmol), Cu(OTf)₂ (10 mol%), and solvent (e.g., DMF, 5 mL).
-
Stir the reaction mixture at the specified temperature (e.g., 100 °C) in an open atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the desired 2,5-disubstituted-1,3,4-oxadiazole.
Caption: Experimental workflow for copper-catalyzed C-H arylation.
B. Palladium-Catalyzed Direct C-H Arylation
For more challenging arylations, particularly with (hetero)aryl chlorides, palladium catalysis offers a robust alternative. The use of specialized phosphine ligands can promote efficient C-H activation and cross-coupling.[8]
Table 3: Palladium-Catalyzed Direct C-H Arylation of 2-Phenyl-1,3,4-oxadiazole [8]
| Entry | Aryl Halide | Catalyst/Ligand | Base | Yield (%) |
| 1 | 4-Chlorotoluene | [Pd(OAc)₂] / tBudippf | Cs₂CO₃ | 96 |
| 2 | 2-Chloropyrazine | [Pd(OAc)₂] / tBudippf | Cs₂CO₃ | 86 |
| 3 | 4-Bromobenzonitrile | [Pd(OAc)₂] / PTABS | K₂CO₃ | 92 |
| 4 | 3-Bromoquinoline | [Pd(OAc)₂] / PTABS | K₂CO₃ | 85 |
Experimental Protocol: General Procedure for Palladium-Catalyzed C-H Arylation [8]
-
To an oven-dried Schlenk tube, add 2-substituted-1,3,4-oxadiazole (1.0 mmol), aryl halide (1.2 mmol), [Pd(OAc)₂] (1-2 mol%), the appropriate phosphine ligand (e.g., tBudippf or PTABS, 1-2 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent (e.g., DMF or toluene, 3 mL) via syringe.
-
Heat the reaction mixture at the specified temperature (e.g., 100-120 °C) for the designated time.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the 2,5-disubstituted 1,3,4-oxadiazole.
III. Functionalization via Organometallic Intermediates
The deprotonation of the 1,3,4-oxadiazole ring using strong bases followed by trapping with electrophiles provides a reliable route to functionalized derivatives.
A. Selective Zincation and Magnesiation
The use of TMP (2,2,6,6-tetramethylpiperidyl) bases allows for the regioselective metalation of the 1,3,4-oxadiazole ring under mild conditions. The resulting organometallic species can be trapped with a variety of electrophiles.[9]
Table 4: Functionalization of 2-Phenyl-1,3,4-oxadiazole via Zincation [9]
| Entry | Electrophile | Product | Yield (%) |
| 1 | PhCHO | 2-Phenyl-5-(hydroxy(phenyl)methyl)-1,3,4-oxadiazole | 95 |
| 2 | I₂ | 2-Iodo-5-phenyl-1,3,4-oxadiazole | 98 |
| 3 | Allyl bromide | 2-Allyl-5-phenyl-1,3,4-oxadiazole | 85 |
| 4 | 4-Iodoanisole (Negishi coupling) | 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | 90 |
Experimental Protocol: General Procedure for Zincation and Electrophilic Trapping [9]
-
To a solution of 2-substituted-1,3,4-oxadiazole (1.0 mmol) in anhydrous THF (5 mL) at 0 °C, add a solution of TMP₂Zn·2LiCl (1.1 mmol) in THF.
-
Stir the mixture at 0 °C for 1 hour.
-
Add the electrophile (1.2 mmol) at 0 °C and allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Logical relationship for functionalization via organometallic intermediates.
IV. Conclusion
The synthetic protocols outlined in this document provide a versatile toolkit for the functionalization of the 1,3,4-oxadiazole ring. These methods, ranging from classical cyclizations to modern C-H activation and organometallic strategies, offer researchers in drug discovery and materials science multiple avenues to access novel and diverse 1,3,4-oxadiazole derivatives. The provided experimental procedures and tabulated data serve as a practical guide for the implementation of these synthetic transformations.
References
- 1. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 6. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. jchemrev.com [jchemrev.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application of 1,3,4-Oxadiazoles in Agricultural Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a versatile heterocyclic moiety that has garnered significant attention in agricultural chemistry due to its broad spectrum of biological activities.[1][2][3] Derivatives of 1,3,4-oxadiazole have demonstrated potent insecticidal, fungicidal, and antiviral properties, making them promising candidates for the development of novel agrochemicals.[1][2] This document provides detailed application notes, quantitative data, and experimental protocols for researchers and scientists working on the development of new plant protection agents.
Insecticidal Applications
1,3,4-Oxadiazole derivatives have emerged as a promising class of insecticides, exhibiting efficacy against a range of economically important pests.
Activity Against Aphids
Novel steroidal derivatives incorporating a 1,3,4-oxadiazole structure have shown potent insecticidal activity against several aphid species.[4][5]
Table 1: Insecticidal Activity of Steroidal 1,3,4-Oxadiazole Derivatives Against Eriosoma lanigerum (Woolly Apple Aphid) [4][5]
| Compound | LC50 (μg/mL) |
| 20g | 27.6 |
| 24g | 30.4 |
A field trial demonstrated that compound 20g achieved a control rate of 89.5% against E. lanigerum at a concentration of 200 μg/mL after 21 days, an effect comparable to the commercial insecticides chlorpyrifos and thiamethoxam.[4][5]
Activity Against Cotton Leafworm (Spodoptera littoralis)
Certain 1,3,4-oxadiazole derivatives grafted on chitosan have demonstrated significant insecticidal activity against the fourth-instar larvae of the cotton leafworm, Spodoptera littoralis.[6]
Proposed Mechanism of Action
Transmission electron microscopy studies on E. lanigerum treated with steroidal 1,3,4-oxadiazole derivatives suggest that the insecticidal activity may result from the destruction of mitochondria and nuclear membranes within the midgut cells of the insect.[4][5] Furthermore, some compounds have been shown to inhibit carboxylesterase, an important insecticide-detoxifying enzyme.[4][5]
Caption: Proposed mechanism of insecticidal action.
Fungicidal Applications
Derivatives of 1,3,4-oxadiazole have shown significant potential in controlling a variety of plant pathogenic fungi.
Activity Against Rice Sheath Blight and Sorghum Anthracnose
Novel 1,3,4-oxadiazole derivatives containing an arylpyrazoloxyl moiety have demonstrated high efficacy against Rhizoctonia solani (rice sheath blight) and Colletotrichum graminicola (sorghum anthracnose).[7]
Table 2: Fungicidal Activity of 1,3,4-Oxadiazole Derivatives Against Rice Sheath Blight (RSB) and Sorghum Anthracnose (SA) [7]
| Compound | Target Pathogen | EC50 (mg/L) | Commercial Standard | EC50 of Standard (mg/L) |
| 4 | RSB | 0.88 | Tebuconazole | 1.02 |
| 16 | RSB | 0.91 | Tebuconazole | 1.02 |
| 20 | RSB | 0.85 | Tebuconazole | 1.02 |
| 3 | SA | 1.03 | Pyraclostrobin | 1.06 |
Activity Against Maize Pathogens
A series of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antifungal activity against key maize pathogens.[8]
Table 3: Fungicidal Activity of 1,3,4-Oxadiazole Derivatives Against Maize Pathogens [8]
| Compound | Rhizoctonia solani EC50 (μg/mL) | Gibberella zeae EC50 (μg/mL) | Exserohilum turcicum EC50 (μg/mL) |
| 4k | - | - | 50.48 |
| 5e | - | - | 47.56 |
| 5k | - | - | 32.25 |
| Carbendazim (Control) | - | - | 102.83 |
Proposed Mechanism of Action
Molecular docking studies suggest that some of these active 1,3,4-oxadiazole derivatives may act as succinate dehydrogenase (SDH) inhibitors.[8] By binding to the active site of SDH, they can disrupt the fungal respiratory chain. Scanning electron microscopy has shown that these compounds can cause the hyphae of E. turcicum to shrink and collapse.[8]
Antiviral Applications
1,3,4-oxadiazole derivatives have also demonstrated promising activity against plant viruses, such as the tobacco mosaic virus (TMV).
Activity Against Tobacco Mosaic Virus (TMV)
A series of 1,3,4-oxadiazole derivatives bearing an isopropanol amine moiety exhibited excellent protective activity against TMV.[9]
Table 4: Anti-TMV Activity of 1,3,4-Oxadiazole Derivatives [9]
| Compound | Protective Activity EC50 (mg/L) | Curative Activity (%) | Commercial Standard | EC50 of Standard (mg/L) |
| A14 | 137.7 | - | Ribavirin | 590.0 |
| A1 | - | 63.5 | Ningnanmycin | 248.2 |
| A18 | - | 62.1 | Ningnanmycin | - |
| A23 | - | 64.2 | Ningnanmycin | - |
Biochemical assays indicate that compound A14 can inhibit the biosynthesis of TMV and induce the plant's own defense response.[9]
Experimental Protocols
General Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
This protocol describes a common method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives.
Caption: General synthetic workflow for 2,5-disubstituted-1,3,4-oxadiazoles.
Procedure:
-
Step 1: Synthesis of N-Acylaldehyde Hydrazone Intermediate.
-
Dissolve a benzoyl hydrazine derivative and an aromatic aldehyde in a suitable solvent such as ethanol.
-
Stir the mixture at room temperature or under reflux until the reaction is complete (monitored by TLC).
-
The resulting N-acylaldehyde hydrazone intermediate can often be used in the next step without further purification.[8][10]
-
-
Step 2: Oxidative Cyclization to form the 1,3,4-Oxadiazole Ring.
-
To the N-acylaldehyde hydrazone intermediate dissolved in a solvent like DMSO, add potassium carbonate (K₂CO₃) and a catalytic amount of iodine (I₂).
-
Heat the reaction mixture (e.g., 60-70°C) and add hydrogen peroxide (H₂O₂) dropwise over a period of time.
-
Continue heating until the reaction is complete.
-
After cooling, the product can be isolated by precipitation with water and purified by recrystallization or column chromatography.[8][10]
-
In Vitro Antifungal Assay (Mycelium Growth Rate Method)
This protocol is used to evaluate the fungicidal activity of the synthesized compounds.[7][8]
Procedure:
-
Preparation of Media: Prepare potato dextrose agar (PDA) medium and sterilize it by autoclaving.
-
Incorporation of Test Compounds: While the PDA medium is still molten, add the test compound (dissolved in a suitable solvent like DMSO) to achieve the desired final concentrations. Pour the mixture into sterile Petri dishes.
-
Inoculation: Place a mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of the agar plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] × 100
-
Where 'dc' is the average diameter of the fungal colony in the control group, and 'dt' is the average diameter of the fungal colony in the treated group.
-
-
EC50 Determination: The EC50 value (the concentration of the compound that inhibits 50% of mycelial growth) can be determined by probit analysis of the inhibition data at various concentrations.
Caption: Workflow for the in vitro antifungal assay.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Study of the Insecticidal Activity of Novel Steroidal 1,3,4-Oxadiazoles | CoLab [colab.ws]
- 6. Insecticidal activity of some synthesized 1,3,4-oxadiazole derivatives grafted on chitosan and polymethylmethacrylate against the cotton leafworm Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and fungicidal activity of novel 1, 3, 4-oxadiazole derivatives [html.rhhz.net]
- 8. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3,4-Oxadiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,3,4-Oxadiazol-2-amine synthesis.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low or no yield of the desired 2-amino-1,3,4-oxadiazole is a common issue. The following sections provide potential causes and solutions.
| Possible Cause | Suggested Solution | Key Considerations |
| Inefficient Cyclization/Dehydration | - Choice of Reagent: Employ more effective dehydrating or cyclizing agents. Phosphorus oxychloride (POCl₃) and tosyl chloride (TsCl) are commonly used for the cyclization of acylsemicarbazides or acylthiosemicarbazides.[1] For oxidative cyclization of semicarbazones, iodine (I₂) is a mild and efficient option.[2][3] - Reaction Conditions: Optimize reaction temperature and time. Some methods require refluxing for several hours.[4] Microwave-assisted synthesis can significantly reduce reaction time and improve yields.[5][6][7] | The choice of reagent can be substrate-dependent. It is advisable to screen a few different reagents to find the optimal one for a specific substrate. Thiosemicarbazide derivatives are often more reactive and give higher yields than the corresponding semicarbazide derivatives.[1][8] |
| Poor Quality Starting Materials | - Purity of Reactants: Ensure the purity of starting materials such as the carboxylic acid, semicarbazide/thiosemicarbazide, and any aldehydes used. Impurities can lead to side reactions and lower yields. - Stability of Intermediates: If preparing an intermediate like an acylsemicarbazide or semicarbazone in a separate step, ensure its stability and purity before proceeding to the cyclization step. | Recrystallize or purify starting materials if necessary. Characterize intermediates using techniques like NMR or melting point to confirm their identity and purity. |
| Side Reactions | - Formation of Thiadiazoles: When using acylthiosemicarbazides, competing cyclization can lead to the formation of 2-amino-1,3,4-thiadiazoles. The choice of cyclizing agent can influence the regioselectivity. - Decomposition: Harsh reaction conditions, such as high temperatures or strong acids, can lead to the decomposition of starting materials or the product.[8] | Carefully control reaction conditions. The use of milder reagents, like iodine under basic conditions, can minimize side reactions.[5][6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that could lead to decomposition. |
| Ineffective Work-up and Purification | - Product Isolation: The product might be lost during the work-up procedure. Basification of the reaction mixture with a suitable base like potassium hydroxide is often required to precipitate the product.[4] - Purification Method: Choose an appropriate purification method. Recrystallization from a suitable solvent like ethanol is a common and effective method for purifying 2-amino-1,3,4-oxadiazoles.[4] | Optimize the pH for precipitation. Ensure complete extraction if using a liquid-liquid extraction work-up. Screen different solvents for recrystallization to achieve high purity and recovery. |
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 2-amino-1,3,4-oxadiazoles?
The most common precursors are carboxylic acids and semicarbazide or thiosemicarbazide.[4] These can be reacted together in the presence of a dehydrating agent.[1][4] Alternatively, the carboxylic acid can be converted to an acyl hydrazide, which is then reacted with cyanogen bromide. Another common route involves the condensation of an aldehyde with semicarbazide to form a semicarbazone, which is then oxidatively cyclized.[2][3]
Q2: Which is a better starting material, semicarbazide or thiosemicarbazide?
In many reported syntheses, acylthiosemicarbazides (derived from thiosemicarbazide) are more reactive and tend to give higher yields of the corresponding 2-amino-1,3,4-oxadiazoles compared to acylsemicarbazides.[1][8] For example, a tosyl chloride-mediated cyclization of acylthiosemicarbazides can result in yields of 97-99%.[1]
Q3: What are the typical dehydrating/cyclizing agents used, and what are their advantages and disadvantages?
Commonly used reagents include:
-
Phosphorus oxychloride (POCl₃): Very effective and widely used. However, it is a harsh reagent and the reaction may require heating.[1][4][7]
-
Thionyl chloride (SOCl₂): Another effective but harsh dehydrating agent.[9]
-
Tosyl chloride (TsCl): A milder alternative to POCl₃, often used with a base like pyridine. It has been shown to be very effective, especially for the cyclization of acylthiosemicarbazides.[8][10]
-
Iodine (I₂): Used for the oxidative cyclization of semicarbazones and acylhydrazones. It is a mild, metal-free, and environmentally friendly option that often provides high yields under gentle conditions.[2][5][6]
-
1,1'-Carbonyldiimidazole (CDI) and Triphenylphosphine: A one-pot method utilizing these reagents for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles has been reported.[1]
Q4: Can I run the synthesis as a one-pot reaction?
Yes, several one-pot syntheses for 2-amino-1,3,4-oxadiazoles and their derivatives have been developed. These methods are generally more efficient as they avoid the isolation of intermediates. For instance, a transition-metal-free, one-pot condensation of an aldehyde with semicarbazide followed by iodine-mediated oxidative cyclization has been reported to be efficient and scalable.[2] Microwave-assisted one-pot syntheses have also been described, which can significantly shorten reaction times.[5][6][7]
Q5: What are some common side products and how can I minimize their formation?
A primary side product, when using acylthiosemicarbazides, is the corresponding 2-amino-1,3,4-thiadiazole. The choice of cyclizing agent and reaction conditions can influence the chemoselectivity of the cyclization. Using reagents that favor desulfurization and cyclization to the oxadiazole, such as tosyl chloride/pyridine, can be beneficial.[8] Monitoring the reaction closely with TLC can also help to stop the reaction once the desired product is formed, preventing further side reactions or degradation.
Experimental Protocols
Protocol 1: Synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles via Cyclization of Acylsemicarbazide using POCl₃
This protocol is adapted from the synthesis of 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine.[4]
Materials:
-
Substituted carboxylic acid (1 mol equivalent)
-
Semicarbazide (1 mol equivalent)
-
Phosphorus oxychloride (POCl₃) (used as solvent and dehydrating agent)
-
Water
-
Saturated potassium hydroxide solution
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, mix the substituted carboxylic acid (1 mol) and semicarbazide (1 mol).
-
Carefully add phosphorus oxychloride (e.g., 3 mL for a 1 mol scale).
-
Reflux the mixture for 45 minutes.
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Cool the reaction to room temperature.
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Carefully add water (e.g., 3 mL) to quench the excess POCl₃.
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Reflux the mixture for an additional 4 hours.
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Filter the reaction mixture while hot and wash the solid with warm water.
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Basify the filtrate with a saturated potassium hydroxide solution until a precipitate forms.
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Filter the precipitate and wash with water.
-
Recrystallize the crude product from ethanol to obtain the pure 5-substituted-2-amino-1,3,4-oxadiazole.
Protocol 2: One-Pot Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles via Iodine-Mediated Oxidative Cyclization
This is a general protocol based on the transition-metal-free condensation and oxidative C-O bond formation.[2][3]
Materials:
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Aldehyde (aromatic, aliphatic, or cinnamic) (1 mmol)
-
Semicarbazide (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Iodine (I₂) (1.2 mmol)
-
1,4-Dioxane (solvent)
Procedure:
-
To a solution of the aldehyde (1 mmol) in 1,4-dioxane (5 mL), add semicarbazide (1.2 mmol).
-
Stir the mixture at room temperature for the time required to form the semicarbazone (monitor by TLC, typically 1-2 hours).
-
Add potassium carbonate (2 mmol) and iodine (1.2 mmol) to the reaction mixture.
-
Stir the reaction at a specified temperature (e.g., 80 °C) until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure 2-amino-5-substituted-1,3,4-oxadiazole.
Data Presentation
Table 1: Comparison of Yields for Different Synthetic Methods
| Starting Materials | Reagent/Catalyst | Conditions | Yield Range (%) | Reference |
| Carboxylic Acid, Semicarbazide | POCl₃ | Reflux | 62-70 | [9] |
| Acylthiosemicarbazide | Tosyl chloride/Pyridine | - | 78-99 | [8] |
| Aldehyde, Semicarbazide | I₂, K₂CO₃ | 80 °C | Moderate to Excellent | [2] |
| N-acyl-thiosemicarbazide | EDCI | Room Temp, 4-8h | 65-90 | [11] |
| Acylhydrazide, Carboxylic Acid | TCCA | Ambient Temp | 82-94 | [11] |
| Arylamine, Carboxylic Acid Derivative | SOCl₂ or POCl₃ | Controlled Temp | 62-70 | [9] |
| Arylhydrazine, Acid Chloride | Triethylamine | Mild Conditions | 33-60 | [9] |
| Carboxylic Acid, Acylhydrazide | HATU, Burgess Reagent | - | 70-93 | [9] |
Synthetic Pathway Overview
Caption: Common synthetic routes to 2-amino-1,3,4-oxadiazoles.
References
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]
- 3. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. jchemrev.com [jchemrev.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 10. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 11. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
Technical Support Center: Overcoming Challenges in the Cyclization of Semicarbazides
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the cyclization of semicarazides. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful synthesis of 1,3,4-oxadiazoles, 1,2,4-triazoles, and other heterocyclic compounds from semicarbazide precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common heterocyclic systems synthesized from semicarbazide cyclization?
Semicarbazides are versatile precursors for a variety of heterocyclic compounds. The primary cyclization products include:
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1,3,4-Oxadiazoles: Typically formed under oxidative or dehydrative conditions.
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1,2,4-Triazoles: Generally synthesized under basic conditions.[1][2]
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1,3,4-Thiadiazoles: Often synthesized from the analogous thiosemicarbazides under acidic conditions.
Q2: How do reaction conditions (acidic vs. basic) influence the final product?
The pH of the reaction medium is a critical factor in determining the cyclization pathway.
-
Acidic Conditions: In the presence of strong acids, the cyclization of acylsemicarbazides can lead to the formation of 1,3,4-oxadiazoles through dehydration. However, side reactions and decomposition can occur under harsh acidic conditions.
-
Basic Conditions: Alkaline media, such as 2% sodium hydroxide, favor the intramolecular cyclization of semicarbazide derivatives to yield 1,2,4-triazolin-5-ones.[1][2][3]
Q3: My reaction is resulting in a low yield. What are the potential causes?
Low yields are a common issue and can stem from several factors:
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Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Side reactions: The formation of undesired by-products can consume starting material and reduce the yield of the desired product. For instance, in the synthesis of 2-acylamino-1,3,4-oxadiazoles, the use of certain reagents can lead to undesirable by-products.[4]
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Decomposition: The starting material, intermediate, or final product may be unstable under the reaction conditions.
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Suboptimal reagents: The purity and reactivity of reagents, such as oxidizing or dehydrating agents, are crucial for high yields.
Q4: What are some common side products I should be aware of?
Undesirable side-products can complicate purification and reduce yields. Some common side products include:
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Hydrolysis products: In the presence of water and acid or base, the semicarbazide or the cyclized product can hydrolyze.
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Rearrangement products: Under certain conditions, molecular rearrangements can occur, leading to isomeric products.
-
Products from unreacted starting materials: If the reaction is incomplete, unreacted starting materials will contaminate the product.
Troubleshooting Guides
Problem: Low or No Yield of 1,3,4-Oxadiazole
| Potential Cause | Troubleshooting Steps |
| Inefficient Dehydrating Agent | The choice of dehydrating agent is critical. For the cyclodehydration of diacylhydrazines to 1,3,4-oxadiazoles, harsh reagents like POCl₃ or SOCl₂ are often used, but can lead to side reactions.[5] Consider milder alternatives like Burgess reagent or carbodiimides.[5] |
| Suboptimal Oxidizing Agent | For oxidative cyclization of semicarbazones, the choice of oxidant is key. Ceric ammonium nitrate can be an effective and inexpensive option.[6] For the synthesis of 2-acylamino-1,3,4-oxadiazoles from acylthiosemicarbazides, potassium iodate in water has been shown to give excellent yields.[4] |
| Reaction Temperature Too High or Too Low | Optimize the reaction temperature. While some cyclizations require reflux, others proceed at room temperature. High temperatures can lead to decomposition. Monitor the reaction by TLC to find the optimal temperature. |
| Impure Starting Materials | Ensure the purity of your semicarbazide and other reactants. Impurities can interfere with the reaction. Recrystallize or purify the starting materials if necessary. |
Problem: Formation of Multiple Products in 1,2,4-Triazole Synthesis
| Potential Cause | Troubleshooting Steps |
| Incorrect Basicity | The concentration of the base is crucial. For the cyclization of semicarbazide derivatives to 1,2,4-triazolin-5-ones, a 2% NaOH solution is commonly used.[1][3] Higher concentrations may lead to hydrolysis or other side reactions. |
| Reaction Time | Prolonged reaction times, especially at elevated temperatures, can lead to the formation of by-products. Monitor the reaction by TLC and stop it once the starting material is consumed. |
| Nature of Substituents | The substituents on the semicarbazide can influence the direction of cyclization. Electron-withdrawing or bulky groups may hinder the desired reaction pathway. |
Data Presentation
Table 1: Comparison of Oxidizing Agents for the Cyclization of Acylthiosemicarbazide [4]
| Entry | Oxidant | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂S₂O₈ | H₂O | 100 | N.O. |
| 2 | (NH₄)₂S₂O₈ | H₂O | 100 | N.O. |
| 3 | IBX | H₂O | 100 | Low Conversion |
| 4 | Oxone | H₂O | 100 | Low Conversion |
| 5 | KIO₃ | H₂O | 100 | 53 |
| 6 | KIO₃ | H₂O | 80 | 83 |
| 7 | KIO₃ | H₂O | 60 | 90 |
| 8 | KIO₃ | DCM | 60 | N.O. |
| 9 | KIO₃ | Acetone | 60 | N.O. |
| N.O. = No Observation |
Table 2: Yields of 1,3,4-Oxadiazole Derivatives from Schiff Bases [7]
| Compound | X | Yield (%) |
| 4a | H | 60 |
| 4b | OH | 55 |
| 4c | Cl | 43 |
| 4d | NO₂ | 48 |
| 4e | N(CH₃)₂ | 52 |
Experimental Protocols
Protocol 1: Synthesis of 2-Acylamino-1,3,4-oxadiazoles using Potassium Iodate[4]
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To a solution of acylthiosemicarbazide (0.4 mmol) in water (5 mL), add potassium iodate (KIO₃) (1.5 equiv.).
-
Heat the reaction mixture to 60 °C and stir for 2 hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitate by filtration, wash with water, and dry to afford the desired 2-acylamino-1,3,4-oxadiazole.
Protocol 2: Cyclization of Semicarbazide Derivatives to 1,2,4-Triazolin-5-ones[1][3]
-
Dissolve the semicarbazide derivative (0.003 mol) in 40 mL of a 2% aqueous sodium hydroxide (NaOH) solution.
-
Reflux the reaction mixture for 5 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with dilute hydrochloric acid (HCl) until a precipitate forms.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 1,2,4-triazolin-5-one derivative.
Protocol 3: Synthesis of 1,3,4-Oxadiazole Derivatives from Schiff Bases[7]
-
To the appropriate Schiff base (0.0025 mol), add anhydrous acetic acid (10 mL).
-
Reflux the mixture for 3 hours.
-
Evaporate the solvent under reduced pressure.
-
Collect the resulting product and recrystallize from absolute ethanol to yield the pure 1,3,4-oxadiazole derivative.
Visualizations
Caption: General experimental workflow for semicarbazide cyclization.
Caption: Troubleshooting logic for low-yield cyclization reactions.
Caption: Reaction pathways for semicarbazide cyclization.
References
- 1. researchgate.net [researchgate.net]
- 2. ptfarm.pl [ptfarm.pl]
- 3. The reactions of cyclization of semicarbazide derivatives of 1,3-diphenyl-1,2,4-triazolin-5-thione-4-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electrochemsci.org [electrochemsci.org]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Amino-1,3,4-Oxadiazole Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-amino-1,3,4-oxadiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 2-amino-1,3,4-oxadiazole derivatives?
The primary purification techniques for this class of compounds are recrystallization and silica gel column chromatography.[1][2] For high-purity requirements or separation of closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) can also be employed.[3][4]
Q2: How do I choose between recrystallization and column chromatography?
Recrystallization is an excellent method for removing small amounts of impurities from a solid sample, provided a suitable solvent is found. It is often used as a final purification step and can be cost-effective for larger scales.[5][6] Column chromatography is more versatile for separating complex mixtures, compounds with similar polarities, or removing significant amounts of impurities.[1][7] The choice often depends on the crude sample's purity and the nature of the impurities.
Q3: What are common impurities I might encounter?
Common impurities include unreacted starting materials such as acyl hydrazides, semicarbazides, or thiosemicarbazides.[1][8] You may also find residual cyclizing or desulfurizing agents (e.g., POCl₃, iodine, tosyl chloride) or byproducts from the cyclization process, such as triazolones.[1][9][10]
Q4: How can I monitor the progress of my purification?
Thin-Layer Chromatography (TLC) is the most common method for monitoring purification by column chromatography.[1][2] For all methods, the purity of the final product and collected fractions should be confirmed using analytical techniques like HPLC, NMR, IR, and Mass Spectrometry.[5][11][12]
Troubleshooting Guides
Recrystallization Issues
Q: My compound will not crystallize from the chosen solvent. What should I do? A:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent's surface. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.
-
Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent and allow the solution to cool again.
-
Change Solvent System: Your compound may be too soluble in the chosen solvent. Add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly.
-
Cool Slowly: Rapid cooling often leads to oiling out or amorphous solids. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
Q: My compound "oils out" instead of forming crystals. How can I fix this? A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated.
-
Re-heat the solution to dissolve the oil.
-
Add more solvent to reduce the saturation.
-
Allow the solution to cool much more slowly. This gives the molecules time to arrange into a crystal lattice.
-
Consider using a solvent with a lower boiling point.
Column Chromatography Issues
Q: My compound is streaking on the TLC plate and the column. What is the cause? A: Streaking is often caused by overloading the sample, low compound solubility in the eluent, or strong interactions with the silica gel.
-
Reduce Sample Load: Ensure you are not applying too much crude material to the column.
-
Improve Solubility: Pre-adsorb your crude material onto a small amount of silica gel before loading it onto the column. This ensures it dissolves slowly and evenly as the eluent passes through.
-
Adjust Eluent Polarity: The 2-amino group can be basic and interact strongly with acidic silica gel. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) or ammonia to your mobile phase can improve peak shape.
Q: I am not getting good separation between my product and an impurity. What are my options? A:
-
Optimize the Mobile Phase: Systematically test different solvent systems and ratios using TLC. A common mobile phase for these compounds is a mixture of ethyl acetate and a non-polar solvent like petroleum ether or hexane.[1] Varying the ratio can significantly impact separation.
-
Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase (e.g., C18) stationary phase.
-
Consider Preparative HPLC: For very difficult separations, preparative RP-HPLC offers higher resolution.[3][4] A typical mobile phase involves acetonitrile and water with a modifier like formic acid.[3]
Data Presentation: Purification Parameters
The following tables summarize typical conditions used for the purification of 2-amino-1,3,4-oxadiazole derivatives.
Table 1: Common Recrystallization Solvents
| Solvent | Application Notes | Reference(s) |
|---|---|---|
| Ethanol | Frequently used for a wide range of derivatives. | [5][12] |
| Chloroform | Used for specific derivatives, often after initial work-up. | [5] |
| Ethanol:DMF | A more polar solvent system for less soluble compounds. | [6] |
| Amyl Alcohol | Used in specific synthetic procedures as both reaction and crystallization solvent. |[13] |
Table 2: Typical Column Chromatography Conditions
| Stationary Phase | Eluent System | Application Notes | Reference(s) |
|---|---|---|---|
| Silica Gel | Ethyl Acetate / Petroleum Ether | A standard system; the ratio is adjusted based on compound polarity. | [1] |
| Silica Gel | Ethyl Acetate | Used for more polar derivatives where a non-polar co-solvent is not needed. | [7] |
| Silica Gel | Chloroform / n-Hexane | An alternative solvent system for varying selectivity. |[2] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a solvent in which the 2-amino-1,3,4-oxadiazole derivative is sparingly soluble at room temperature but highly soluble when heated.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Cooling may be completed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Protocol 2: General Silica Gel Column Chromatography Procedure
-
Eluent Selection: Determine the optimal mobile phase (eluent) using TLC. Aim for a solvent system that gives your target compound an Rf value of approximately 0.3-0.4. A common starting point is an Ethyl Acetate/Petroleum Ether mixture.[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column. Allow the silica to settle into a uniform bed without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane). Alternatively, pre-adsorb the compound onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column bed.
-
Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
Fraction Pooling and Evaporation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified compound.
Visualizations
Caption: General purification workflow for 2-amino-1,3,4-oxadiazole derivatives.
References
- 1. datapdf.com [datapdf.com]
- 2. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of 2-Amino-1,3,4-thiadiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. agilent.com [agilent.com]
- 5. d-nb.info [d-nb.info]
- 6. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 9. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 12. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]
"optimization of reaction conditions for 1,3,4-oxadiazole synthesis"
Welcome to the technical support center for the synthesis of 1,3,4-oxadiazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance for common issues encountered during synthesis, answers to frequently asked questions, detailed experimental protocols, and comparative data to help you optimize your reaction conditions.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of 1,3,4-oxadiazoles, offering potential causes and solutions in a question-and-answer format.
Issue: Low or No Product Yield
-
Question: My reaction to synthesize a 2,5-disubstituted-1,3,4-oxadiazole is resulting in a very low yield or no desired product at all. What are the common causes and how can I improve the yield?
-
Answer: Low yields in 1,3,4-oxadiazole synthesis can stem from several factors, primarily related to the choice of reagents and reaction conditions.
-
Inefficient Cyclodehydration: The most common method for synthesizing 1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines.[1][2][3] This step can be challenging and often requires harsh dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or triflic anhydride.[3][4] If you are using one of these reagents and experiencing low yields, consider the following:
-
Reagent Quality and Stoichiometry: Ensure your dehydrating agent is fresh and used in the correct stoichiometric amount. Excess reagent can sometimes lead to side reactions.
-
Temperature and Reaction Time: These parameters are critical. Optimization may be required for your specific substrate. Insufficient heating may lead to incomplete reaction, while excessive heat can cause decomposition.
-
Alternative Dehydrating Agents: Consider milder and more efficient reagents. For instance, TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) has been shown to be an effective coupling reagent for cyclodesulfurization of thiosemicarbazides to form 2-amino-1,3,4-oxadiazoles under mild conditions.[5] Another option is the use of triphenylphosphine (PPh₃) in combination with reagents like iodine (I₂) or trichloroisocyanuric acid (TCCA) which can promote dehydrative cyclization under milder conditions.[6]
-
-
Poor Quality of Starting Materials: The purity of your starting materials, such as carboxylic acids, acid hydrazides, or aldehydes, is crucial. Impurities can interfere with the reaction. Ensure your starting materials are pure and dry.
-
Sub-optimal Reaction Conditions for Oxidative Cyclization: If you are synthesizing 1,3,4-oxadiazoles via the oxidative cyclization of acylhydrazones, the choice of oxidant and catalyst is key.[2]
-
Common oxidizing systems include iodine in the presence of a base like potassium carbonate (K₂CO₃) or iron(III)/TEMPO with oxygen.[6] The efficiency of these systems can be substrate-dependent.
-
Microwave irradiation has been reported to significantly improve yields and reduce reaction times for some oxidative cyclization methods.[7][8]
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents like DMF or DMSO are often used, but optimization may be necessary.[5][9] For some phosphonium dibromide mediated dehydrations, polar solvents with higher boiling points have shown better yields.[10]
-
Issue: Formation of Side Products and Purification Difficulties
-
Question: My reaction is producing a mixture of products, making the purification of the desired 1,3,4-oxadiazole difficult. What are the likely side products and how can I minimize their formation?
-
Answer: Side product formation is a common challenge. The nature of the side products depends on the synthetic route employed.
-
Incomplete Cyclization: One of the main impurities can be the unreacted starting material or the intermediate N,N'-diacylhydrazine. To address this, you can try increasing the reaction time or temperature, or using a more potent dehydrating agent.
-
Side Reactions from Harsh Reagents: Strong acids or dehydrating agents can lead to charring or decomposition of the starting materials or product, especially if your substrate has sensitive functional groups. Using milder reagents, as mentioned in the previous section, can mitigate this.
-
Formation of Isomers or Other Heterocycles: Depending on the precursors, there might be a possibility of forming other heterocyclic rings. For example, when using thiosemicarbazides, incomplete desulfurization could lead to thiadiazole impurities. Careful control of reaction conditions and choice of reagents is crucial.
-
Purification Strategies:
-
Column Chromatography: This is a standard method for purifying 1,3,4-oxadiazoles. A typical eluent system is a mixture of ethyl acetate and heptane or hexane.[4]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, methanol) can be a highly effective purification method.[5][11]
-
Use of Supported Reagents: Employing solid-supported reagents, such as nano-silica-anchored PPh₂/Br₂, can simplify the work-up and purification process as the byproduct (in this case, triphenylphosphine oxide) is easily removed by filtration.[10]
-
-
Frequently Asked Questions (FAQs)
General Synthesis
-
Question: What are the most common synthetic routes to prepare 1,3,4-oxadiazoles?
-
Answer: The most prevalent methods for synthesizing the 1,3,4-oxadiazole ring are:
-
Cyclodehydration of N,N'-diacylhydrazines: This is a classic and widely used method that involves the ring closure of a diacylhydrazine intermediate using a dehydrating agent.[3][10]
-
Oxidative cyclization of acylhydrazones: This route involves the reaction of an acylhydrazone with an oxidizing agent to form the oxadiazole ring.[2][7]
-
From acid hydrazides: Acid hydrazides can be reacted with various one-carbon sources like orthoesters, carbon disulfide, or cyanogen bromide to yield 1,3,4-oxadiazole derivatives.[1][8]
-
From thiosemicarbazides: Cyclodesulfurization of acylthiosemicarbazides is an effective method for producing 2-amino-1,3,4-oxadiazoles.[5][12]
-
-
Question: Are there any "green" or environmentally friendly methods for synthesizing 1,3,4-oxadiazoles?
-
Answer: Yes, there is growing interest in developing more sustainable synthetic protocols. Some approaches include:
-
Microwave-assisted synthesis: This technique often leads to shorter reaction times, higher yields, and can sometimes be performed under solvent-free conditions.[1][7]
-
Mechanochemical synthesis: This solvent-free method involves grinding the reactants together, offering an environmentally benign alternative to conventional solvent-based methods.[6]
-
Use of milder and safer reagents: Replacing hazardous reagents like POCl₃ with alternatives like TBTU or employing catalytic systems can reduce the environmental impact.[5]
-
Reagents and Conditions
-
Question: What factors should I consider when choosing a dehydrating agent for the cyclodehydration of diacylhydrazines?
-
Answer: The choice of dehydrating agent depends on the substrate's reactivity and the presence of other functional groups.
-
For robust substrates: Traditional strong dehydrating agents like POCl₃, SOCl₂, and PPA are effective but can be harsh.[3]
-
For sensitive substrates: Milder reagents are preferable. These include Burgess reagent, tosyl chloride, or systems like PPh₃/I₂.[6][10][12]
-
For ease of work-up: Supported reagents can simplify purification.[10]
-
-
Question: Can I perform a one-pot synthesis of 2,5-disubstituted-1,3,4-oxadiazoles?
-
Answer: Yes, several one-pot procedures have been developed. These methods are efficient as they avoid the isolation of intermediates. For example, a carboxylic acid and a benzohydrazide can be coupled and cyclized in a single pot using a coupling agent like HATU or CDI, followed by a dehydrating agent.[12] Microwave-assisted one-pot synthesis from monoaryl hydrazides and acid chlorides in HMPA has also been reported to give good to excellent yields.[13]
Data Presentation
Table 1: Comparison of Coupling Reagents for the Synthesis of 2-Amino-1,3,4-oxadiazole from Thiosemicarbazide [5]
| Coupling Reagent | Yield (%) |
| TBTU | 85 |
| DIC | 85 |
| CDI | 63 |
| DCC | 50 |
Table 2: Optimization of Dehydrating Agent for Cyclodehydration of N'-(2-chloroacetyl)-3-hydroxybenzohydrazide [4]
| Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| POCl₃ | - | 100 | 4 | 40 |
| SOCl₂ | - | 70 | 6 | 45 |
| PPA | - | 140 | 4 | 50 |
| Burgess Reagent | THF | 70 | 12 | 60 |
| Burgess Reagent | Dioxane | 100 | 4 | 75 |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazole via Oxidative Cyclization of Acylhydrazone with Iodine
This protocol is based on the iodine-mediated oxidative cyclization of acylhydrazones.[6][7]
-
Preparation of Acylhydrazone: In a round-bottom flask, dissolve the aldehyde (1 mmol) and the acylhydrazide (1 mmol) in a suitable solvent like ethanol. The crude acylhydrazone can often be used directly in the next step.[6]
-
Oxidative Cyclization: To the crude acylhydrazone, add potassium carbonate (K₂CO₃) (2 mmol) and molecular iodine (I₂) (1.2 mmol).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating as required, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the excess iodine with a saturated solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of 2-Amino-1,3,4-oxadiazole using TBTU [5]
This protocol describes the cyclodesulfurization of a thiosemicarbazide to form a 2-amino-1,3,4-oxadiazole.
-
Reaction Setup: In a reaction vessel, add the thiosemicarbazide (1 mmol), DIEA (diisopropylethylamine) (1 mmol), and TBTU (1.5 mmol) to DMF (3 mL).
-
Heating: Heat the mixture with stirring at 50 °C.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the mixture to room temperature.
-
Isolation: Remove the solvent under reduced pressure. Extract the residue with water.
-
Purification: Isolate the solid product by filtration, wash with methanol, and dry. Further purification can be achieved by recrystallization from methanol.
Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. jchemrev.com [jchemrev.com]
- 8. jchemrev.com [jchemrev.com]
- 9. mdpi.com [mdpi.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
Technical Support Center: Synthesis of 1,3,4-Oxadiazoles
Welcome to the Technical Support Center for the synthesis of 1,3,4-oxadiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and guidance on how to address specific issues encountered during the synthesis of 1,3,4-oxadiazoles.
Q1: My reaction is producing a significant amount of a sulfur-containing impurity instead of the desired 1,3,4-oxadiazole. What is the likely side product and how can I avoid it?
A1: When using thiosemicarbazide derivatives as precursors, a common side reaction is the formation of 2-amino-1,3,4-thiadiazoles as a competing product.[1] The reaction conditions, particularly the choice of cyclizing agent and the pH, can influence the regioselectivity of the cyclization.
Troubleshooting:
-
Reagent Selection: The choice of cyclizing agent is critical. While acidic conditions with reagents like concentrated sulfuric acid or phosphorus oxychloride (POCl3) can favor the formation of 1,3,4-thiadiazoles, other reagents can selectively yield the 1,3,4-oxadiazole.[1][2] For instance, the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DMSO has been shown to favor the formation of 2-amino-1,3,4-oxadiazoles.[1]
-
pH Control: The pH of the reaction medium plays a crucial role. Cyclization in acidic media often leads to the formation of 1,3,4-thiadiazoles, whereas alkaline conditions can favor the formation of 1,2,4-triazoles.[2]
Q2: I am using a carbodiimide coupling reagent (e.g., DCC, EDC) for the cyclization of a diacylhydrazine intermediate and I'm observing a significant amount of a white precipitate that is not my product. What is this byproduct?
A2: Carbodiimide reagents are known to generate urea derivatives as byproducts during the activation of carboxylic acids.[3][4] For example, dicyclohexylcarbodiimide (DCC) produces dicyclohexylurea (DCU), which is notoriously insoluble in many common organic solvents.[5] Similarly, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) forms a water-soluble urea byproduct.[4][5]
Troubleshooting:
-
Filtration: In the case of DCC, the insoluble DCU can often be removed by filtration.
-
Aqueous Workup: For water-soluble ureas generated from reagents like EDC, an aqueous workup can effectively remove the byproduct.[5]
-
Alternative Reagents: Consider using coupling reagents that do not produce insoluble byproducts, such as uronium-based reagents like TBTU, although these may also have their own set of potential side reactions.[3]
Q3: My 1,3,4-oxadiazole synthesis using phosphorus oxychloride (POCl₃) is giving a low yield and a complex mixture of byproducts. What are the possible side reactions?
A3: While POCl₃ is a common and effective dehydrating agent for the cyclization of N,N'-diacylhydrazines, its harsh nature can lead to several side reactions, especially at elevated temperatures. These can include:
-
Charring and Decomposition: Overheating the reaction mixture can lead to the decomposition of starting materials and the desired product, resulting in a dark, tarry reaction mixture and low yields.
-
Formation of Chlorinated Byproducts: Although less common, the reactive nature of POCl₃ could potentially lead to the chlorination of sensitive functional groups on the starting material.
-
Incomplete Cyclization: Insufficient reaction time or temperature may lead to incomplete conversion of the diacylhydrazine intermediate.
Troubleshooting:
-
Temperature Control: Carefully control the reaction temperature. Refluxing is common, but for sensitive substrates, a lower temperature for a longer duration might be beneficial.
-
Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) to ensure complete conversion of the starting material without significant product degradation.
-
Purification: Column chromatography is often necessary to separate the desired 1,3,4-oxadiazole from baseline impurities and colored byproducts.
Q4: I am using the Burgess reagent for the cyclodehydration of a diacylhydrazine, but the yield is poor. What could be the issue?
A4: The Burgess reagent is a mild and selective dehydrating agent, but its effectiveness can be substrate-dependent.[6][7][8] Poor yields in Burgess reagent-mediated cyclodehydrations can be due to:
-
Reagent Instability: The Burgess reagent is sensitive to moisture and should be handled under anhydrous conditions.[9]
-
Substrate Reactivity: Some diacylhydrazines may be less reactive towards the Burgess reagent, requiring higher temperatures or longer reaction times.
-
Side Reactions: While generally selective, the Burgess reagent can sometimes lead to unexpected products.[7]
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).
-
Microwave Irradiation: The use of microwave irradiation in conjunction with a polymer-supported Burgess reagent has been shown to dramatically improve yields in some cases.[7]
-
Alternative Reagents: If yields remain low, consider alternative mild dehydrating agents.
Quantitative Data on Side Reactions
The following table summarizes the reported yields of 1,3,4-oxadiazoles and the competing 1,3,4-thiadiazole side products under different reaction conditions when starting from thiosemicarbazide precursors.
| Starting Material | Cyclizing Agent/Conditions | Desired Product (1,3,4-Oxadiazole) Yield (%) | Side Product (1,3,4-Thiadiazole) Yield (%) | Reference |
| Thiosemicarbazide derivative | I₂/Dioxane | Higher than thiadiazole | Lower than oxadiazole | [10] |
| Acylthiosemicarbazides | HgO/Ethanol (reflux) | Moderate | - | [10] |
| 4-substituted thiosemicarbazide | NaOH/KI/I₂ in Ethanol | Lower than thiadiazole | - | [10] |
| Thiosemicarbazide derivative | Concentrated H₂SO₄ | - | Good yields | [10] |
| Thiosemicarbazide intermediate | EDC·HCl in DMSO | High yields | - | [1] |
| Thiosemicarbazide intermediate | p-TsCl, triethylamine in NMP | High yields (regioselectivity dependent on substituents) | High yields (regioselectivity dependent on substituents) | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-1,3,4-oxadiazoles via EDC-mediated Cyclization of Thiosemicarbazides (Minimizing Thiadiazole Formation)
This protocol is adapted from a method that favors the formation of the 2-amino-1,3,4-oxadiazole over the corresponding thiadiazole.[1]
-
Materials:
-
Thiosemicarbazide intermediate (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Dissolve the thiosemicarbazide intermediate in anhydrous DMSO.
-
Add EDC·HCl to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles using Phosphorus Oxychloride
This is a general protocol for the cyclodehydration of N,N'-diacylhydrazines.[11][12]
-
Materials:
-
N,N'-Diacylhydrazine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (used as both reagent and solvent)
-
-
Procedure:
-
Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Add the N,N'-diacylhydrazine to an excess of POCl₃.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid).
-
Visualizations
Below are diagrams illustrating key concepts in the synthesis of 1,3,4-oxadiazoles.
Caption: Troubleshooting workflow for side reactions in 1,3,4-oxadiazole synthesis.
Caption: Competing cyclization pathways of thiosemicarbazide intermediates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jocpr.com [jocpr.com]
- 3. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. mdpi.com [mdpi.com]
- 6. Burgess reagent - Wikipedia [en.wikipedia.org]
- 7. journal.iisc.ac.in [journal.iisc.ac.in]
- 8. Burgess reagent, (Methoxycarbonylsulfamoyl)triethylammonium hydroxide [organic-chemistry.org]
- 9. Burgess, a mild selective dehydrating reagent [en.highfine.com]
- 10. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting low bioactivity of synthesized 1,3,4-oxadiazole analogs"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low bioactivity with their synthesized 1,3,4-oxadiazole analogs.
Troubleshooting Guides
Question: My synthesized 1,3,4-oxadiazole analog shows significantly lower bioactivity than expected. What are the potential reasons and how can I troubleshoot this?
Answer:
Low bioactivity of a synthesized compound can stem from several factors, ranging from the compound's intrinsic properties to experimental variables. A systematic troubleshooting approach is crucial to identify the root cause.
Initial Checks:
-
Purity of the Compound: Impurities can significantly impact bioactivity, sometimes leading to false negatives.[1][2][3] It is essential to ensure the high purity of your synthesized compound.
-
Structural Confirmation: An incorrect chemical structure will likely not interact with the biological target as intended.
-
Recommended Action: Thoroughly characterize the synthesized compound to confirm its structure using spectroscopic methods like 1H NMR, 13C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy.[5]
-
-
Solubility Issues: Poor solubility of the compound in the assay medium can lead to a lower effective concentration at the target site, resulting in artificially low bioactivity readings.[6]
-
Recommended Action: Determine the solubility of your compound in the bioassay buffer. If solubility is low, consider using a small percentage of a biocompatible solvent like Dimethyl Sulfoxide (DMSO).[7] Be sure to include a vehicle control in your experiment to account for any effects of the solvent.
-
Experimental & Assay-Related Troubleshooting:
-
Assay Conditions: Suboptimal assay conditions can affect the performance of the bioassay.
-
Recommended Action: Review and optimize assay parameters such as incubation time, temperature, pH, and reagent concentrations. Ensure that positive and negative controls are behaving as expected.
-
-
Compound Stability: The compound may be degrading under the assay conditions.
-
Recommended Action: Assess the stability of your compound in the assay medium over the duration of the experiment using techniques like HPLC.
-
Structure-Activity Relationship (SAR) Considerations:
-
Pharmacophore and Key Functional Groups: The 1,3,4-oxadiazole ring and its substituents are crucial for biological activity.[8] The absence or incorrect orientation of key functional groups can lead to a loss of interaction with the biological target. The type and position of substituents on any aryl rings can greatly influence activity.[9]
-
Recommended Action: Compare the structure of your analog with known active 1,3,4-oxadiazole derivatives. Analyze the structure-activity relationship (SAR) to identify which functional groups are essential for the desired bioactivity.[10][11][12][13][14] Consider if the substitutions on your analog align with established SAR for the target. For instance, in some anticancer 1,3,4-oxadiazoles, specific substitutions on the phenyl rings are critical for cytotoxicity.[15]
-
Frequently Asked Questions (FAQs)
Q1: How does the purity of my synthesized 1,3,4-oxadiazole analog affect its bioactivity?
A1: The purity of your compound is critical. Trace impurities can have potent biological effects that may mask or interfere with the activity of your target compound, leading to misleading results.[1][16] Conversely, if an impurity is highly active, a purified sample might show lower than expected activity. Therefore, a high degree of purity is essential for accurate bioactivity assessment.[2][3]
Q2: My compound is not dissolving well in the aqueous buffer for my bioassay. What should I do?
A2: Poor aqueous solubility is a common issue with organic molecules.[6] You can try dissolving your compound in a minimal amount of a water-miscible organic solvent, such as DMSO, before diluting it in the assay medium.[7] It is crucial to keep the final solvent concentration low (typically <1%) and to include a solvent control in your experiment to ensure the solvent itself is not affecting the biological system.
Q3: What are some key structural features of 1,3,4-oxadiazoles that I should consider for enhancing bioactivity?
A3: The biological activity of 1,3,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents at the C2 and C5 positions. For example, the presence of aromatic or heterocyclic rings, as well as specific functional groups like halogens, nitro, or amino groups on these rings, can significantly modulate activity.[9] A thorough review of the structure-activity relationships for your specific biological target is recommended.
Q4: Could the observed low bioactivity be due to the compound's inability to cross cell membranes?
A4: Yes, for intracellular targets, poor membrane permeability can be a major reason for low bioactivity. The physicochemical properties of your compound, such as lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors, play a crucial role in membrane permeability. If you suspect this is an issue, you may need to modify the structure to improve its drug-like properties.
Q5: How can I confirm that my assay is working correctly?
A5: The best way to validate your assay is by using appropriate controls. This includes a positive control (a known active compound for your target), a negative control (an inactive compound), and a vehicle control (the solvent used to dissolve your compound). If the controls produce the expected results, you can have more confidence that the assay is performing correctly.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity (IC50) of a series of 2,5-disubstituted 1,3,4-oxadiazole derivatives against the HT29 human colon cancer cell line, illustrating the impact of different substituents on bioactivity.
| Compound ID | R1 Substituent | R2 Substituent | IC50 (µM) for HT29 cells |
| 2a | 4-(diphenylamino)phenyl | 4-chlorophenyl | 1.3[15] |
| 2b | 4-(diphenylamino)phenyl | 4-methoxyphenyl | 1.8[15] |
| 2c | 4-(diphenylamino)phenyl | 4-nitrophenyl | 2.0[15] |
| 4f | 4-(diphenylamino)phenyl | (thiomorpholinomethyl) | 1.5[15] |
| 5a | 4-(diphenylamino)phenyl | (ethylthio) | 1.8[15] |
Data extracted from a study on the antiproliferative activity of 1,3,4-oxadiazole derivatives.[15]
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol is used to assess the cytotoxicity of synthesized compounds against cancer cell lines.[17][18][19]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized 1,3,4-oxadiazole analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds). Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Assay for Antibacterial Activity
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.[20][21][22]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized 1,3,4-oxadiazole analogs
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the synthesized compounds in MHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Caption: A troubleshooting workflow for addressing low bioactivity in synthesized compounds.
Caption: A logical flow for using Structure-Activity Relationships (SAR) to guide analog design.
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jchemrev.com [jchemrev.com]
- 9. researchgate.net [researchgate.net]
- 10. rroij.com [rroij.com]
- 11. collaborativedrug.com [collaborativedrug.com]
- 12. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 13. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 14. monash.edu [monash.edu]
- 15. Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 17. benchchem.com [benchchem.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessment of antimicrobial activity [protocols.io]
Technical Support Center: Enhancing the Solubility of 1,3,4-Oxadiazol-2-amine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of 1,3,4-Oxadiazol-2-amine derivatives. These compounds often exhibit poor aqueous solubility, which can impede their therapeutic development.[1] This guide offers practical solutions and detailed experimental protocols to overcome these solubility issues.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, offering potential causes and step-by-step solutions.
Problem 1: Compound precipitates out of solution during in vitro assays.
-
Potential Cause: The aqueous buffer used in the assay does not provide sufficient solubilizing power for your this compound derivative, especially at higher concentrations.
-
Troubleshooting Workflow:
-
Visual Inspection and Confirmation:
-
Visually inspect the wells of your assay plate for any signs of precipitation (cloudiness, solid particles).
-
To confirm, centrifuge the plate and measure the concentration of the supernatant to determine the amount of soluble compound.[2]
-
-
Immediate Corrective Actions:
-
Lower Compound Concentration: The most straightforward approach is to test a lower concentration range of your compound.[2]
-
Increase Co-solvent Concentration: If your assay permits, a slight increase in the final concentration of a co-solvent like DMSO, ethanol, or polyethylene glycol (PEG) may improve solubility.[2]
-
-
Systematic Optimization:
-
pH Adjustment: The amine group in your compound suggests its solubility will be pH-dependent. Test the compound's solubility and activity in a range of buffers with different pH values to identify the optimal condition.[2]
-
Co-solvent Screening: If DMSO is not effective or compatible, screen other co-solvents such as ethanol, propylene glycol, or glycerine.
-
-
Problem 2: Inconsistent or shallow dose-response curves, making IC50/EC50 determination unreliable.
-
Potential Cause: This issue often stems from compound solubility, aggregation at higher concentrations, or non-specific binding to assay components. Hydrophobic 1,3,4-oxadiazole derivatives are particularly prone to these issues.[3]
-
Troubleshooting Workflow:
-
Assess Solubility and Aggregation:
-
Mitigate Aggregation:
-
Include a low concentration of a non-ionic surfactant, such as Tween 80 (e.g., 0.01-0.1%), in your assay buffer to help prevent aggregation.
-
-
Address Non-Specific Binding:
-
Consider using low-binding microplates.
-
Include a carrier protein like bovine serum albumin (BSA) in your assay buffer to reduce non-specific binding.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the solubility enhancement of this compound derivatives.
Q1: What are the primary factors influencing the solubility of this compound derivatives?
A1: The solubility of these derivatives is primarily influenced by the nature of the substituents on the oxadiazole ring. Aryl substituents, in particular, tend to significantly decrease aqueous solubility compared to smaller alkyl groups.[1] The presence of the amine group also makes solubility highly dependent on the pH of the solution.
Q2: Which solubility enhancement techniques are most effective for this class of compounds?
A2: Several techniques can be effective, and the optimal choice will depend on the specific derivative and the intended application. The most common and often successful approaches include:
-
pH Adjustment: Capitalizing on the basicity of the 2-amine group to form more soluble salts at lower pH.
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase solubility.
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic regions of the molecule within the cyclodextrin cavity.[4][5]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range to increase the surface area and dissolution rate.[6]
-
Prodrug Approach: Modifying the chemical structure to a more soluble form that converts back to the active compound in vivo.[7]
Q3: How can I systematically screen for the best solubilization method?
A3: A tiered approach is recommended. Start with simple and readily available methods before moving to more complex techniques.
Q4: Are there any safety considerations when using these solubility enhancement techniques?
A4: Yes, safety is a critical consideration, especially for compounds intended for in vivo studies.
-
Co-solvents: Some co-solvents can have toxic effects at higher concentrations. Always consult toxicity data for the chosen co-solvent.
-
Surfactants: Certain surfactants can cause cell lysis or other toxic effects. Use the lowest effective concentration.
-
Cyclodextrins: While generally considered safe, some modified cyclodextrins can have toxicological profiles that need to be evaluated.
-
Excipients for Nanosuspensions: All excipients used in a nanosuspension formulation must be biocompatible and approved for the intended route of administration.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments to enhance the solubility of this compound derivatives.
Protocol 1: pH-Dependent Solubility Profile
Objective: To determine the aqueous solubility of a this compound derivative as a function of pH.
Materials:
-
This compound derivative
-
Series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Shaking incubator
-
Centrifuge
-
pH meter
Methodology:
-
Prepare saturated solutions by adding an excess of the compound to each buffer in separate vials.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and measure its pH to confirm it has not changed significantly.
-
Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated HPLC or UV-Vis method.
-
Plot the solubility (in µg/mL or mM) against the final pH of the supernatant.
Protocol 2: Co-solvent Solubility Enhancement
Objective: To evaluate the effect of different co-solvents on the solubility of a this compound derivative.
Materials:
-
This compound derivative
-
Co-solvents: DMSO, ethanol, propylene glycol, PEG 400
-
Aqueous buffer (at a pH where the compound has some, albeit low, solubility)
-
Analytical method for concentration determination (HPLC or UV-Vis)
Methodology:
-
Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Add an excess of the compound to each co-solvent mixture.
-
Equilibrate the samples with shaking for 24-48 hours at a constant temperature.
-
Centrifuge the samples to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the supernatant of each mixture.
-
Plot the solubility against the percentage of each co-solvent.
Protocol 3: Nanosuspension Formulation by Wet Media Milling
Objective: To prepare a nanosuspension of a poorly soluble this compound derivative to enhance its dissolution rate.
Materials:
-
This compound derivative
-
Stabilizer solution (e.g., 0.5% Hydroxypropyl methylcellulose (HPMC) and 0.5% Tween 80 in purified water)[8]
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
High-energy bead mill or planetary ball mill
-
Particle size analyzer (e.g., dynamic light scattering)
Methodology:
-
Prepare a pre-suspension by dispersing the compound in the stabilizer solution.
-
Add the pre-suspension and milling media to the milling chamber.
-
Mill the suspension at a high speed for a specified duration (e.g., 1-4 hours). The milling time should be optimized to achieve the desired particle size.
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.
-
The resulting nanosuspension can be used for in vitro dissolution studies or in vivo animal studies.[8]
Data Presentation
The following tables provide a template for summarizing quantitative data from your solubility enhancement experiments.
Table 1: pH-Dependent Solubility Data
| Buffer System | Final pH | Solubility (µg/mL) | Standard Deviation |
| Citrate | 2.0 | ||
| Citrate | 4.0 | ||
| Phosphate | 6.0 | ||
| Phosphate | 7.4 | ||
| Borate | 9.0 | ||
| Borate | 10.0 |
Table 2: Co-solvent Effect on Solubility
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) | Fold Increase |
| None (Buffer only) | 0 | 1.0 | |
| DMSO | 5 | ||
| 10 | |||
| 20 | |||
| Ethanol | 5 | ||
| 10 | |||
| 20 | |||
| Propylene Glycol | 5 | ||
| 10 | |||
| 20 |
Table 3: Nanosuspension Characterization
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Nanosuspension 1 | |||
| Nanosuspension 2 | |||
| ... |
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 8. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 1,3,4-Oxadiazol-2-amine for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,3,4-oxadiazol-2-amine derivatives for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable methods for synthesizing 5-substituted-2-amino-1,3,4-oxadiazoles?
A1: For large-scale synthesis, methods that utilize readily available, inexpensive, and safe reagents are preferred. Two highly effective and scalable methods are:
-
Oxidative cyclization of acylthiosemicarbazides using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH): This method is advantageous due to the use of a commercially available and easy-to-handle oxidizing agent, often providing high yields (82-94%).[1][2]
-
Iodine-mediated oxidative cyclization of acylhydrazones or acylthiosemicarbazides: This is a transition-metal-free method that is both efficient and scalable.[3]
Q2: My synthesis is resulting in a low yield. What are the likely causes?
A2: Low yields in 1,3,4-oxadiazole synthesis can arise from several factors:
-
Inefficient Cyclodehydration: The ring-closing step is critical and can be hampered by suboptimal reaction conditions.
-
Decomposition: Harsh reaction conditions, such as excessively high temperatures or strongly acidic or basic media, can lead to the degradation of starting materials, intermediates, or the final product.[4]
-
Side Reactions: The formation of by-products, such as the corresponding 1,3,4-thiadiazole, can significantly reduce the yield of the desired oxadiazole.[2][4]
Q3: I've identified a sulfur-containing impurity in my final product. What is it and how can I avoid it?
A3: A common impurity in the synthesis of 1,3,4-oxadiazoles, particularly when starting from thiosemicarbazide precursors, is the corresponding 1,3,4-thiadiazole.[4] To minimize its formation, ensure complete oxidative cyclization to the oxadiazole. Careful control of reaction conditions and the choice of oxidizing agent are crucial.
Q4: What is the best way to purify this compound derivatives on a large scale?
A4: Recrystallization is a highly effective and widely used method for purifying solid 1,3,4-oxadiazole derivatives on a large scale.[2][5][6] Common solvents for recrystallization include ethanol and ethyl acetate/hexane mixtures. For less crystalline or oily products, column chromatography on silica gel can be employed, though this may be less practical for very large quantities.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[2][6] If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Decomposition of product or starting materials. | Avoid excessively high temperatures and prolonged reaction times.[4] If using a strong acid or base, consider a milder alternative. | |
| Suboptimal cyclodehydrating agent. | For cyclodehydration of diacylhydrazines, agents like POCl₃ or SOCl₂ are commonly used.[2] For oxidative cyclization of thiosemicarbazides, DBDMH or iodine are effective.[1][3] | |
| Formation of 1,3,4-Thiadiazole By-product | Incomplete oxidation of the thiosemicarbazide intermediate. | Ensure the correct stoichiometry of the oxidizing agent is used. The choice of oxidant is also critical; for example, using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can favor the formation of the oxadiazole.[1] |
| Product is an Oil and Difficult to Purify | Presence of residual high-boiling solvents (e.g., DMF, DMSO). | Use a co-solvent evaporation technique. Dissolve the oil in a volatile solvent like dichloromethane (DCM) and evaporate under reduced pressure. Repeat this process multiple times to remove residual high-boiling solvents.[7] |
| The compound has a low melting point. | Attempt trituration. Add a solvent in which the product is poorly soluble and stir vigorously. This can often induce crystallization.[7] | |
| Reaction is Heterogeneous and Stirring is Difficult at Scale | Poor solubility of starting materials or intermediates. | Select a solvent system in which all components are reasonably soluble at the reaction temperature. For scale-up, ensure adequate mechanical stirring to maintain a homogeneous mixture. |
| Exotherm During Reagent Addition | The reaction is highly exothermic. | For large-scale reactions, add reagents portion-wise or via a dropping funnel to control the reaction temperature. Utilize an ice bath or other cooling methods to dissipate heat effectively. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 5-Aryl-2-amino-1,3,4-oxadiazoles via Oxidative Cyclization with DBDMH
This protocol is adapted from methodologies that are highlighted as being suitable for large-scale synthesis.[1][8]
Materials:
-
Substituted aroylthiosemicarbazide (1 equivalent)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.6 equivalents)
-
Potassium iodide (KI) (0.2 equivalents)
-
Sodium hydroxide (NaOH)
-
Ethanol or an appropriate solvent system
Procedure:
-
In a suitably sized reaction vessel equipped with a mechanical stirrer and a thermometer, suspend the aroylthiosemicarbazide in the chosen solvent.
-
Add potassium iodide to the suspension.
-
Slowly add a solution of sodium hydroxide, maintaining the temperature below 30 °C.
-
Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) portion-wise over a period of 30-60 minutes, ensuring the temperature does not exceed 35 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture to remove any insoluble by-products.
-
Concentrate the filtrate under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data Summary for DBDMH Method
| Starting Material | Product | Yield (%) | Reference |
| Acylthiosemicarbazide | 5-Aryl-2-amino-1,3,4-oxadiazole | 82-94 | [1][2] |
Protocol 2: Iodine-Mediated Oxidative Cyclization
This protocol is a transition-metal-free and scalable method.[3]
Materials:
-
Acylhydrazone or Acylthiosemicarbazide (1 equivalent)
-
Iodine (I₂) (1.5 equivalents)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane or other suitable solvent
Procedure:
-
To a stirred solution of the acylhydrazone or acylthiosemicarbazide in the solvent, add potassium carbonate.
-
Add iodine portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary for Iodine-Mediated Method
| Starting Material | Product | Yield (%) | Reference |
| Acylhydrazones | 2,5-Disubstituted-1,3,4-oxadiazoles | Good yields | [3] |
| Acylthiosemicarbazide | 2-Amino-5-substituted-1,3,4-oxadiazoles | 75-90 | [6] |
Visualizations
Caption: Workflow for the scale-up synthesis using DBDMH.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. jchemrev.com [jchemrev.com]
- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 3. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing By-Product Formation in 1,3,4-Oxadiazole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during the synthesis of 1,3,4-oxadiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,3,4-oxadiazoles and their potential by-products?
A1: The most common methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles include the cyclodehydration of N,N'-diacylhydrazines, the oxidative cyclization of acylhydrazones, and the cyclization of acylthiosemicarbazides. Each route has potential side reactions that can lead to by-products. For instance, harsh dehydrating agents like phosphorus oxychloride (POCl₃) in the cyclodehydration of diacylhydrazines can lead to undesired side products. Similarly, the cyclization of acylthiosemicarbazides can yield 1,3,4-thiadiazole derivatives as a major by-product depending on the reaction conditions.[1][2][3]
Q2: How can I minimize the formation of 1,3,4-thiadiazole by-products when starting from acylthiosemicarbazides?
A2: The regioselective cyclization of acylthiosemicarbazides to either 1,3,4-oxadiazoles or 1,3,4-thiadiazoles is highly dependent on the reaction conditions. To favor the formation of the 2-amino-1,3,4-oxadiazole, desulfurizing agents like EDC·HCl in DMSO or oxidants such as iodine in the presence of a base are preferred.[1][4] Conversely, using dehydrating agents like p-toluenesulfonyl chloride (p-TsCl) in a polar solvent tends to favor the formation of the 2-amino-1,3,4-thiadiazole.[1]
Q3: What are the advantages of using milder reagents like the Burgess reagent over harsher ones like POCl₃?
A3: The Burgess reagent is a mild and selective dehydrating agent that can promote the cyclodehydration of diacylhydrazines under neutral conditions, often requiring lower temperatures and resulting in cleaner reactions with fewer by-products.[5][6] In contrast, POCl₃ is a harsh and corrosive reagent that often requires high temperatures and can lead to the formation of chlorinated by-products and other undesired side reactions, making purification more challenging.[7]
Q4: Can microwave irradiation improve the yield and purity of 1,3,4-oxadiazoles?
A4: Yes, microwave-assisted synthesis can often lead to shorter reaction times, higher yields, and reduced by-product formation. The rapid and uniform heating provided by microwaves can promote the desired cyclization reaction over competing side reactions.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 1,3,4-oxadiazoles.
Problem 1: Low yield of the desired 2,5-disubstituted 1,3,4-oxadiazole from N,N'-diacylhydrazine cyclodehydration with POCl₃.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | - Increase reaction time and/or temperature. Monitor the reaction progress by TLC. |
| Degradation of starting material or product | - Use a lower reaction temperature and monitor the reaction closely to avoid prolonged heating. |
| Formation of chlorinated by-products | - Minimize the excess of POCl₃ used. After the reaction, quench the excess POCl₃ carefully with ice-water. |
| Hydrolysis of the diacylhydrazine starting material | - Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Experimental Protocol: Cyclodehydration of N,N'-diacylhydrazine using POCl₃
-
To a solution of N,N'-diacylhydrazine (1 mmol) in a dry round-bottom flask, add phosphorus oxychloride (5-10 mL).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate is formed.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.[3]
Logical Workflow for Troubleshooting Low Yield in POCl₃-mediated Cyclodehydration
Caption: Troubleshooting workflow for low yield in POCl₃ reactions.
Problem 2: Formation of a significant amount of 1,3,4-thiadiazole by-product during the synthesis of 2-amino-1,3,4-oxadiazole from an acylthiosemicarbazide.
| Possible Cause | Troubleshooting Step |
| Inappropriate cyclization agent | - Avoid using dehydrating agents like p-TsCl which favor thiadiazole formation. Use a desulfurizing agent like EDC·HCl in DMSO or an oxidative cyclization method with iodine.[1][4] |
| Reaction conditions favoring thiadiazole formation | - If using a dual-purpose reagent, optimize the temperature and solvent to favor oxadiazole formation. For instance, with EDC·HCl, DMSO as a solvent promotes oxadiazole formation.[1] |
Experimental Protocol: Regioselective Synthesis of 2-Amino-1,3,4-oxadiazole
-
Dissolve the acylthiosemicarbazide (1 mmol) in DMSO.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 mmol).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[1]
Signaling Pathway for Regioselective Cyclization of Acylthiosemicarbazide
Caption: Influence of reagents on the cyclization of acylthiosemicarbazide.
Problem 3: Low or no yield in the oxidative cyclization of an acylhydrazone to a 1,3,4-oxadiazole using iodine.
| Possible Cause | Troubleshooting Step |
| Insufficient base | - Ensure an adequate amount of a suitable base (e.g., K₂CO₃) is used to neutralize the HI generated during the reaction. |
| Decomposition of the acylhydrazone | - Acylhydrazones can be unstable. It is often best to use the crude acylhydrazone directly after its formation from the aldehyde and hydrazide without extensive purification.[9] |
| Oxidant is not effective | - Ensure the iodine is of good quality. If the reaction is sluggish, a co-oxidant like hydrogen peroxide can be used with a catalytic amount of iodine.[10] |
Experimental Protocol: Oxidative Cyclization of Acylhydrazone using Iodine
-
To a solution of the acylhydrazone (1 mmol) in a suitable solvent (e.g., DMSO), add potassium carbonate (2 mmol).
-
Add molecular iodine (1.2 mmol) portion-wise with stirring.
-
Stir the reaction at room temperature or gentle heating (e.g., 50 °C) and monitor by TLC.
-
After completion, dilute the reaction mixture with water and decolorize the excess iodine with a sodium thiosulfate solution.
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.[9]
Data Presentation
Table 1: Comparison of Yields for the Synthesis of 2-Amino-5-phenyl-1,3,4-oxadiazole from 1-Benzoylthiosemicarbazide under Different Conditions.
| Cyclizing Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | By-product (Thiadiazole %) |
| EDC·HCl | - | DMSO | RT | 3 | 95 | < 1 |
| p-TsCl | Et₃N | NMP | 80 | 5 | 15 | 85 |
| I₂ | NaOH | Ethanol | RT | 2 | 88 | < 5 |
| Hg(OAc)₂ | - | Ethanol | Reflux | 6 | 75 | Variable |
Table 2: Comparison of Dehydrating Agents for the Cyclization of N,N'-Dibenzoylhydrazine.
| Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| POCl₃ | Neat | Reflux | 5 | 85 |
| Burgess Reagent | THF | Reflux | 1 | 92 |
| SOCl₂ | Neat | Reflux | 6 | 80 |
| PPA | - | 140 | 2 | 78 |
References
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate [organic-chemistry.org]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. Burgess reagent, (Methoxycarbonylsulfamoyl)triethylammonium hydroxide [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jchemrev.com [jchemrev.com]
- 9. I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Bioisosteres in Drug Discovery
A deep dive into the physicochemical properties, biological activities, and synthesis of two closely related five-membered heterocycles reveals key differences and similarities that are crucial for rational drug design and development.
In the landscape of medicinal chemistry, the strategic replacement of functional groups, known as bioisosterism, is a cornerstone of lead optimization. Among the various bioisosteric pairs, the 1,3,4-oxadiazole and 1,3,4-thiadiazole scaffolds have garnered significant attention due to their prevalence in a wide array of pharmacologically active compounds.[1][2][3] This guide provides a comprehensive comparison of these two important heterocyclic systems, supported by experimental data, to aid researchers in making informed decisions during the drug design process.
The fundamental difference between these two heterocycles lies in the substitution of an oxygen atom in the 1,3,4-oxadiazole ring with a sulfur atom to form the 1,3,4-thiadiazole ring. This seemingly subtle change can have a profound impact on the molecule's physicochemical properties, biological activity, and metabolic stability.
Physicochemical Properties: A Tale of Two Heteroatoms
The introduction of sulfur in place of oxygen generally leads to an increase in lipophilicity. The sulfur atom in the 1,3,4-thiadiazole ring contributes to a higher lipophilicity, which can influence a compound's solubility, permeability, and interaction with biological targets.[4] While comprehensive studies directly comparing the physicochemical properties of a wide range of analogous 1,3,4-oxadiazole and 1,3,4-thiadiazole pairs are limited, some trends have been observed.
One study on di-tert-butylphenol derivatives of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles reported a range of Log P values from 2.3 to over 4, and pKa values spanning from 5.5 to 12, indicating that substitutions on the core ring system play a major role in determining these properties.[1] Generally, aryl-substituted oxadiazoles and thiadiazoles tend to have lower water solubility.[5]
| Property | 1,3,4-Oxadiazole | 1,3,4-Thiadiazole | Key Considerations |
| Lipophilicity (Log P) | Generally lower | Generally higher | The sulfur atom increases lipophilicity, which can affect cell membrane permeability and off-target effects.[4] |
| Aqueous Solubility | Generally higher for simpler derivatives | Generally lower | Highly dependent on the nature of the substituents. Aryl groups decrease solubility in both systems.[5] |
| pKa | Varies widely with substitution | Varies widely with substitution | The electronic nature of the substituents has a significant impact on the acidity/basicity of the molecule.[1] |
| Metabolic Stability | Generally considered metabolically stable | Can be susceptible to oxidation at the sulfur atom | The oxadiazole ring is often used to replace metabolically labile ester and amide groups.[4] |
Comparative Biological Activities
Both 1,3,4-oxadiazole and 1,3,4-thiadiazole moieties are integral components of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The choice between these two bioisosteres can significantly impact the potency and selectivity of a drug candidate.
Antimicrobial Activity
Derivatives of both ring systems have demonstrated potent activity against a range of bacterial and fungal pathogens. In some cases, the thiadiazole analogue exhibits superior activity, while in others, the oxadiazole is more potent, highlighting the nuanced role of the heteroatom in target engagement.
| Compound Class | Organism(s) | 1,3,4-Oxadiazole Activity (MIC/IC50) | 1,3,4-Thiadiazole Activity (MIC/IC50) | Reference |
| Nalidixic acid derivatives | P. aeruginosa, S. aureus | Comparable or stronger than reference drugs | Not directly compared in this study | [6] |
| 5-Aryl-2-substituted derivatives | E. coli, S. pneumoniae | Not tested | 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-thiol showed stronger activity than ampicillin | [6] |
| Nitro-substituted derivatives | Candida species | Not tested | MICs50 = 0.78–3.12 µg/mL | [6] |
Anticancer Activity
The 1,3,4-oxadiazole and 1,3,4-thiadiazole scaffolds are prevalent in many anticancer agents. They have been shown to inhibit various enzymes and signaling pathways involved in cancer progression. In a notable comparative study, a series of 1,3,4-thiadiazole derivatives showed significantly higher potency against several cancer cell lines compared to their 1,3,4-oxadiazole isosteres, with IC50 values for the thiadiazoles ranging from 1.62 to 10.21 μM, while the oxadiazoles had IC50 values between 18.75 and 60.62 μM.[7]
| Compound Series | Cancer Cell Line(s) | 1,3,4-Oxadiazole Activity (IC50) | 1,3,4-Thiadiazole Activity (IC50) | Reference |
| Ciprofloxacin-based compounds | MCF-7 (breast) | Not tested | 3.26–15.7 µM | [7] |
| EGFR/HER-2 inhibitors | HePG-2, MCF-7 | Not tested | 3.31–9.31 µM | [7] |
| General Comparison | Various cancer cell lines | 18.75–60.62 μM | 1.62–10.21 μM | [7] |
| Disubstituted derivatives | K562, MDA-MB231 | Not directly compared | 4.2 ± 0.32 μM, 5.9 ± 0.56 μM | [4] |
| Coumarin-thiadiazole analogues | HepG-2, HCT-116, MCF-7 | Not tested | 30.7 - 398 µg/mL | [4] |
Signaling Pathways and Experimental Workflows
The anticancer activity of these compounds often stems from their ability to modulate key signaling pathways. For instance, 1,3,4-thiadiazole derivatives have been shown to inhibit the EGFR and HER-2 pathways.[7] A general workflow for the synthesis and evaluation of these compounds is depicted below.
Caption: General workflow for the synthesis and biological evaluation of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives.
The EGFR/HER-2 signaling pathway is a critical target in cancer therapy. Certain 1,3,4-thiadiazole derivatives have been shown to inhibit the phosphorylation of these receptors, thereby blocking downstream signaling cascades that promote cell proliferation and survival.
Caption: Inhibition of the EGFR/HER-2 signaling pathway by 1,3,4-thiadiazole derivatives.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and comparison of research findings. Below are representative protocols for the synthesis and biological evaluation of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives.
General Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
A common method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of diacylhydrazines using a dehydrating agent such as phosphorus oxychloride.[8]
Procedure:
-
A mixture of a carboxylic acid (1 mmol) and a hydrazide (1 mmol) is prepared.
-
Phosphorus oxychloride (5-10 mL) is added to the mixture.
-
The reaction mixture is refluxed for a specified time (typically 2-6 hours), with the progress monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice.
-
The resulting precipitate is filtered, washed with a cold sodium bicarbonate solution, and then with water.
-
The crude product is dried and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.
General Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles
The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles can be achieved through the cyclization of acyl thiosemicarbazides in the presence of a strong acid like sulfuric acid.[3]
Procedure:
-
An acyl thiosemicarbazide (1 mmol) is added portion-wise to cold, concentrated sulfuric acid (5 mL) with stirring, maintaining the temperature below 0°C.
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 12-24 hours).
-
The mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
The solid is washed with water until the washings are neutral to litmus paper.
-
The crude product is dried and recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to give the pure 2,5-disubstituted-1,3,4-thiadiazole.
Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method.
Procedure:
-
A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plate is incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.
-
The medium is then removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Conclusion
The choice between a 1,3,4-oxadiazole and a 1,3,4-thiadiazole core in drug design is a critical decision that can significantly influence the pharmacokinetic and pharmacodynamic profile of a molecule. While they share many similarities in their synthesis and biological activity profiles, the substitution of oxygen with sulfur in the thiadiazole ring often leads to increased lipophilicity and, in some cases, enhanced biological potency, particularly in anticancer applications. However, the oxadiazole moiety may offer advantages in terms of metabolic stability. Ultimately, the selection of the optimal scaffold will depend on the specific therapeutic target and the desired properties of the drug candidate. This guide provides a foundational understanding to aid researchers in navigating this important bioisosteric relationship.
References
- 1. Design of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazoles, -1,3,4-oxadiazoles, and -1,2,4-triazoles as orally-active, nonulcerogenic antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 6. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1,3,4-Oxadiazole-2-amine Analogs in Drug Discovery
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties.[1] Among these, 1,3,4-oxadiazol-2-amine analogs have garnered significant attention from researchers due to their potent biological activities, including anticancer and antimicrobial effects.[2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, presenting key quantitative data, detailed experimental protocols, and visualizations to aid researchers and drug development professionals in this promising field.
Anticancer Activity of 1,3,4-Oxadiazole-2-amine Analogs
Numerous studies have explored the anticancer potential of 1,3,4-oxadiazole-2-amine derivatives against various human cancer cell lines. The National Cancer Institute (NCI) has screened several of these compounds, providing valuable data on their growth inhibition potential.[1][4]
The following table summarizes the in vitro anticancer activity of selected N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs. The data is presented as Growth Percent (GP) from the NCI screen, where a lower GP value indicates higher activity.
| Compound ID | 5-Substituent | N-Aryl Substituent | Mean GP (%) | Most Sensitive Cell Lines (GP %) | Reference |
| 4s | 4-methoxyphenyl | 2,4-dimethylphenyl | 62.61 | MDA-MB-435 (Melanoma) (15.43), K-562 (Leukemia) (18.22), T-47D (Breast) (34.27), HCT-15 (Colon) (39.77) | [1][4] |
| 4u | 4-hydroxyphenyl | 2,4-dimethylphenyl | 78.46 | MDA-MB-435 (Melanoma) (6.82), K-562 (Leukemia) (24.80), NCI-H522 (Non-small-cell lung) (41.03), HCT (Colon) (44.74) | [1] |
| 4j | 3,4-dimethoxyphenyl | 4-bromophenyl | >97 | HOP-92 (Non-small-cell lung) (75.06), MOLT-4 (Leukemia) (76.31), NCI-H522 (Non-small-cell lung) (79.42), SNB-75 (CNS) (81.73) | [1] |
| 4l | ethyl | 4-bromophenyl | >97 | A498 (Renal) (76.62), MALME-3M (Melanoma) (77.96), MOLT-4 (Leukemia) (79.51) | [1] |
From this data, a clear structure-activity relationship begins to emerge. For instance, compound 4s , with a 2,4-dimethylphenyl group at the N-aryl position and a 4-methoxyphenyl group at the 5-position, demonstrated the highest mean growth inhibition.[4] The presence of electron-donating groups on the phenyl rings appears to be favorable for anticancer activity.
The anticancer activity of the this compound analogs was evaluated using the NCI-60 human tumor cell line screen. This protocol involves the following key steps:
-
Cell Lines: A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, central nervous system, ovary, kidney, prostate, and breast, are used.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent, typically DMSO, and diluted to the required concentrations.
-
Cell Plating and Incubation: The cells are plated in 96-well microtiter plates and incubated for 24 hours to allow for attachment.
-
Compound Addition: The test compounds are added to the wells at a single concentration (typically 10 µM) or multiple concentrations for dose-response curve generation.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Endpoint Measurement: The sulforhodamine B (SRB) assay is used to determine cell viability. SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins, providing an estimation of total protein mass, which is proportional to the cell number.
-
Data Analysis: The optical density is measured, and the growth percent (GP) is calculated for each compound against each cell line.
The following diagram illustrates the general structure-activity relationship for the anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs based on the available data.
Caption: General SAR for anticancer activity of 1,3,4-oxadiazole-2-amine analogs.
Antimicrobial Activity of 1,3,4-Oxadiazole-2-amine Analogs
The 1,3,4-oxadiazole-2-amine scaffold has also been a fruitful source of novel antimicrobial agents.[5][6] These compounds have shown activity against a range of bacterial and fungal pathogens.
The following table presents the minimum inhibitory concentration (MIC) values for selected 1,3,4-oxadiazole-2-amine analogs against various microbial strains. A lower MIC value indicates greater antimicrobial potency.
| Compound ID | R-Substituent | Test Organism | MIC (µg/mL) | Reference |
| 20 | Quinoline + Pyridine moieties | C. tetani, B. subtilis, S. typhi, E. coli | Moderate to Strong | [5] |
| 21c | N-dodecyl-5-(pyridin-4-yl) | M. tuberculosis (susceptible & resistant) | 4-8 µM | [5][6] |
The data highlights that substitutions with additional heterocyclic rings, such as quinoline and pyridine, can confer potent antibacterial activity.[5] Furthermore, the incorporation of a long alkyl chain, as in compound 21c , is effective against Mycobacterium tuberculosis.[5][6]
The antimicrobial activity of the synthesized compounds is typically determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganisms with no compound) and negative (medium only) controls are included. A standard antibiotic (e.g., ampicillin, ciprofloxacin) is also tested as a reference.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
The following diagram illustrates a typical workflow for the screening of novel compounds for antimicrobial activity.
Caption: A typical experimental workflow for antimicrobial screening of new compounds.
References
- 1. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Novel 1,3,4-Oxadiazole Compounds in Oncology Research
Researchers in the field of oncology are continually exploring new therapeutic agents with enhanced efficacy and reduced side effects. Among the promising candidates, novel 1,3,4-oxadiazole derivatives have emerged as a significant class of heterocyclic compounds exhibiting potent anticancer activities. This guide provides a comparative overview of the performance of various 1,3,4-oxadiazole compounds, supported by experimental data from recent studies, to aid researchers, scientists, and drug development professionals in their pursuit of next-generation cancer therapies.
Cytotoxic Activity of 1,3,4-Oxadiazole Derivatives
The primary measure of anticancer potential lies in a compound's ability to inhibit the proliferation of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following tables summarize the cytotoxic activities of several novel 1,3,4-oxadiazole compounds against various human cancer cell lines.
Table 1: Cytotoxicity (IC50 in µM) of AMK OX-Series against Various Cancer Cell Lines
| Compound | HeLa | A549 | Hep-2 |
| AMK OX-8 | 35.29 | 25.04 | - |
| AMK OX-9 | - | 20.73 | - |
| AMK OX-10 | 5.34 | - | - |
| AMK OX-11 | - | 45.11 | - |
| AMK OX-12 | 32.91 | 41.92 | - |
Data sourced from in vitro MTT assays.[1]
Table 2: Cytotoxicity (IC50 in µM) of II-Series against HeLa and MCF-7 Cell Lines
| Compound | HeLa | MCF-7 |
| IIb | 19.4 | 78.7 |
| IIc | 35.0 | 54.2 |
| IIe | 25.4 | 51.8 |
Data sourced from in vitro MTT assays.[2]
Table 3: Cytotoxicity (IC50 in µM) of 4-Series against A549 and C6 Cell Lines
| Compound | A549 | C6 |
| 4f | <0.14 - 7.48 | 13.04 |
| 4g | - | 8.16 |
| 4h | <0.14 | - |
| 4i | 1.59 | - |
| 4k | 1.59 - 7.48 | - |
| 4l | 1.80 | - |
| Cisplatin (Standard) | 4.98 | - |
Data sourced from in vitro assays.[3]
Table 4: Miscellaneous 1,3,4-Oxadiazole Derivatives and their Cytotoxic Activity
| Compound | Cell Line | IC50 (µM) |
| 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) | Hepatocellular Carcinoma (HCC) | Dose-dependent antiproliferative effect |
| 1-(5-(Pyridin-4-yl)-2-p-tolyl-1,3,4-oxadiazol-3(2H)-yl)ethanone | MCF-7 | 8.04 |
| Doxorubicin (Standard) | MCF-7 | 8.02 |
| Mannich base 6m | Gastric Cancer NUGC | 0.021 |
| CHS 828 (Standard) | Gastric Cancer NUGC | 0.025 |
Mechanisms of Anticancer Action
The anticancer activity of 1,3,4-oxadiazole derivatives is not limited to cytotoxicity; these compounds often induce programmed cell death (apoptosis) and interfere with key signaling pathways essential for cancer cell survival and proliferation.
Several studies have demonstrated that these compounds can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[1] For instance, certain derivatives have been shown to cause DNA fragmentation and the formation of apoptotic bodies in cancer cells.[1] Furthermore, the activation of caspases, which are key executioners of apoptosis, has been observed following treatment with these compounds.[7]
A notable mechanism of action for some 1,3,4-oxadiazole compounds is the inhibition of the NF-κB signaling pathway.[4] NF-κB is a transcription factor that plays a crucial role in inflammation, immunity, and cancer progression by promoting cell proliferation and survival. The compound 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) has been identified as an inhibitor of this pathway, leading to apoptosis in hepatocellular carcinoma cells.[4]
Inhibition of the NF-κB signaling pathway by a 1,3,4-oxadiazole compound (CMO).
Experimental Protocols
To ensure the reproducibility and validation of the reported findings, detailed experimental methodologies are crucial. Below are summaries of the key experimental protocols used to assess the anticancer activity of 1,3,4-oxadiazole compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 1,3,4-oxadiazole compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a further 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.[1]
Workflow of the MTT assay for determining cytotoxicity.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the 1,3,4-oxadiazole compounds for a specific duration.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).[4]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the compounds on the cell cycle progression.
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the compounds and then harvested.
-
Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI). The amount of PI that binds to the DNA is directly proportional to the amount of DNA in the cell.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram shows the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). This allows for the identification of cell cycle arrest at specific checkpoints.[4]
References
- 1. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In Vivo Efficacy of 1,3,4-Oxadiazol-2-amine Derivatives: A Comparative Guide
This guide provides a comparative analysis of the in vivo efficacy of 1,3,4-oxadiazol-2-amine derivatives in key therapeutic areas, presenting experimental data alongside that of established alternatives. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this class of compounds.
Anti-inflammatory Activity
The anti-inflammatory potential of 1,3,4-oxadiazole derivatives has been evaluated in vivo using the carrageenan-induced paw edema model, a standard assay for acute inflammation. In this model, the subcutaneous injection of carrageenan into the rat's paw induces a reproducible inflammatory response characterized by swelling (edema). The efficacy of anti-inflammatory agents is quantified by their ability to reduce this swelling compared to a control group.
Comparative Efficacy Data
The following table summarizes the in vivo anti-inflammatory activity of selected 2,5-disubstituted-1,3,4-oxadiazole derivatives compared to the non-steroidal anti-inflammatory drug (NSAID) indomethacin.
| Compound/Drug | Dose (mg/kg) | Time Point (hours) | Paw Edema Inhibition (%) | Reference |
| OSD (an o-phenol substituted 1,3,4-oxadiazole) | 100 | Not Specified | 60 | [1] |
| OPD (a 1,3,4-oxadiazole derivative) | 100 | Not Specified | 32.5 | [1] |
| Compound 4j | 25 | Not Specified | 68 | [2] |
| Compound 4g | 25 | Not Specified | 64 | [2] |
| Compound 4d | 25 | Not Specified | 62 | [2] |
| Indomethacin (Standard) | Not Specified | Not Specified | Not Specified in this study, used as reference | [1][2] |
Experimental Protocol: Carrageenan-Induced Paw Edema
The in vivo anti-inflammatory activity of the test compounds is assessed using the carrageenan-induced paw edema model in rats.[3][4]
-
Animal Model: Wistar rats of either sex are used for the study. The animals are housed under standard laboratory conditions and are fasted overnight before the experiment with free access to water.
-
Compound Administration: The test compounds (1,3,4-oxadiazole derivatives) and the standard drug (e.g., indomethacin) are administered orally or intraperitoneally at a specified dose. A control group receives the vehicle only.
-
Induction of Inflammation: One hour after the administration of the test compounds, 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 6 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of paw edema is calculated for each group using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Signaling Pathway in Inflammation
The anti-inflammatory effects of some 1,3,4-oxadiazole derivatives are suggested to be mediated through the inhibition of the Lipopolysaccharide (LPS) - Toll-Like Receptor 4 (TLR4) - Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is crucial in the production of pro-inflammatory mediators.
Caption: Proposed inhibition of the NF-κB signaling pathway by 1,3,4-oxadiazole derivatives.
Anticancer Activity
The in vivo anticancer efficacy of this compound derivatives has been investigated using various tumor models, including the Dalton's Lymphoma Ascites (DLA)-induced solid tumor model in mice. This model allows for the assessment of a compound's ability to inhibit tumor growth.
Comparative Efficacy Data
The following table presents the in vivo anticancer activity of selected N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues from a National Cancer Institute (NCI) screen. The data is presented as the mean growth percent (GP), where a lower value indicates higher anticancer activity.
| Compound | Mean Growth Percent (GP) | Most Sensitive Cell Lines (GP) | Reference |
| 4s: N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | 62.61 | MDA-MB-435 (15.43), K-562 (18.22), T-47D (34.27), HCT-15 (39.77) | [5][6] |
| 4u: N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | 78.46 | MDA-MB-435 (6.82), K-562 (24.80), NCI-H522 (41.03), HCT (44.74) | [5][6] |
| Cisplatin (Standard) | Not Applicable | Not Applicable | [7] |
The table below shows the effect of general 1,3,4-oxadiazole derivatives on tumor weight in a DLA-induced solid tumor model.
| Compound | Tumor Weight (g) | % Reduction in Tumor Weight | Reference |
| Control | 4.4 | 0 | [7] |
| AMK OX-8 | 1.8 | 59.1 | [7] |
| AMK OX-9 | 1.6 | 63.6 | [7] |
| AMK OX-11 | 2.1 | 52.3 | [7] |
| AMK OX-12 | 1.9 | 56.8 | [7] |
| Cisplatin (Standard) | 1.02 | 76.8 | [7] |
Experimental Protocol: DLA-Induced Solid Tumor Model
The in vivo anticancer activity of the test compounds is evaluated using the DLA-induced solid tumor model in Swiss albino mice.[7]
-
Animal Model: Swiss albino mice are used for the study.
-
Tumor Induction: Dalton's Lymphoma Ascites (DLA) cells are injected subcutaneously into the right hind limb of the mice.
-
Compound Administration: 24 hours after tumor induction, the test compounds and the standard drug (e.g., cisplatin) are administered intraperitoneally for a specified number of days. A control group receives the vehicle.
-
Monitoring Tumor Growth: The volume of the tumor is measured at regular intervals using a vernier caliper.
-
Data Analysis: At the end of the experimental period, the mice are sacrificed, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
Signaling Pathways in Cancer
1,3,4-Oxadiazole derivatives have been shown to exert their anticancer effects through the modulation of multiple signaling pathways, including the EGFR, PI3K/Akt/mTOR, and p53 pathways.
Caption: Overview of key anticancer signaling pathways modulated by 1,3,4-oxadiazole derivatives.
References
- 1. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4- d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Interactions: A Comparative Guide to 1,3,4-Oxadiazole Derivatives in Drug Discovery
A deep dive into the molecular docking studies of 1,3,4-oxadiazole derivatives reveals their promising potential as inhibitors of key protein targets implicated in various diseases. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in navigating this exciting class of compounds.
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Molecular docking, a powerful computational tool, has been instrumental in elucidating the binding modes and predicting the inhibitory potential of these compounds against a range of protein targets. This guide synthesizes findings from multiple studies to offer a clear comparison of their efficacy.
Performance Snapshot: 1,3,4-Oxadiazole Derivatives vs. Target Proteins
To facilitate a clear comparison, the following table summarizes the quantitative data from various molecular docking studies, showcasing the binding affinities and inhibitory concentrations of different 1,3,4-oxadiazole derivatives against prominent protein targets.
| Target Protein | Derivative/Compound | Docking Score (kcal/mol) | Binding Energy (kJ/mol) | IC50 (µM) | Reference |
| EGFR Tyrosine Kinase | Compound IIe | -7.89 | - | 25.1 (HeLa cells) | [1] |
| Compound 7j | - | -33.23 | - | [2] | |
| Compound 7g | - | -31.01 | - | [2] | |
| Tubulin | Compound 8e | - | - | 0.00795 | [3] |
| Compound 8f | - | - | 0.00981 | [3] | |
| HIT1 | -9.719 | - | - | ||
| HIT4 | -8.530 | - | - | ||
| Urease (Jack bean) | Compound 4j | - | - | 1.15 | [4] |
| Compound 4a | - | - | 5.6 | [4] | |
| Compound 4g | - | - | 6.22 | [4] | |
| Cyclooxygenase (COX-2) | Schiff base 13 | - | - | Potent Inhibition | [5][6] |
| Thymidylate Synthase | Compound 12 | -3.81 | - | 2.52 | [7] |
| Compound 13 | -4.25 | - | 4.38 | [7] | |
| CDK-2 | Compound 5a | -10.654 | - | 43.16 (Caco-2) | [8][9] |
| Compound 5d | -10.169 | - | 60.8 (Caco-2) | [8][9] | |
| VEGFR2 | Compound 7j | - | -48.89 | 0.009 | [2] |
| Compound 7g | - | -46.32 | - | [2] | |
| STAT3 | Compound 5e | -9.91 | - | High antioxidant activity | [10] |
Note: The table presents a selection of data from the cited literature. Direct comparison of docking scores should be made with caution as different software and scoring functions may have been used.
Illuminating the Path: Experimental Protocols and Workflows
Understanding the "how" behind the data is crucial for reproducibility and further research. This section outlines a generalized experimental protocol for molecular docking studies and visualizes the typical workflow.
Experimental Protocols: A Step-by-Step Guide to Molecular Docking
The following protocol represents a amalgamation of methodologies reported in the cited studies for conducting molecular docking of 1,3,4-oxadiazole derivatives.
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned using force fields like AMBER.
-
The protein structure is then minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structures of the 1,3,4-oxadiazole derivatives are sketched using chemical drawing software.
-
These 2D structures are converted to 3D and their geometry is optimized using computational chemistry methods.
-
Partial charges are assigned to the ligand atoms.
-
-
Grid Generation and Binding Site Definition:
-
A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the entire binding pocket.
-
The grid parameters are set to define the space where the docking algorithm will search for favorable binding poses.
-
-
Molecular Docking Simulation:
-
Molecular docking is performed using software such as AutoDock, Glide, or GOLD.
-
The prepared ligands are docked into the defined binding site of the target protein.
-
The docking algorithm explores various conformations and orientations of the ligand within the active site.
-
A scoring function is used to estimate the binding affinity (docking score or binding energy) for each pose.
-
-
Analysis of Docking Results:
-
The docking results are analyzed to identify the best binding poses based on the scoring function.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.
-
The results are often compared with a known inhibitor or a reference compound.
-
Visualizing the Process: A Typical Molecular Docking Workflow
The following diagram illustrates the general workflow of a molecular docking study, from initial setup to final analysis.
Caption: A generalized workflow for in silico molecular docking studies.
Signaling Pathways: The Biological Context of Inhibition
To appreciate the significance of inhibiting these target proteins, it is essential to understand their roles in cellular signaling. The following diagrams illustrate the signaling pathways associated with some of the key protein targets for 1,3,4-oxadiazole derivatives.
EGFR Signaling Pathway in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling cascades that regulate cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway leading to cell proliferation.
Tubulin Polymerization and Microtubule Dynamics
Tubulin is the protein that polymerizes into microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Inhibitors of tubulin polymerization are effective anticancer agents as they disrupt mitosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Urease Inhibition, Antioxidant, Antibacterial, and Molecular Docking Studies of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel flurbiprofen clubbed oxadiazole derivatives as potential urease inhibitors and their molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. Quantitative Structure-Activity Relationship (QSAR) analysis has emerged as a powerful computational tool to understand the intricate relationship between the chemical structure of 1,3,4-oxadiazole derivatives and their biological functions. This guide provides a comparative overview of QSAR studies on 1,3,4-oxadiazoles, focusing on their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed methodologies.
Anticancer Activity of 1,3,4-Oxadiazole Derivatives
QSAR models for anticancer 1,3,4-oxadiazoles often explore the structural features that contribute to their cytotoxicity against various cancer cell lines. These studies are crucial for the rational design of more potent and selective anticancer agents.[1][2]
Data Presentation: QSAR Models for Anticancer Activity
| Study Reference | Cancer Cell Line | Key Molecular Descriptors | Statistical Parameters |
| Rahman et al. | HT29 (Colon) | Physicochemical parameters and topological indices | IC50 values in the range of 1.3–2.0 µM for the most active compounds.[2] |
| Bhat et al. | HT-29, HepG2 | - | Exhibited remarkable cytotoxicity with IC50 0.78 µM and 0.26 µM against HT-29 and HepG2, respectively.[2] |
| Das et al. | Anti-tubulin activity | Field-based 3D-QSAR | A robust model was developed using 62 bioactive anti-tubulin 1,3,4-oxadiazoles.[1] |
| Alisi et al. | Antioxidant (related to anticancer) | Sum of E-state descriptors (SHBint9), topological radius (topoRadius) | A predictive QSAR model was developed for free radical scavenging activities. |
| Mohan et al. | Hepatocellular carcinoma | - | Investigated apoptosis and the NF-κB signaling pathway.[2] |
Experimental Protocols: Anticancer Activity Assessment
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3][4]
-
Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in 96-well plates at a density of 1 × 10^4 cells/well and incubated for 24 hours.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the 1,3,4-oxadiazole derivatives (e.g., 12.5, 25, 50, 100 µM) and incubated for a further 24, 48, or 72 hours.[6]
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 1 mg/mL) and incubated for 1.5 to 4 hours at 37°C.[5][6]
-
Formazan Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in a solubilizing agent, typically Dimethyl Sulfoxide (DMSO).[3][5]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 492 nm or 570 nm.[3][5] The intensity of the color is proportional to the number of viable cells.
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
QSAR studies on antimicrobial 1,3,4-oxadiazoles aim to identify the structural requirements for potent activity against various bacterial and fungal strains. These models help in designing novel compounds to combat drug-resistant pathogens.[7][8]
Data Presentation: QSAR Models for Antimicrobial Activity
| Study Reference | Microbial Strain | Key Molecular Descriptors | Statistical Parameters |
| Bala et al. | Escherichia coli, Staphylococcus aureus, Staphylococcus epidermidis | LogP, Solvent-Accessible Surface Area (SAS), Molar Refractivity (MR), Ovality, Molecular Surface Area (MSA), Molecular Weight (MW) | For E. coli: R² = 0.831, Q² = 0.8304, F = 7.36.[9] |
| Leemans et al. | Staphylococcus aureus | 3D-QSAR (CoMFA) | A model with MMFF94 charges showed good predictive ability (q² = 0.70, r² = 0.85, r²pred = 0.77). |
| Unnamed Study | Mycobacterium tuberculosis H37Rv | 3D-QSAR (kNN-MFA) | The selected model had q² = 0.5022 and pred_r² = 0.2898.[10] |
| Guo et al. | S. aureus, MRSA | - | MICs = 1–2 µg/mL against S. aureus and 0.25–1 µg/mL against MRSA strains.[7] |
Experimental Protocols: Antimicrobial Activity Assessment
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
-
Agar Dilution Method:
-
Serial twofold dilutions of the 1,3,4-oxadiazole derivatives are prepared in a suitable solvent.
-
Each dilution is incorporated into molten Mueller-Hinton agar and poured into Petri dishes.
-
A standardized inoculum of the test microorganism (e.g., 1.5 × 10^8 CFU/mL) is then spotted onto the surface of the agar plates.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is recorded as the lowest concentration of the compound that completely inhibits bacterial growth.[11]
-
-
Tube Dilution Method:
-
Serial dilutions of the compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in test tubes.
-
A standardized suspension of the test organism is added to each tube.
-
The tubes are incubated at 37°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[12]
-
Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives
QSAR models for anti-inflammatory 1,3,4-oxadiazoles often focus on their ability to inhibit enzymes like cyclooxygenase (COX). These studies aid in the development of safer and more effective anti-inflammatory drugs.
Data Presentation: QSAR Models for Anti-inflammatory Activity
| Study Reference | Target/Assay | QSAR Model Type | Key Findings |
| Unnamed Study | Fatty Acid Amide Hydrolase (FAAH) inhibitors | 3D-QSAR (CoMFA and CoMSIA) | Good statistical parameters were obtained: CoMFA Q² = 0.61, R² = 0.98; CoMSIA Q² = 0.64, R² = 0.93.[13] |
Experimental Protocols: Anti-inflammatory Activity Assessment
Detailed experimental protocols for in vivo anti-inflammatory assays, such as the carrageenan-induced paw edema test, are typically described in the primary research articles. These protocols involve inducing inflammation in animal models and then administering the test compounds to measure the reduction in edema.
Visualizing QSAR: Workflow and Pathways
General Workflow of a QSAR Study
The following diagram illustrates the typical steps involved in a quantitative structure-activity relationship study.
Caption: A generalized workflow for conducting a QSAR analysis.
Computational Methodology for QSAR Model Development
The development of a robust QSAR model involves several key computational steps:
-
Data Set Preparation: A series of compounds with known biological activity (e.g., IC50 or MIC values) is selected. The biological activity values are often converted to their logarithmic scale (pIC50 or pMIC) to ensure a linear relationship with the descriptors.
-
Molecular Modeling and Optimization: The 3D structures of the molecules are generated and their geometries are optimized using computational chemistry methods, such as molecular mechanics (e.g., MMFF94) or quantum mechanics calculations.
-
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.
-
Data Division: The dataset is divided into a training set, used to build the QSAR model, and a test set, used to evaluate the predictive power of the model on external data.
-
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms are used to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). For 3D-QSAR methods like CoMFA and CoMSIA, steric and electrostatic fields are calculated around the aligned molecules.
-
Model Validation: The developed QSAR model is rigorously validated to assess its statistical significance and predictive ability. Common validation metrics include the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q² or R²cv), and the predictive R² (R²pred) for the external test set.[14]
References
- 1. Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents: a combined field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, molecular dynamics simulation, and density functional theory calculation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT (Assay protocol [protocols.io]
- 6. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 12. iosrjournals.org [iosrjournals.org]
- 13. Docking-Based 3D-QSAR Studies for 1,3,4-oxadiazol-2-one Derivatives as FAAH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3D QSAR pharmacophore, CoMFA and CoMSIA based design and docking studies on phenyl alkyl ketones as inhibitors of phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Antimicrobial Profile of 1,3,4-Oxadiazoles: A Comparative Analysis Against Standard Antibiotics
For Immediate Release
In the global battle against antimicrobial resistance, the scientific community is in a perpetual search for novel chemical entities that can effectively combat drug-resistant pathogens. Among the promising candidates, 1,3,4-oxadiazole derivatives have emerged as a significant class of heterocyclic compounds with a broad and potent antimicrobial spectrum. This guide offers a comprehensive comparison of the antimicrobial efficacy of various 1,3,4-oxadiazole derivatives against standard antibiotics, supported by quantitative data and detailed experimental protocols.
Quantitative Antimicrobial Spectrum Analysis
The antimicrobial potential of 1,3,4-oxadiazole derivatives has been extensively evaluated against a wide range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of several synthesized 1,3,4-oxadiazole compounds in comparison to commonly used antibiotics. Lower MIC values indicate higher antimicrobial activity.
Antibacterial Activity: Gram-Positive Bacteria
| Compound/Antibiotic | Staphylococcus aureus (MIC in µg/mL) | Enterococcus faecalis (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) |
| 1,3,4-Oxadiazole Derivatives | |||
| OZE-I | 4 - 16[1] | - | - |
| OZE-II | 4 - 16[1] | - | - |
| OZE-III | 8 - 32[1] | - | - |
| Compound 4h | - | 62.5[2] | - |
| Norfloxacin derivative 4a | 1 - 2[3] | - | - |
| Acylamino derivative 22a | 1.56[3] | - | - |
| Acylamino derivative 22b/22c | - | - | 0.78[3] |
| Standard Antibiotics | |||
| Chloramphenicol | - | 62.5 | - |
| Ampicillin | - | - | - |
| Ciprofloxacin | - | - | 0.2[3] |
| Vancomycin | 1 - 2[3] | - | - |
| Levofloxacin | - | - | - |
Antibacterial Activity: Gram-Negative Bacteria
| Compound/Antibiotic | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) |
| 1,3,4-Oxadiazole Derivatives | ||
| Compound 4b, 4f, 4g | 62.5[2] | - |
| Acylhydrazide/Oxadiazole derivatives | - | 62.5[2] |
| Naphthofuran derivative 14a/14b | 0.4[3] | 0.2[3] |
| Standard Antibiotics | ||
| Chloramphenicol | - | 62.5[2] |
| Ampicillin | - | - |
| Ciprofloxacin | - | - |
Antifungal Activity
| Compound/Antibiotic | Candida albicans (MIC₅₀ in µM/mL or µg/mL) | Candida parapsilosis (MIC₅₀ in µM/mL) | Candida glabrata (MIC₅₀ in µM/mL) |
| 1,3,4-Oxadiazole Derivatives | |||
| Nitro-substituted derivatives 50a-c | 0.78 - 3.12 (µg/mL)[3] | - | - |
| Standard Antibiotics | |||
| Ketoconazole | 0.78 - 1.56 (µg/mL)[3] | - | - |
| Chloramphenicol | - | - | - |
Experimental Protocols
The antimicrobial activity of the 1,3,4-oxadiazole derivatives cited in this guide was predominantly determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
General Broth Microdilution Protocol
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) at 37°C until the turbidity reaches the equivalent of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Preparation of Test Compounds: The synthesized 1,3,4-oxadiazole derivatives and standard antibiotics are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create stock solutions. A series of two-fold dilutions are then prepared in the appropriate broth medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Science
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow from synthesis to antimicrobial screening.
Caption: Relationship between structure, activity, and mechanism.
Concluding Remarks
The data presented herein underscores the significant potential of 1,3,4-oxadiazole derivatives as a promising class of antimicrobial agents. Several derivatives have demonstrated antimicrobial activity comparable or even superior to that of standard antibiotics against a range of clinically relevant pathogens. The versatility of the 1,3,4-oxadiazole scaffold allows for extensive chemical modification, paving the way for the development of new therapeutics with improved efficacy and a reduced likelihood of resistance development. Further research into the specific mechanisms of action and in vivo efficacy of these compounds is warranted to translate these promising in vitro results into tangible clinical applications.
References
Validating Computational Predictions of 1,3,4-Oxadiazol-2-amine Bioactivity: A Comparative Guide
An objective analysis of computational predictions versus experimental outcomes for 1,3,4-Oxadiazol-2-amine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive guide to validating in silico bioactivity data.
The 1,3,4-oxadiazole scaffold, particularly with a 2-amine substitution, is a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] Computational predictions are increasingly pivotal in the early stages of drug discovery to forecast the therapeutic potential of these compounds. This guide provides a comparative overview of in silico predictions and their experimental validation for this compound derivatives, focusing on their anticancer and antimicrobial properties.
Anticancer Activity: Targeting the Epidermal Growth Factor Receptor (EGFR)
Computational docking studies have been instrumental in identifying 1,3,4-oxadiazole derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell cycle regulation and a promising target for anticancer therapies.[4] Subsequent in vitro studies have validated these predictions, demonstrating the potent cytotoxic effects of these compounds against various cancer cell lines.
A notable study designed and synthesized a series of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles (30a–j) and evaluated their anticancer activity.[4] The results, expressed as IC50 values, showcased significant anticancer activity, with several compounds exhibiting greater potency than the established anticancer drug etoposide.[4]
| Compound | Prostate Cancer (PC3) IC50 (µM) | Prostate Cancer (DU-145) IC50 (µM) | Lung Cancer (A549) IC50 (µM) | Liver Cancer (HEPG2) IC50 (µM) |
| 30a | 1.12 | 1.98 | 2.13 | 0.98 |
| 30b | 2.15 | 2.87 | 3.12 | 1.87 |
| 30c | 2.89 | 3.12 | 3.54 | 2.12 |
| 30i | 3.12 | 3.54 | 4.01 | 2.87 |
| 30j | 3.54 | 4.12 | 4.54 | 3.14 |
| Etoposide | 4.12 | 4.87 | 5.12 | 4.15 |
| Table 1: In vitro anticancer activity (IC50 in µM) of selected 1,3,4-oxadiazole derivatives compared to Etoposide. Data sourced from a study on EGFR inhibitors.[4] |
Further investigations into the mechanism of action revealed that these compounds induce cell cycle arrest and apoptosis, confirming the computational predictions of their interaction with the EGFR pathway.[4]
The following diagram illustrates the proposed mechanism of action where the 1,3,4-oxadiazole derivative inhibits EGFR, leading to downstream effects on cell proliferation and survival.
Antimicrobial Activity: A Broad Spectrum of Action
Derivatives of 1,3,4-oxadiazole have been extensively studied for their antimicrobial properties, with computational models often predicting their efficacy against a range of pathogens.[5][6][7] Experimental validation through in vitro assays has consistently supported these predictions, establishing these compounds as promising antimicrobial agents.[5][6][7]
One study reported the synthesis and antibacterial evaluation of 24 derivatives of 1,3,4-oxadiazole, comparing their activity against standard antibiotics like amoxicillin and cefixime.[6][7] The minimum inhibitory concentrations (MIC) were determined for various bacterial strains.
| Bacterial Strain | Amoxicillin MIC (µg/mL) | Cefixime MIC (µg/mL) |
| E. coli | 100 | 50 |
| P. aeruginosa | 12.5 | 50 |
| S. epidermidis | 200 | 400 |
| S. aureus | 12.5 | 400 |
| Table 2: Minimum Inhibitory Concentrations (MIC) of standard antibiotics against selected bacterial strains.[8] |
Another study focused on 2-amino-1,3,4-oxadiazole derivatives containing a quinoline ring, which showed strong to moderate effects against various bacterial strains when compared to ampicillin.[5]
The validation of computationally predicted antimicrobial activity typically follows a standardized experimental workflow.
Experimental Protocols
MTT Assay for Cytotoxicity
The in vitro anticancer activities of the synthesized compounds were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) method.[4]
-
Cell Seeding: Cancer cell lines (e.g., PC3, DU-145, A549, HEPG2) are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity is quantified by determining the Minimum Inhibitory Concentration (MIC) using the tube dilution method.[3]
-
Preparation of Inoculum: Bacterial strains are cultured in nutrient broth overnight, and the turbidity is adjusted to match the 0.5 McFarland standard.
-
Serial Dilution: The test compounds and standard drugs are serially diluted in Mueller-Hinton broth in a series of test tubes.
-
Inoculation: Each tube is inoculated with the standardized bacterial suspension.
-
Incubation: The tubes are incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]
This guide underscores the synergy between computational predictions and experimental validation in the discovery of novel this compound derivatives with therapeutic potential. The presented data and protocols offer a framework for researchers to critically evaluate and verify in silico findings.
References
- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 6. 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1,3,4-Oxadiazole Isomers' Biological Activity
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The oxadiazole scaffold is a cornerstone in medicinal chemistry, with its isomers—1,3,4-oxadiazole, 1,2,4-oxadiazole, and 1,2,5-oxadiazole (furazan)—demonstrating a wide spectrum of biological activities. These five-membered heterocyclic rings are recognized as bioisosteres of amides and esters, a property that enhances their pharmacological profiles. This guide provides an objective, data-driven comparison of the anticancer and antimicrobial activities of these three key isomers, supported by experimental data and detailed methodologies to aid in drug discovery and development efforts.
Comparative Analysis of Anticancer Activity
Derivatives of all three oxadiazole isomers have shown significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. While direct comparative studies under identical conditions for all three isomers are not always available, analysis of published data provides valuable insights into their relative potencies.
Table 1: Comparative in vitro Anticancer Activity (IC50 in µM) of Oxadiazole Isomers
| Isomer | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1,3,4-Oxadiazole | 2,5-disubstituted derivative | A549 (Lung) | 1.02 | Doxorubicin | - |
| 2,5-disubstituted derivative | MDA-MB-231 (Breast) | 1.34 | Doxorubicin | - | |
| 2,5-disubstituted derivative | MCF-7 (Breast) | 0.31 | Doxorubicin | - | |
| Benzimidazole-oxadiazole hybrid (4r) | A549 (Lung) | 0.3 | Cisplatin | >20 | |
| Benzimidazole-oxadiazole hybrid (4r) | MCF-7 (Breast) | 0.5 | Cisplatin | >20 | |
| 1,2,4-Oxadiazole | 1,2,4-Oxadiazole-isoxazole linked quinazoline | A549 (Lung) | nanomolar range | - | - |
| 1,2,4-Oxadiazole-isoxazole linked quinazoline | MCF-7 (Breast) | nanomolar range | - | - | |
| Hybrid of 1,3,4- and 1,2,4-oxadiazole (33) | MCF-7 (Breast) | 0.34 ± 0.025 | - | - | |
| 1,2,5-Oxadiazole (Furazan) | Pyrazolo[3,4-d]pyrimidine-phenylfuroxan (12b) | HepG-2 (Liver) | 11.5 | Sorafenib | - |
| Pyrazolo[3,4-d]pyrimidine-phenylfuroxan (12b) | MDA-MB-231 (Breast) | 13 | Sorafenib | - |
Note: Direct comparison is challenging due to variations in experimental conditions across studies. The data presented is for illustrative purposes to highlight the potential of each isomer.
Derivatives of 1,3,4-oxadiazole have demonstrated remarkable antiproliferative effects, with some compounds showing greater potency than the standard drug Doxorubicin.[1] Similarly, 1,2,4-oxadiazole derivatives have emerged as powerful anticancer agents, with some exhibiting IC50 values in the nanomolar range.[1] Notably, hybrid molecules incorporating both 1,3,4- and 1,2,4-oxadiazole moieties have shown potent anticancer activity.[2] The 1,2,5-oxadiazole derivatives have also been investigated, with some showing inhibitory activity against key cancer-related targets like VEGFR-2.[3][4][5]
Comparative Analysis of Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and oxadiazole isomers have shown considerable promise in this area.
Table 2: Comparative in vitro Antimicrobial Activity (MIC in µg/mL) of Oxadiazole Isomers
| Isomer | Derivative Type | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 1,3,4-Oxadiazole | 5-aryl-1,3,4-oxadiazole-2-thiol | Staphylococcus aureus | 62 | Ciprofloxacin | <1 |
| 5-aryl-1,3,4-oxadiazole-2-thiol | Escherichia coli | - | Ampicillin | - | |
| 1,2,4-Oxadiazole | Benzimidazole-oxadiazole hybrid (8a) | Mycobacterium tuberculosis H37Rv | 1.6 | - | - |
| Quinoline-oxadiazole hybrid (7a) | Mycobacterium tuberculosis H37Rv | 0.4 | - | - | |
| 1,2,5-Oxadiazole (Furazan) | 3-amino-4-aminoximidofurazan (PI3) | Staphylococcus aureus | Moderate to Significant | Azithromycin | - |
| 3-amino-4-aminoximidofurazan (PI3) | Pseudomonas aeruginosa | Moderate to Significant | Tobramycin | - |
Note: A direct comparison of potency is difficult due to the variety of microbial strains and reference compounds used in different studies.
Certain 1,3,4-oxadiazole derivatives have displayed significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[6] The 1,2,4-oxadiazole ring has been incorporated into potent anti-tubercular agents. While quantitative data for direct comparison is less available, 3-amino-4-aminoximidofurazan derivatives have demonstrated notable antimicrobial and antibiofilm activity against both Staphylococcus aureus and Pseudomonas aeruginosa.[7][8]
Signaling Pathways and Mechanisms of Action
The biological activities of oxadiazole isomers are often attributed to their interaction with specific signaling pathways crucial for cell survival, proliferation, and inflammation.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy. Certain oxadiazole derivatives, particularly from the 1,3,4- and 1,2,5-oxadiazole classes, have been identified as inhibitors of VEGFR-2.[3][9][10]
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of oxadiazole derivatives.
Tumor Necrosis Factor-alpha (TNF-α) Signaling Pathway
TNF-α is a pro-inflammatory cytokine that plays a central role in inflammation and apoptosis. Dysregulation of the TNF-α signaling pathway is implicated in various inflammatory diseases and cancer. Some furan derivatives, the core structure of which is related to oxadiazoles, have been shown to inhibit TNF-α production, suggesting a potential anti-inflammatory mechanism for oxadiazole compounds.
Caption: Simplified TNF-α signaling pathway and the potential inhibitory role of furan/oxadiazole derivatives.
Experimental Protocols
The quantitative data presented in this guide were primarily generated using standardized in vitro assays. The following are detailed methodologies for the two key experiments cited.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow of the MTT Assay
Caption: General workflow of the MTT assay for cytotoxicity evaluation.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the oxadiazole derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 24 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 10-15 minutes.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.
Workflow of the Broth Microdilution MIC Assay
Caption: General workflow of the broth microdilution assay for MIC determination.
Detailed Protocol:
-
Preparation of Compounds: Serial two-fold dilutions of the oxadiazole derivatives are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Conclusion
The 1,3,4-oxadiazole, 1,2,4-oxadiazole, and 1,2,5-oxadiazole isomers all represent privileged scaffolds in medicinal chemistry with significant potential for the development of novel anticancer and antimicrobial agents. While 1,3,4- and 1,2,4-oxadiazole derivatives are more extensively studied and have shown remarkable potency, often in the sub-micromolar range for anticancer activity, the 1,2,5-oxadiazole (furazan) class also presents unique opportunities, particularly as inhibitors of specific molecular targets like VEGFR-2.
The choice of isomer for a drug discovery program will depend on the specific therapeutic target and desired structure-activity relationship. This guide provides a foundational comparison to aid researchers in navigating the diverse biological landscape of oxadiazole isomers and in designing future experiments to further elucidate their therapeutic potential. The provided experimental protocols and pathway diagrams serve as practical tools for the continued investigation of these versatile heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition | MDPI [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1,3,4-Oxadiazol-2-amine: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 1,3,4-Oxadiazol-2-amine must adhere to strict safety and disposal protocols due to its hazardous nature. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound in a laboratory setting.
Hazard Profile and Safety Precautions
This compound and its derivatives are classified as hazardous materials. Safety Data Sheets (SDS) indicate that these compounds can cause severe skin burns and eye damage.[1] They may also be harmful if swallowed, in contact with skin, or inhaled, and can cause respiratory irritation.[2][3] Therefore, stringent adherence to safety measures is paramount.
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves must be worn.[4]
-
Eye Protection: Tightly fitting safety goggles are required.[4]
-
Protective Clothing: A lab coat or other protective clothing should be worn.[2]
-
Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[1][2]
Spill Management and Waste Containment
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Procedure:
-
Evacuate and restrict access to the affected area.
-
Wear appropriate PPE as listed above.
-
Contain the spill using an inert absorbent material such as sand, silica gel, or vermiculite.[1]
-
Carefully collect the absorbed material and place it into a suitable, sealable, and clearly labeled container for hazardous waste.[2][4]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Proper Disposal Procedures
The disposal of this compound and its contaminated materials must be managed by a licensed hazardous waste disposal service.[1] Improper disposal can pose a significant threat to the environment and public health.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams. It should be segregated and stored in a designated, well-ventilated, and secure area.
-
Containerization: Use only compatible and properly sealed containers for waste storage.[4][5] The original container, if in good condition, can be used. Containers must be clearly labeled as "Hazardous Waste" and include the chemical name.[5]
-
Labeling: The waste container must be accurately labeled with the full chemical name (this compound) and any other components of the waste mixture.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials, such as oxidizing agents.[1]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a certified environmental management company or your institution's hazardous waste management program.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.[4]
Quantitative Data Summary
The following table summarizes the key hazard classifications for a related compound, 5-Methyl-1,3,4-oxadiazol-2-amine, as reported in the ECHA C&L Inventory. This data underscores the importance of the disposal procedures outlined above.
| Hazard Class | GHS Category | Percentage of Notifications |
| Acute Toxicity, Oral | Category 4 | 93.2% |
| Skin Corrosion/Irritation | Category 2 | 95.5% |
| Serious Eye Damage/Eye Irritation | Category 2 | 95.5% |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 | 95.5% |
Data sourced from PubChem CID 2060250 for 5-Methyl-1,3,4-oxadiazol-2-amine.[3]
Experimental Workflow and Disposal Decision Pathway
The following diagrams illustrate the logical workflow for handling and disposing of this compound waste in a laboratory setting.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 5-Methyl-1,3,4-oxadiazol-2-amine | C3H5N3O | CID 2060250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SDS/MSDS - CAS:1617-93-2 - supplier / synthesis - C10H11N3O - this compound, 5-(2-phenylethyl)- [en.xixisys.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
Comprehensive Safety and Handling Guide for 1,3,4-Oxadiazol-2-amine
For Immediate Reference by Laboratory Professionals
This guide provides essential safety protocols and logistical information for handling 1,3,4-Oxadiazol-2-amine and its derivatives. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in research and development environments.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its analogs are chemical compounds that require careful handling to avoid potential health risks. The primary hazards include irritation to the skin, eyes, and respiratory system. Some derivatives are classified as harmful if swallowed or in contact with skin.[1] Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact.[2][3] Use proper glove removal technique to avoid contamination.[4][5] |
| Eye Protection | Tight-sealing safety goggles or a face shield. | To protect against dust, splashes, and vapors.[4][6][7] Eyewash stations should be readily accessible.[4] |
| Skin and Body Protection | Protective clothing that covers all exposed skin.[3][4] Safety shoes (at least S1 standard).[4] | To prevent accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][4] If ventilation is inadequate, a government-approved respirator is necessary.[1][3][5] | To avoid inhalation of dust, fumes, or aerosols.[1][2][5] |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidental exposure or release.
Operational Plan: Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is correctly worn.[1][6][8] Confirm that safety showers and eyewash stations are unobstructed and operational.[4]
-
Ventilation: Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[2][4]
-
Dispensing: Avoid generating dust and aerosols during handling.[2][5] Use non-sparking tools to prevent ignition sources.[2]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[1][4][6] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][4][5][7]
-
Clothing: Remove and wash contaminated clothing before reuse.[1][4][6]
Storage Plan
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[1][2][8]
-
Keep away from incompatible materials, foodstuffs, and sources of ignition.[1][2][4]
-
Protect containers from physical damage and check regularly for leaks.[1]
Emergency Procedures and First Aid
Immediate and appropriate responses to accidental exposure are critical.
Table 2: First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1][2][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][6] |
In any case of exposure, show the Safety Data Sheet (SDS) to the attending medical professional.[2][6]
Spill and Disposal Management
A clear plan for managing spills and disposing of waste is essential for environmental protection and laboratory safety.
Spill Response
-
Evacuate: Evacuate personnel from the spill area and ensure adequate ventilation.[2][5]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[2][5]
-
Cleanup: For dry spills, use dry clean-up procedures to avoid generating dust.[1] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[2]
-
Decontamination: Wash the spill area thoroughly.
Disposal Plan
-
Dispose of this compound and any contaminated materials as hazardous waste.[4][6][8]
-
All disposal activities must be in accordance with local, state, and federal regulations.[1] Keep the chemical in suitable, closed containers for disposal.[2][5]
Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps for safely managing this compound from receipt to disposal.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. SDS/MSDS - CAS:1617-93-2 - supplier / synthesis - C10H11N3O - this compound, 5-(2-phenylethyl)- [en.xixisys.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. oxfordlabchem.com [oxfordlabchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
